Technical Documentation Center

Ivangustin Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ivangustin
  • CAS: 14164-59-1

Core Science & Biosynthesis

Foundational

Ivangustin sesquiterpene lactone chemical structure and properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Ivangustin is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.[1] Isolated from pl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ivangustin is a naturally occurring sesquiterpene lactone belonging to the eudesmanolide class.[1] Isolated from plants of the Inula genus, particularly Inula britannica, this compound has garnered significant interest within the scientific community for its potent biological activities.[2][3] Sesquiterpene lactones are a diverse group of secondary metabolites characterized by a 15-carbon skeleton and a lactone ring; they are well-documented for their therapeutic properties, including anti-inflammatory and anticancer effects.[4][5]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of ivangustin. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Chemical Structure and Physicochemical Properties

Ivangustin is a tricyclic eudesmane sesquiterpene lactone with a characteristic α-methylene-γ-lactone moiety, which is crucial for its biological activity.[2]

Chemical Structure:

Figure 1. 2D Chemical Structure of Ivangustin.[6]

Physicochemical Properties:

A summary of the key physicochemical properties of Ivangustin is presented in the table below. These properties are essential for its handling, formulation, and for understanding its pharmacokinetic profile.

PropertyValueSource
CAS Number 14164-59-1[7]
Molecular Formula C15H20O3[6]
Molecular Weight 248.32 g/mol [6]
Predicted Relative Density 1.17 g/cm³[6]
Storage Conditions Store at -20°C, keep away from direct sunlight and moisture.[6]

Biological Activities and Mechanism of Action

Ivangustin has demonstrated a range of biological activities, with its cytotoxic and anti-inflammatory effects being the most prominent.

Cytotoxic Activity

Ivangustin exhibits significant cytotoxic activity against a variety of human cancer cell lines.[6] This activity is largely attributed to the α-methylene-γ-lactone group, which can react with nucleophilic groups in biomolecules, such as cysteine residues in proteins, via a Michael-type addition.[1]

In vitro Cytotoxicity of Ivangustin:

Cell LineCancer TypeIC50 (µM)Source
HeLaCervical Cancer3.2[6]
PC-3Prostate Cancer4.5[6]
HEp-2Laryngeal Cancer3.3[6]
HepG2Liver Cancer5.2[6]
CHOHamster Ovary6.4[6]
HUVECNormal Endothelial9.2[6]

The cytotoxic mechanism of ivangustin involves the induction of apoptosis and cell cycle arrest.[2]

Anti-inflammatory Activity

Ivangustin also possesses anti-inflammatory properties. This is primarily achieved through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.[1][8] By inhibiting the activation of NF-κB, ivangustin can suppress the production of pro-inflammatory cytokines and mediators.

Mechanism of NF-κB Inhibition:

The canonical NF-κB pathway is a primary target for many anti-inflammatory compounds. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows the p50-p65 subunits of NF-κB to translocate to the nucleus and initiate the transcription of target genes.[1][9] Ivangustin is thought to interfere with this cascade, preventing the degradation of IκBα and thereby blocking NF-κB nuclear translocation.

NF_kB_Inhibition_by_Ivangustin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB Releases Ivangustin Ivangustin Ivangustin->IKK DNA DNA (κB sites) NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Expression DNA->Genes Induces

Diagram 1. Proposed mechanism of NF-κB inhibition by Ivangustin.

Experimental Protocols

Isolation and Purification of Ivangustin from Inula britannica

The following protocol is a general guideline for the isolation of ivangustin, adapted from established procedures for separating sesquiterpene lactones from Inula species.

1. Plant Material and Extraction:

  • Air-dried and powdered flowers of Inula britannica are used as the starting material.

  • Exhaustively extract the powdered plant material with 95% ethanol at room temperature.

  • Concentrate the resulting ethanolic extract under reduced pressure to obtain a crude extract.

2. Fractionation:

  • Suspend the crude ethanolic extract in water.

  • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol.[10]

  • Ivangustin is typically enriched in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • Subject the enriched fraction (e.g., chloroform fraction) to silica gel column chromatography.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Monitor the collected fractions by thin-layer chromatography (TLC) and pool the fractions containing the compound of interest.

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a reversed-phase C18 column and a mobile phase of methanol/water or acetonitrile/water.

  • Collect the peak corresponding to ivangustin and concentrate to yield the pure compound.

graphdot Start Dried Inula britannica flowers Extraction Ethanol Extraction Start->Extraction CrudeExtract Crude Ethanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) CrudeExtract->Partitioning Fractions Enriched Fractions (Chloroform/Ethyl Acetate) Partitioning->Fractions SilicaGel Silica Gel Column Chromatography (n-Hexane/Ethyl Acetate gradient) Fractions->SilicaGel PooledFractions Ivangustin-containing Fractions SilicaGel->PooledFractions PrepHPLC Preparative HPLC (C18, Methanol/Water) PooledFractions->PrepHPLC PureIvangustin Pure Ivangustin PrepHPLC->PureIvangustin

Diagram 2. Workflow for the isolation and purification of Ivangustin.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][11]

1. Cell Seeding:

  • Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of ivangustin in dimethyl sulfoxide (DMSO).

  • Dilute the stock solution with culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with 100 µL of medium containing different concentrations of ivangustin. Include a vehicle control (DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Measurement:

  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% N,N-dimethylformamide) to each well.

  • Gently shake the plate to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the IC50 value (the concentration of ivangustin that inhibits 50% of cell growth) by plotting a dose-response curve.

Analysis of Apoptosis by Western Blotting

Western blotting can be used to detect key protein markers of apoptosis, such as cleaved caspases and PARP.[12][13]

1. Protein Extraction:

  • Treat cancer cells with ivangustin at the desired concentrations for a specified time.

  • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

  • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Conclusion and Future Perspectives

Ivangustin is a promising natural product with significant cytotoxic and anti-inflammatory activities. Its ability to induce apoptosis in cancer cells and inhibit the pro-inflammatory NF-κB pathway highlights its potential for development as a therapeutic agent. Further research is warranted to fully elucidate its molecular targets and to evaluate its efficacy and safety in preclinical and clinical studies. The detailed protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted biological effects of this intriguing sesquiterpene lactone.

References

  • Gao, J., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1798.
  • ChemicalCell. (n.d.). Ivangustin CAS NO 14164-59-1. Retrieved from [Link]

  • Sethi, G., et al. (2012). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Current Medicinal Chemistry, 19(24), 4169-4183.
  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Cui, L., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(10), 2469.
  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Khan, A. L., et al. (2018). Secondary Metabolites from Inula britannica L. and Their Biological Activities. Molecules, 23(8), 2045.
  • Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Quantitative 1H and 13C NMR and Chemometric Assessment of 13C NMR Data: Application to Anabolic Steroid Formul
  • Lee, C. H., & Kim, S. Y. (2009). NF-κB and Therapeutic Approach. Journal of the Korean Society for Applied Biological Chemistry, 52(4), 348-359.
  • Jones, I. C., et al. (2005). 1H and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Magnetic Resonance in Chemistry, 43(6), 497-509.
  • Li, Y., et al. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. European Journal of Medicinal Chemistry, 103, 317-325.
  • Zhang, Q., et al. (2017). New Sesquiterpene and Polymethoxy-Flavonoids from Artemisia annua L. Molecules, 22(10), 1659.
  • Metin, B. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Pandey, M. K., & Aggarwal, B. B. (2006). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review. Recent Patents on Anti-Cancer Drug Discovery, 1(3), 307-319.
  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Mahmood, T., & Yang, P. C. (2012). Western Blot: Technique, Theory, and Trouble Shooting. North American Journal of Medical Sciences, 4(9), 429-434.
  • Nacalai Tesque, Inc. (n.d.). Western Blot. Retrieved from [Link]

  • Chan, S. T., et al. (2024). Systematic Characterisation of the Fragmentation of Flavonoids using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
  • ResearchGate. (n.d.). 2D Chemical structure of inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). Uvangoletin. Retrieved from [Link]

  • PubChem. (n.d.). Lavendustin C. Retrieved from [Link]

  • Antifungal activities of flower extracts of Inula britannica L. with different solvents. (2026).
  • The Effect of Molecular Weight on the Solubility Properties of Biocompatible Poly(ethylene succinate) Polyester. (2021). Polymers, 13(16), 2748.

Sources

Exploratory

Mechanism of action of Ivangustin in human cancer cell lines

An In-Depth Technical Guide to the Mechanism of Action of Ivangustin in Human Cancer Cell Lines Executive Summary Ivangustin, a sesquiterpene lactone naturally derived from the plant Inula britannica, has emerged as a co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of Ivangustin in Human Cancer Cell Lines

Executive Summary

Ivangustin, a sesquiterpene lactone naturally derived from the plant Inula britannica, has emerged as a compound of interest in oncology research due to its potent cytotoxic effects across a range of human cancer cell lines[1]. This document provides a comprehensive technical overview of the current understanding of Ivangustin's mechanism of action. We will synthesize findings from preclinical studies to detail its impact on cell viability, explore the molecular pathways it modulates—specifically the induction of apoptosis, cell cycle arrest, and inhibition of the pro-survival NF-κB signaling pathway—and provide validated, step-by-step protocols for key analytical methods. This guide is intended to serve as a foundational resource for researchers investigating Ivangustin or similar natural products as potential anti-cancer therapeutic agents.

Part 1: Cytotoxic Profile of Ivangustin

The primary indicator of Ivangustin's anti-cancer potential is its ability to inhibit the proliferation of and induce death in cancer cells. This activity has been quantified in multiple studies using various human cancer cell lines.

In Vitro Efficacy Across Diverse Cancer Types

Ivangustin demonstrates broad-spectrum cytotoxicity. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been determined for several cell lines using colorimetric assays such as the Sulforhodamine B (SRB) and MTT assays, which measure cell viability after a 72-hour incubation period[2][3]. A summary of these findings is presented below.

Table 1: IC50 Values of Ivangustin in Human Cancer and Normal Cell Lines

Cell Line Cancer Type IC50 (μM) Assay Type Reference
HeLa Cervical Cancer 3.2 SRB [2]
PC-3 Prostate Cancer 4.5 SRB [2]
HEp-2 Laryngeal Cancer 3.3 SRB [2]
HepG2 Liver Cancer 5.2 SRB [2]
HCT-116 Colon Cancer 18.8 MTT [2]
HL-60 Leukemia 1.02 (Analogue 17) MTT [4]
QGY-7701 Liver Cancer >50 MTT [4]
A549 Lung Cancer >50 MTT [2]
CHO Normal Hamster Ovary 6.4 SRB [2]

| HUVEC | Normal Human Endothelial | 9.2 | SRB |[2] |

Note: The study on HL-60 cells used a synthetic analogue of Ivangustin, highlighting the potential for medicinal chemistry to enhance potency and selectivity[4].

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.

Causality: This protocol is chosen for its stability, sensitivity, and reliance on protein staining, which is less prone to interference from metabolic activity compared to tetrazolium-based assays like MTT.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ivangustin in culture medium. Add 100 µL of the diluted compound to the respective wells (creating a final volume of 200 µL). Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plate five times with slow-running tap water. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.

  • Destaining: Quickly remove the SRB solution and wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Part 2: Core Mechanistic Pathways

Beyond general cytotoxicity, research into Ivangustin derivatives has begun to elucidate the specific molecular events that lead to cancer cell death. The primary mechanisms identified are the inhibition of the pro-survival NF-κB pathway and the subsequent induction of apoptosis and cell cycle arrest[3].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the canonical NF-κB pathway is constitutively active, providing a persistent pro-survival signal.

A study on a derivative of Ivangustin demonstrated that the compound could inhibit TNF-α-induced NF-κB signaling in PC-3 prostate cancer cells. The proposed mechanism involves the covalent modification of Cysteine 38 on the p65 subunit of the NF-κB complex, which prevents its translocation to the nucleus and subsequent activation of target genes[3].

NFKB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p50_p65_IkBa p50/p65 IκBα IKK_complex->p50_p65_IkBa:f1 Phosphorylates p50_p65 NF-κB (p50/p65) Nucleus Nucleus p50_p65->Nucleus Translocates to p50_p65_IkBa->p50_p65 Releases p_IkBa p-IκBα Ub Ubiquitination p_IkBa->Ub Tagged for Degradation Proteasome Proteasome Degradation Ub->Proteasome Tagged for Degradation Transcription Gene Transcription (Anti-apoptotic, Proliferation) Nucleus->Transcription Initiates Ivangustin Ivangustin Ivangustin->p50_p65 Inhibits (Cys38 Adduct)

Caption: Canonical NF-κB pathway and proposed inhibition by Ivangustin.

Experimental Protocol: Western Blot for NF-κB Pathway Activation

To validate the inhibition of NF-κB signaling, a Western blot can be performed to measure the phosphorylation of IκBα and its subsequent degradation, as well as the phosphorylation of the p65 subunit.

Methodology:

  • Cell Culture and Treatment: Plate PC-3 cells and grow to 70-80% confluency. Pre-treat cells with various concentrations of Ivangustin for 2 hours.

  • Stimulation: Stimulate the cells with TNF-α (20 ng/mL) for 30 minutes to induce NF-κB activation. Include an unstimulated control.

  • Protein Extraction: Wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.

Induction of Apoptosis and Cell Cycle Arrest

The inhibition of chronic pro-survival signaling by Ivangustin is a direct cause of programmed cell death (apoptosis) and a halt in cellular division (cell cycle arrest)[3]. These downstream effects are critical endpoints for confirming the efficacy of an anti-cancer compound.

Workflow cluster_exp Experimental Workflow cluster_cytotox Cytotoxicity cluster_mech Mechanism of Action start Cancer Cell Culture (e.g., PC-3, HeLa) treat Treat with Ivangustin (Dose-response, Time-course) start->treat cyto_assay SRB / MTT Assay treat->cyto_assay harvest_protein Harvest Cells (Protein Lysate) treat->harvest_protein harvest_cells Harvest Cells (Single-cell suspension) treat->harvest_cells ic50 IC50 Determination cyto_assay->ic50 wb Western Blot harvest_protein->wb flow Flow Cytometry harvest_cells->flow wb_result Analyze Protein Levels (p-p65, IκBα) wb->wb_result flow_result Analyze Cell Cycle & Apoptosis (Annexin V / PI) flow->flow_result

Sources

Foundational

Cytotoxic Profiling and Mechanistic Action of Ivangustin in SGC-7901 and HCT116 Carcinomas: A Technical Whitepaper

Executive Summary Ivangustin (CAS: 14164-59-1) is a naturally occurring 6/6/5-tricyclic eudesmane sesquiterpene lactone (STL) isolated primarily from the medicinal plant Inula britannica1[1]. In recent years, it has emer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivangustin (CAS: 14164-59-1) is a naturally occurring 6/6/5-tricyclic eudesmane sesquiterpene lactone (STL) isolated primarily from the medicinal plant Inula britannica1[1]. In recent years, it has emerged as a highly potent cytotoxic agent against specific human malignancies, notably SGC-7901 (gastric adenocarcinoma) and HCT116 (colorectal carcinoma) 2[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive biology. Here, we will dissect the causality of Ivangustin's molecular interactions—specifically how its α-methylene-γ-lactone pharmacophore drives targeted apoptosis—and outline self-validating experimental protocols required for robust in vitro profiling.

Molecular Rationale and Pharmacophore Dynamics

The defining structural feature of Ivangustin is its α-methylene-γ-lactone moiety . In drug design, this functional group acts as a highly reactive Michael acceptor. Rather than acting through generic oxidative stress, Ivangustin exerts its cytotoxicity through targeted covalent binding.

The electron-deficient double bond of the lactone ring undergoes a Michael addition reaction with nucleophilic thiol groups. Specifically, Ivangustin forms covalent protein adducts with the Cys38 residue on the p65 subunit of the NF-κB complex 3[3]. By physically obstructing p65, Ivangustin effectively shuts down canonical TNF-α-induced NF-κB signaling, stripping SGC-7901 and HCT116 cells of a primary survival and proliferation pathway.

Furthermore, Ivangustin has been shown to modulate the translocation of FOXO3a , a critical transcription factor that, when localized to the nucleus, triggers the transcription of apoptosis-associated genes such as TRAIL and BIM 4[4].

Pathway Ivan Ivangustin (α-methylene-γ-lactone) p65 p65 Subunit (NF-κB) Cys38 Covalent Adduct Ivan->p65 Michael Addition Caspase Procaspase-3 Cleavage Ivan->Caspase Activates FOXO FOXO3a Translocation Modulation Ivan->FOXO Regulates CellCycle G0/G1 Phase Arrest Ivan->CellCycle Triggers NFkB Inhibition of Canonical NF-κB Signaling p65->NFkB Blocks Apoptosis Apoptosis in SGC-7901 & HCT116 Cells NFkB->Apoptosis Induces PARP PARP Cleavage Caspase->PARP Cleaves PARP->Apoptosis Drives FOXO->Apoptosis Promotes CellCycle->Apoptosis Sensitizes

Fig 1: Molecular mechanisms of Ivangustin-induced apoptosis in cancer cells.

Cytotoxicity Profile: SGC-7901 and HCT116

Ivangustin demonstrates remarkable cytotoxicity against gastrointestinal and colorectal lineages. In comparative assays, its efficacy against SGC-7901 and HCT116 is frequently benchmarked against etoposide (VP-16), showing highly comparable IC50 ranges 2[2].

The table below consolidates quantitative data across various cell lines, highlighting its relative selectivity. Note that normal cell lines (CHO, HUVEC) exhibit higher IC50 values, indicating a therapeutic window.

Cell LineOrigin / PathologyIC50 (μM)Reference
SGC-7901 Gastric Adenocarcinoma~1.2 - 8.7[2],[1]
HCT116 Colorectal Carcinoma~1.2 - 8.7[2],[1]
HeLa Cervical Adenocarcinoma3.2[3],[1]
HEp-2 Laryngeal Carcinoma3.3[3],[1]
PC-3 Prostate Adenocarcinoma4.5[3],[1]
HepG2 Hepatocellular Carcinoma5.2[3],[1]
CHO Normal Ovary (Control)6.4[3],[1]
HUVEC Normal Endothelium (Control)9.2[3],[1]

*Exact IC50 values for SGC-7901 and HCT116 vary slightly by assay duration (24h vs. 72h) but are consistently reported as highly comparable to the clinical reference drug etoposide.

Self-Validating Experimental Protocols

To ensure scientific integrity, in vitro profiling must utilize orthogonal assays. A single viability readout is prone to artifacts. The following protocols are designed as a self-validating system: Viability data (SRB) is structurally confirmed by flow cytometry (Annexin V/PI), which is then mechanistically proven by protein expression (Western Blot).

Workflow Culture 1. Cell Culture SGC-7901 & HCT116 Log-phase growth Treat 2. Treatment Ivangustin (1-10 μM) 24h/48h/72h Culture->Treat Assay1 3A. SRB Assay Protein biomass IC50 determination Treat->Assay1 Assay2 3B. Flow Cytometry Annexin V/PI staining Apoptosis quantification Treat->Assay2 Assay3 3C. Western Blot Caspase-3 & PARP Mechanistic validation Treat->Assay3 Validate 4. Data Integration Orthogonal validation of cytotoxicity Assay1->Validate Assay2->Validate Assay3->Validate

Fig 2: Self-validating experimental workflow for cytotoxicity profiling.

Protocol A: Sulforhodamine B (SRB) Cytotoxicity Assay

Causality: Why SRB over MTT? Sesquiterpene lactones often induce early mitochondrial stress. Because MTT relies on mitochondrial reductase activity, it can artificially skew readouts, suggesting cell death before it actually occurs. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measurement of cellular protein mass (true viability) 3[3].

  • Seeding: Plate SGC-7901 and HCT116 cells at 5×103 cells/well in 96-well plates. Incubate for 24h.

  • Treatment: Apply Ivangustin in a dose-response gradient (0.5 μM to 20 μM).

    • Validation Check: Include a vehicle control (0.1% DMSO) to rule out solvent toxicity, and a positive control (Etoposide, 10 μM) to ensure assay responsiveness.

  • Fixation: After 72h, fix cells in situ by adding cold 10% trichloroacetic acid (TCA) for 1h at 4°C. Wash 5x with deionized water.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes. Wash 5x with 1% acetic acid to remove unbound dye.

  • Quantification: Solubilize the bound dye with 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm using a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Apoptosis Validation via Flow Cytometry (Annexin V/PI)

Causality: To prove the cell mass reduction in Protocol A is due to apoptosis (not just halted proliferation), we use Annexin V/PI. Annexin V binds to phosphatidylserine (PS), which flips to the outer membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only enters late apoptotic/necrotic cells.

  • Preparation: Treat cells with the calculated IC50 of Ivangustin for 48h. Harvest cells (including floating dead cells) and wash with cold PBS.

  • Staining: Resuspend 1×105 cells in 100 μL of 1X Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Incubate for 15 min at RT in the dark.

  • Acquisition: Add 400 μL of Binding Buffer and analyze via flow cytometry within 1 hour.

    • Validation Check: Run single-stained controls (Annexin V only, PI only) for strict fluorescence compensation, and an unstained control to baseline autofluorescence.

Protocol C: Mechanistic Validation via Western Blotting

Causality: If Flow Cytometry confirms apoptosis, Western Blotting proves the biochemical pathway. We must probe for the physical cleavage of Procaspase-3 and its downstream substrate PARP to confirm caspase-dependent apoptosis 2[2].

  • Lysis: Lyse treated SGC-7901/HCT116 cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Electrophoresis: Separate 30 μg of total protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% non-fat milk. Incubate overnight at 4°C with primary antibodies against Procaspase-3, Cleaved Caspase-3, PARP, and Cleaved PARP.

    • Validation Check: Always probe for GAPDH or β-actin as a loading control to definitively prove that changes in band intensity are due to Ivangustin treatment, not unequal protein loading.

  • Detection: Apply HRP-conjugated secondary antibodies and visualize using ECL substrate.

References

[4] Wang, S., et al. "Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells." Toxins (2025). URL:

[3] Ding, Q., et al. "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents." Scientific Reports (2018). URL:

[2] Qin, X. Y., et al. "Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues." European Journal of Medicinal Chemistry (2015). URL:

[1] Benchchem Database. "Ivangustin | 14164-59-1". Benchchem (2025). URL:

Sources

Exploratory

Ivangustin CAS 14164-59-1 molecular weight and solubility profile

An In-Depth Technical Guide to the Physicochemical and Solubility Profile of Ivangustin (CAS 14164-59-1) This guide provides a comprehensive overview of the core physicochemical properties and a detailed exploration of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical and Solubility Profile of Ivangustin (CAS 14164-59-1)

This guide provides a comprehensive overview of the core physicochemical properties and a detailed exploration of the solubility profile of Ivangustin, a sesquiterpene lactone of significant interest in drug discovery. Designed for researchers, chemists, and drug development professionals, this document synthesizes established data with field-proven methodologies to facilitate robust preformulation and development activities.

Core Physicochemical Identity of Ivangustin

Ivangustin (CAS: 14164-59-1) is a sesquiterpenoid naturally occurring in plants of the Inula genus, such as Inula helenium L.[1]. Its structure, belonging to the eudesmanolide class, is characterized by a tricyclic system and an α-methylene-γ-lactone moiety, which is crucial for its biological activity[2]. A precise understanding of its fundamental physicochemical properties is the cornerstone of any rational drug development program.

Molecular Structure and Weight

The molecular identity of Ivangustin is well-defined, providing the basis for all subsequent analytical and formulation work.

  • Molecular Formula: C₁₅H₂₀O₃[2][3][4]

  • Molecular Weight: The experimentally confirmed molecular weight is a critical parameter for all stoichiometric calculations, from preparing standard solutions to interpreting mass spectrometry data.

  • IUPAC Name: (3aS,8S,8aS,9aS)-8-hydroxy-5,8a-dimethyl-3-methylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one[2]

The quantitative physicochemical data for Ivangustin are summarized in the table below.

ParameterValueSource(s)
CAS Number 14164-59-1[1][2][3][4]
Molecular Formula C₁₅H₂₀O₃[2][3][4]
Molecular Weight 248.32 g/mol [2][4]
Appearance Powder / Cubic Crystals[1][2]
Purity (Typical) ≥98% by HPLC[1][3]

Table 1: Core Physicochemical Properties of Ivangustin

Solubility Profile: A Critical Assessment

The solubility of an active pharmaceutical ingredient (API) is a master variable that dictates its dissolution rate, bioavailability, and the feasibility of various dosage forms. The profile for Ivangustin, a lipophilic molecule, presents both challenges and opportunities for formulation scientists.

Qualitative Solubility in Organic Solvents

Ivangustin exhibits good solubility in a range of common organic solvents. This information is vital for extraction, purification, analytical method development, and the creation of non-aqueous formulations or stock solutions for in vitro screening.

Solvent ClassSpecific SolventsSource(s)
Halogenated Chloroform, Dichloromethane[1]
Esters Ethyl Acetate[1]
Aprotic Polar Dimethyl Sulfoxide (DMSO), Acetone[1][3]

Table 2: Qualitative Solubility of Ivangustin in Common Organic Solvents

Expert Insight: The high solubility in DMSO makes it an excellent choice for preparing high-concentration stock solutions for high-throughput screening (HTS) and cell-based assays. However, care must be taken regarding DMSO concentration in final assay conditions to avoid solvent-induced artifacts. For preclinical in vivo studies, co-solvent systems are often necessary. A reported formulation consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS, which leverages the primary solubility in DMSO while using other excipients to maintain stability upon aqueous dilution[4].

Aqueous Solubility Profile: Determination and Challenges

Therefore, this section provides an authoritative, step-by-step methodology for determining this crucial parameter, grounded in established principles of preformulation science[5][6].

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep_api Weigh excess Ivangustin solid combine Add excess solid to media in sealed vials prep_api->combine prep_media Prepare aqueous media (e.g., pH 7.4 buffer) prep_media->combine equil Incubate at controlled temp (e.g., 25°C or 37°C) with constant agitation (Shake-Flask Method) combine->equil time Equilibrate for 48-72 hours to ensure thermodynamic equilibrium sample Withdraw aliquot time->sample filter Filter immediately (e.g., 0.22 µm PVDF syringe filter) to remove undissolved solid sample->filter dilute Dilute filtrate with mobile phase filter->dilute analyze Quantify concentration using validated HPLC-UV method dilute->analyze result result analyze->result Calculate Solubility (S₀)

Caption: Standard workflow for the Shake-Flask method to determine equilibrium solubility.

This protocol describes the "gold standard" shake-flask method, designed to measure the thermodynamic equilibrium solubility, which is the most reliable value for biopharmaceutical assessment[7][8].

1. Principle: An excess amount of the solid compound is agitated in a specific solvent or buffer for an extended period until the solution is saturated and in equilibrium with the remaining solid. The concentration of the dissolved compound in the supernatant is then measured.

2. Materials & Reagents:

  • Ivangustin (solid powder, >98% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • HPLC-grade Acetonitrile and Water

  • Calibrated analytical balance

  • Thermostatic shaker incubator (e.g., 25°C and 37°C)

  • Low-binding glass vials with screw caps

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • Validated HPLC-UV system

3. Step-by-Step Methodology:

  • Preparation: Add an excess of solid Ivangustin (e.g., 2-5 mg) to 1 mL of pH 7.4 PBS in a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment. Prepare in triplicate.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 37°C to simulate physiological conditions). Agitate at a moderate speed for 48 to 72 hours.

    • Causality: A 48-72 hour period is essential for poorly soluble compounds like sesquiterpene lactones to ensure that a true thermodynamic equilibrium is reached, avoiding the misleadingly high values obtained from kinetic or supersaturated states[5].

  • Sampling: After equilibration, allow the vials to rest for 30 minutes to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean collection vial.

    • Causality: This step is critical to remove all undissolved micro-particulates, which would otherwise lead to a gross overestimation of solubility. A low-binding filter material like PVDF is chosen to minimize loss of the lipophilic analyte.

  • Quantification: Accurately dilute the filtrate with the HPLC mobile phase to fall within the concentration range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method (see Section 2.3).

  • Confirmation: After sampling, visually inspect the source vial to confirm that excess solid Ivangustin remains, validating the experiment.

G cluster_buffers Buffer Selection start Objective: Determine pH-Solubility Profile b1 pH 1.2-2.0 (Simulated Gastric) KCl/HCl Buffer b2 pH 3.0-6.0 (Simulated Intestinal - Upper) Acetate or Citrate Buffers b3 pH 6.5-7.4 (Simulated Intestinal - Lower) Phosphate Buffers (PBS) protocol Execute Shake-Flask Protocol (Protocol 2.2.1) for each pH (n=3 replicates per pH) b1->protocol b2->protocol b3->protocol analysis Quantify Ivangustin Concentration at each pH via HPLC-UV protocol->analysis plot Plot Solubility (log S) vs. pH analysis->plot interpret Interpret Profile: Identify pH of minimum/maximum solubility. Assess risk of precipitation in GI tract. plot->interpret

Caption: Logical flow for designing and executing a pH-solubility profile study.

A pH-solubility profile is indispensable for predicting a drug's behavior upon oral administration[9]. For a neutral compound like Ivangustin (lacking strongly acidic or basic functional groups), solubility is not expected to vary dramatically with pH. However, experimental verification is essential.

  • Principle: The equilibrium solubility is determined across a range of physiologically relevant pH values.

  • Methodology:

    • Prepare a series of buffers covering the pH range of ~1.2 to 7.4 (see Table 3).

    • Execute the shake-flask protocol described in Section 2.2.1 for each buffer system.

    • Quantify the solubility at each pH point.

    • Plot the results as Log(Solubility) versus pH.

    • Expert Insight: Even for neutral compounds, minor solubility changes can occur due to buffer salt effects (ionic strength)[9]. Therefore, maintaining a consistent buffer strength (e.g., 50 mM) across the different buffer species is a best practice.

pH RangeBuffer SystemPhysiological Relevance
1.2 - 2.0KCl / HClStomach (Fasted State)
3.0 - 5.5Acetate or CitrateUpper Small Intestine
6.5 - 7.4PhosphateLower Small Intestine

Table 3: Recommended Buffer Systems for a Physiological pH-Solubility Profile

Analytical Quantification: HPLC-UV Method

A robust and validated analytical method is required to quantify the concentration of Ivangustin in the collected samples. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the standard technique for this purpose due to its specificity and sensitivity[10].

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size)[10].

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 55:45, v/v). The exact ratio must be optimized to achieve a suitable retention time (e.g., ~6 minutes) and good peak shape[10].

  • Flow Rate: 1.0 - 1.5 mL/min[10].

  • Detection Wavelength: 210 nm[10].

  • Column Temperature: 25°C[10].

  • Injection Volume: 20 µL[10].

2. Method Validation:

  • Calibration Curve: Prepare a series of Ivangustin standards of known concentration in the mobile phase. Plot the peak area versus concentration and perform a linear regression. The curve should exhibit excellent linearity (R² > 0.999).

  • Specificity: Ensure no interfering peaks from the buffer components are present at the retention time of Ivangustin.

  • Accuracy & Precision: Determine by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.

Conclusion and Future Directions

Ivangustin is a lipophilic sesquiterpene lactone with a molecular weight of 248.32 g/mol . While its solubility in various organic solvents is well-established, facilitating its use in in vitro research, a significant knowledge gap exists regarding its quantitative aqueous solubility. This guide provides a detailed, authoritative framework for researchers to systematically determine the intrinsic and pH-dependent aqueous solubility using the gold-standard shake-flask method coupled with HPLC-UV analysis.

Generating this data is a non-negotiable next step for any development program. The results will enable a preliminary BCS classification, inform the selection of an appropriate formulation strategy (e.g., co-solvents, solid dispersions, lipid-based systems), and provide critical inputs for in silico models that predict oral absorption and bioavailability[5].

References

  • ChemFaces. (n.d.). Ivangustin | CAS:14164-59-1. Retrieved from ChemFaces manufacturer's product page.[1]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Techniques of Sesquiterpene Lactone Analysis. Retrieved from BenchChem technical documents.[10]

  • Avdeef, A. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. MDPI. Retrieved from [Link].

  • Bergström, C. A. S., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 385-391. Retrieved from [Link]7]

  • Wang, H., & Lu, W. (2020). Preformulation Studies and Enabling Formulation Selection for an Insoluble Compound at Preclinical Stage-From In Vitro, In Silico to In Vivo. Journal of Pharmaceutical Sciences, 109(2), 1047-1055. Retrieved from [Link]5]

  • Gozalbes, R., et al. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 87, 107-115.
  • Kumar, R., & Singh, S. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11459-11470. Retrieved from [Link]]

  • Al-Tikriti, Y., & Al-Ghaban, A. (2020). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link].

  • Jouyban, A. (2005). Solubility of drugs in aqueous solutions. Part 5. Thermodynamic consistency test for the solubility data. Journal of Pharmaceutical and Biomedical Analysis, 37(3), 615-619. Retrieved from [Link]]

  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal, 7(1), E78-E105. Retrieved from [Link]]

  • Glomme, A., & Bergström, C. A. S. (2014). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 87, 107-115. Retrieved from [Link].

  • Kumar, S., & Saini, V. (2012). Pharmaceutical Preformulation Studies in Formulation and Development of New Dosage Form : A Review. International Journal of Pharmaceutical Sciences and Drug Research, 4(2), 121-128.
  • Al-Hamidi, H., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(2), 853-862. Retrieved from [Link]9]

Sources

Foundational

Biological activity of Ivangustin in oncology and cancer research

An In-Depth Technical Guide to the Biological Activity of Ivangustin in Oncology Authored by: Gemini, Senior Application Scientist Abstract Ivangustin, a naturally occurring sesquiterpene lactone, has emerged as a compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Ivangustin in Oncology

Authored by: Gemini, Senior Application Scientist

Abstract

Ivangustin, a naturally occurring sesquiterpene lactone, has emerged as a compound of significant interest in oncology research. Isolated primarily from plants of the Inula genus, it belongs to a class of secondary metabolites known for their diverse biological activities. This technical guide provides a comprehensive overview of Ivangustin's anticancer properties, detailing its cytotoxic effects across various cancer cell lines, elucidating its molecular mechanisms of action, and exploring the structure-activity relationships that govern its potency. We present detailed, field-proven protocols for key in vitro assays to enable researchers to validate and expand upon these findings. This document is intended for researchers, drug development professionals, and scientists dedicated to the discovery of novel therapeutic agents for cancer treatment.

Introduction: The Profile of Ivangustin

Ivangustin is a tricyclic eudesmane sesquiterpene lactone, a class of natural products that has garnered substantial attention for its potent anti-inflammatory and antitumor activities.[1] It is primarily isolated from the flower heads of medicinal plants such as Inula britannica.[1][2][3] The defining structural feature of Ivangustin, and many other bioactive sesquiterpene lactones, is the α-methylene-γ-lactone moiety. This reactive Michael acceptor is crucial for its biological activity, enabling covalent interactions with nucleophilic residues (such as cysteine) in target proteins.[1][4]

Preclinical Cytotoxic Activity of Ivangustin

In vitro studies have consistently demonstrated the potent cytotoxic effects of Ivangustin against a spectrum of human cancer cell lines. This activity establishes its potential as a broad-spectrum anticancer agent.

Quantitative Analysis of Cytotoxicity

The efficacy of a cytotoxic compound is quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit 50% of cell viability. Ivangustin has shown potent activity, with IC50 values in the low micromolar range across multiple cancer types. A study involving the derivatization of Ivangustin provided IC50 values for the parent compound and its analogues, highlighting its efficacy against cervical, prostate, laryngeal, and liver cancers.[1]

CompoundHeLa (Cervical)PC-3 (Prostate)HEp-2 (Laryngeal)HepG2 (Liver)CHO (Normal)HUVEC (Normal)
Ivangustin (2) 3.2 µM4.5 µM3.3 µM5.2 µM6.4 µM9.2 µM
Etoposide (VP-16) 3.6 µM5.7 µM4.1 µM6.3 µM10.8 µM11.2 µM
Table 1: IC50 values of Ivangustin compared to the standard chemotherapeutic drug Etoposide across various human cancer cell lines and normal cell lines after 72 hours of treatment. Data sourced from Dong et al., 2018.[1]

Notably, Ivangustin exhibits cytotoxicity comparable to or slightly stronger than Etoposide, a clinically used anticancer agent.[1] Further studies have confirmed its activity against other cancer cell lines, including colon cancer (HCT-116), leukemia (HL-60), and additional liver cancer lines (QGY-7701, SMMC-7721).[2][4]

Structure-Activity Relationship (SAR)

The anticancer potency of Ivangustin is intrinsically linked to its chemical structure. Research into synthetic analogues has provided critical insights:[1]

  • The α-methylene-γ-lactone Moiety : Reduction or modification of the C13-methylene group leads to a near-complete loss of cytotoxic activity. This underscores the role of this group as a Michael acceptor that forms covalent bonds with target proteins.

  • The C5-C6 Double Bond : The presence of this double bond is beneficial for enhancing cytotoxic potency.

  • C1-OH Group Modification : Oxidation of the C1 hydroxyl group can slightly increase activity, whereas esterification tends to decrease it.

These findings are crucial for guiding the rational design of more potent and selective Ivangustin-based anticancer drugs.

Molecular Mechanism of Action

The anticancer effects of Ivangustin and its derivatives are not merely cytotoxic but are driven by specific interactions with key cellular signaling pathways that regulate inflammation, cell survival, and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response and is constitutively active in many cancers, promoting cell survival, proliferation, and metastasis. Sesquiterpene lactones are well-documented inhibitors of this pathway.[5] Mechanistic studies on a potent derivative of Ivangustin (compound 1i ) revealed that it effectively inhibits the TNF-α-induced NF-κB signaling pathway in PC-3 prostate cancer cells.[1]

The proposed mechanism involves the direct alkylation of the p65 subunit of the NF-κB transcription factor. Molecular modeling suggests that the α-methylene-γ-lactone moiety of the Ivangustin scaffold forms a covalent adduct with the Cys38 residue of p65.[1] This covalent modification prevents the translocation of p65 into the nucleus, thereby blocking the transcription of its downstream target genes, which are essential for cancer cell survival.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkBa_p P-IκBα (Ub, Degraded) IKK->IkBa_p P IkBa_p65_p50 IκBα-p65-p50 (Inactive) IkBa_p65_p50->IKK Phosphorylation p65_p50 p65-p50 Dimer (Active) DNA DNA p65_p50->DNA Translocation IkBa_p->p65_p50 Release Ivangustin Ivangustin Derivative (1i) Ivangustin->p65_p50 Covalent Adduct (Inhibition at Cys38) Transcription Pro-survival & Pro-inflammatory Gene Transcription DNA->Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates Experimental_Workflow start Cancer Cell Line Seeding (e.g., PC-3, HeLa) treatment Treatment with Ivangustin (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (SRB / MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining & Flow Cytometry) treatment->cell_cycle western Protein Expression (Western Blot for NF-κB pathway) treatment->western ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells (Early vs. Late) apoptosis->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution (G1, S, G2/M Arrest) cell_cycle->cycle_dist protein_level Assess Protein Level Changes (p-IκBα, p65) western->protein_level

Fig 2: A generalized workflow for the in vitro evaluation of Ivangustin.
Protocol: Cell Viability Assessment (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable colorimetric method for determining cytotoxicity based on the measurement of cellular protein content.

Rationale: This assay provides a robust measure of cell number and is less prone to interference from metabolic activity compared to tetrazolium-based assays (e.g., MTT), making it ideal for screening natural products.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC-3) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume proliferation by incubating for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Ivangustin in culture medium. Replace the medium in the wells with the Ivangustin dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Etoposide).

  • Incubation: Incubate the plates for 72 hours. This duration typically covers multiple cell cycles, allowing for the full manifestation of cytotoxic or anti-proliferative effects.

  • Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C. This step crosslinks proteins to the plate.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Air dry the plates completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization & Readout: Add 150 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plate for 10 minutes on a gyratory shaker.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the values against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Rationale: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic/necrotic cells with compromised membrane integrity.

Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with Ivangustin at concentrations corresponding to 1x and 2x its IC50 value for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Data Acquisition: Add 400 µL of 1x Annexin V Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer, exciting at 488 nm and measuring FITC emission (typically ~530 nm) and PI emission (typically >670 nm).

  • Analysis: Gate the cell populations:

    • Viable: Annexin V-negative, PI-negative.

    • Early Apoptotic: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive.

    • Necrotic: Annexin V-negative, PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Ivangustin.

Future Outlook and Therapeutic Potential

The preclinical data on Ivangustin are compelling, positioning it as a promising scaffold for the development of novel anticancer therapeutics. Its potent cytotoxicity, coupled with a defined mechanism of action targeting the pro-survival NF-κB pathway, provides a strong rationale for further investigation.

Key future directions include:

  • In Vivo Efficacy Studies: Assessing the antitumor activity of Ivangustin and its optimized derivatives in preclinical animal models (e.g., xenografts) is the critical next step to establish its therapeutic potential. [6]* Pharmacokinetic and Safety Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are necessary to evaluate its drug-like properties.

  • Target Deconvolution: While p65 is a validated target, unbiased proteomic approaches could identify additional cellular targets, providing a more complete picture of its mechanism.

  • Combination Therapies: Investigating the synergistic potential of Ivangustin with existing chemotherapies or targeted agents could lead to more effective treatment regimens with reduced toxicity.

Conclusion

Ivangustin is a potent, naturally derived sesquiterpene lactone with significant anticancer activity. Its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines is driven, at least in part, by the inhibition of the oncogenic NF-κB signaling pathway. The α-methylene-γ-lactone moiety is essential for its bioactivity, and structure-activity relationship studies have paved the way for the design of even more potent analogues. While further preclinical and clinical development is required, Ivangustin represents a valuable lead compound in the ongoing search for the next generation of cancer therapies.

References

  • Amsbio. Ivangustin, AMS.TN4340-1-MG. Available from: [Link]

  • Zhang, W., et al. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. European Journal of Medicinal Chemistry. Available from: [Link]

  • Gou, Q. F., et al. (2016). Functional Characterisation of Anticancer Activity in the Aqueous Extract of Helicteres angustifolia L. Roots. PLoS One. Available from: [Link]

  • Çakır, A., et al. (2025). Anticancer, Antioxidant and Antimicrobial Activity of Elaeagnus angustifolia L. Leaf Extract. Journal of The Turkish Chemical Society, Section A: Chemistry. Available from: [Link]

  • Gezici, S., et al. (2019). Promising anticancer activity of lavender (Lavandula angustifolia Mill.) essential oil through induction of both apoptosis and necrosis. Journal of Essential Oil Bearing Plants. Available from: [Link]

  • Dong, J. X., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports. Available from: [Link]

  • Al-zihayri, S. K., et al. (2022). Chemical Evaluation, In Vitro and In Vivo Anticancer Activity of Lavandula angustifolia Grown in Jordan. ResearchGate. Available from: [Link]

  • Al-zihayri, S. K., et al. (2022). Chemical Evaluation, In Vitro and In Vivo Anticancer Activity of Lavandula angustifolia Grown in Jordan. Molecules. Available from: [Link]

  • Rolão, A., et al. (2021). Sesquiterpene Lactones: Promising Natural Compounds to Fight Inflammation. Molecules. Available from: [Link]

  • Huang, Y. C., et al. Anticancer activity of MPT0G157, a derivative of indolylbenzenesulfonamide, inhibits tumor growth and angiogenesis. Taipei Medical University. Available from: [Link]

  • Ferrara, N., et al. (2004). Biological activity of bevacizumab, a humanized anti-VEGF antibody in vitro. Biochemical and Biophysical Research Communications. Available from: [Link]

  • Aragen Life Sciences. Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes. Available from: [Link]

Sources

Exploratory

Whitepaper: Targeting the Androgen Receptor Signaling Axis in Prostate Cancer

An initial comprehensive search for the "Ivangustin signaling pathway" in the context of prostate cancer research did not yield any established or recognized biological pathway under this name in publicly available scien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An initial comprehensive search for the "Ivangustin signaling pathway" in the context of prostate cancer research did not yield any established or recognized biological pathway under this name in publicly available scientific literature. This suggests that "Ivangustin" may be a proprietary name for a compound not yet widely published, a novel or internal designation, or a potential neologism.

To provide a valuable and scientifically accurate technical guide as requested, this document will focus on a critically important and extensively researched pathway in prostate cancer: the Androgen Receptor (AR) signaling pathway . The AR pathway is a cornerstone of prostate cancer biology and a primary target for therapeutic intervention.

This guide will adhere to all the structural, scientific, and formatting requirements outlined in the prompt, applying them to the Androgen Receptor signaling pathway.

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Androgen Receptor (AR) is a ligand-activated transcription factor and the central driver of prostate cancer initiation and progression. Even in advanced, castration-resistant prostate cancer (CRPC), the majority of tumors remain dependent on AR signaling. This guide provides an in-depth technical overview of the AR signaling pathway, its molecular targets, and key methodologies for its investigation in prostate cancer cells. We will explore the causality behind experimental choices, present validated protocols, and discuss the mechanisms of resistance that necessitate novel therapeutic strategies.

The Androgen Receptor Signaling Pathway: A Foundational Overview

The canonical AR signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), to the AR in the cytoplasm. In its unbound state, the AR is part of a multiprotein complex including heat shock proteins (HSPs) like HSP90 and HSP70, which maintain it in a conformation ready for ligand binding.

Upon androgen binding, the AR undergoes a conformational change, dissociates from the HSP complex, dimerizes, and translocates into the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter or enhancer regions of target genes. This binding event recruits a cascade of co-regulatory proteins (coactivators and corepressors) and the basal transcription machinery, leading to the regulation of gene expression that drives cell proliferation, survival, and differentiation.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (T, DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binding AR Active AR AR_dimer AR Dimer AR->AR_dimer Dimerization HSP HSP Complex (HSP90, HSP70) AR_HSP->AR HSP Dissociation AR_dimer_nuc AR Dimer AR_dimer->AR_dimer_nuc Nuclear Translocation ARE Androgen Response Element (ARE) Coactivators Coactivators (e.g., SRC, p300) ARE->Coactivators Recruitment RNA_Pol_II RNA Pol II Coactivators->RNA_Pol_II Activation Target_Genes Target Genes (PSA, TMPRSS2, etc.) RNA_Pol_II->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Proteins for Growth & Survival mRNA->Protein AR_dimer_nuc->ARE DNA Binding

Caption: Canonical Androgen Receptor (AR) Signaling Pathway.

Key Downstream Targets and Their Functions in Prostate Cancer

The transcriptional activity of AR regulates a wide array of genes crucial for prostate cancer cell pathophysiology. Identifying and validating these targets is essential for understanding disease progression and developing targeted therapies.

Gene TargetFunction in Prostate CancerTherapeutic Relevance
KLK3 (PSA) Encodes Prostate-Specific Antigen; involved in liquefaction of seminal coagulum.Serum levels used as a primary biomarker for diagnosis and monitoring.
TMPRSS2 Serine protease; fusion with ERG oncogene is common. Promotes cell invasion.Potential target for inhibiting cell invasion and viral entry (e.g., SARS-CoV-2).
FKBP5 Co-chaperone that regulates AR sensitivity.Implicated in therapy resistance by modulating AR activity.
NKX3.1 Transcription factor; tumor suppressor in prostate epithelium.Loss of NKX3.1 is an early event in prostate carcinogenesis.
MYC Proto-oncogene; drives cell cycle progression and proliferation.AR signaling can directly upregulate MYC expression.

Experimental Workflows for Interrogating AR Signaling

A multi-faceted approach is required to robustly study the AR signaling axis. The following workflows represent a logical, self-validating system for identifying AR pathway activity and targets.

Workflow 1: Assessing AR Activation and Translocation

Causality: Before measuring downstream gene expression, it is crucial to confirm that the initial steps of the pathway—ligand-induced AR activation and nuclear translocation—are occurring as expected. This validates the cellular model and treatment conditions.

Methodology: Immunofluorescence (IF) Staining for AR

  • Cell Culture: Plate AR-positive prostate cancer cells (e.g., LNCaP, VCaP) on glass coverslips in 24-well plates.

  • Steroid Deprivation: Culture cells in phenol red-free medium supplemented with charcoal-stripped serum (CSS) for 48-72 hours to deplete endogenous androgens and synchronize cells in a low-AR activity state.

  • Ligand Stimulation: Treat cells with a synthetic androgen (e.g., 10 nM R1881) or vehicle control (e.g., ethanol) for a time course (e.g., 0, 30, 60, 120 minutes).

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 5% Bovine Serum Albumin (BSA) in PBS.

    • Incubate with a primary antibody against AR (e.g., rabbit anti-AR).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

    • Counterstain nuclei with DAPI.

  • Imaging & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to measure translocation. An increase in this ratio upon ligand stimulation confirms AR activation.

IF_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_stain Staining cluster_analysis Analysis Plate 1. Plate Cells (LNCaP on coverslips) Deprive 2. Steroid Deprivation (CSS Media, 48h) Plate->Deprive Treat 3. Ligand Treatment (R1881 or Vehicle) Deprive->Treat Fix 4. Fix & Permeabilize (PFA & Triton X-100) Treat->Fix Block 5. Block (BSA) Fix->Block PrimaryAb 6. Primary Antibody (anti-AR) Block->PrimaryAb SecondaryAb 7. Secondary Antibody (Alexa Fluor 488) PrimaryAb->SecondaryAb DAPI 8. DAPI Stain SecondaryAb->DAPI Image 9. Fluorescence Microscopy DAPI->Image Quantify 10. Quantify Nuclear/ Cytoplasmic Ratio Image->Quantify

Caption: Workflow for AR Nuclear Translocation Assay via Immunofluorescence.

Workflow 2: Quantifying AR-Mediated Gene Expression

Causality: Confirming the nuclear translocation of AR is followed by measuring the transcriptional output of its known target genes. This step directly links AR activation to its functional consequence—gene regulation.

Methodology: Quantitative Reverse Transcription PCR (qRT-PCR)

  • Experimental Setup: Culture and treat cells as described in Workflow 1 (steps 1-3), typically for a longer duration (e.g., 4, 8, or 24 hours) to allow for robust mRNA accumulation.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit or Trizol-based method. Assess RNA quality and quantity (e.g., via NanoDrop or Bioanalyzer).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • qPCR Reaction:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for a target gene (e.g., KLK3) and a housekeeping gene (e.g., GAPDH), and a SYBR Green-based qPCR master mix.

    • Run the reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of the target gene using the Delta-Delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the ligand-treated sample to the vehicle control. A significant fold-change increase validates AR-mediated transcription.

Workflow 3: Genome-Wide Identification of AR Binding Sites

Causality: While qRT-PCR confirms effects on known targets, Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) allows for the unbiased, genome-wide discovery of all AR binding sites. This is critical for identifying novel AR target genes and understanding the global cistrome of AR in a specific cellular context.

Methodology: ChIP-seq for AR

  • Cross-linking: Treat steroid-deprived and ligand-stimulated cells (e.g., LNCaP + 10 nM R1881 for 4 hours) with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Incubate the sheared chromatin with an antibody specific to AR. Use magnetic beads conjugated to Protein A/G to pull down the antibody-AR-DNA complexes.

  • Washing & Elution: Perform stringent washes to remove non-specifically bound chromatin. Elute the specifically bound complexes from the beads.

  • Reverse Cross-linking & DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.

  • Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Bioinformatic Analysis:

    • Align sequenced reads to the reference genome.

    • Perform peak calling (e.g., using MACS2) to identify regions of AR enrichment (binding sites) compared to an input control.

    • Perform motif analysis on the identified peaks to confirm enrichment of the ARE motif.

    • Annotate peaks to nearby genes to identify potential direct AR target genes.

ChIP_Seq_Workflow start Prostate Cancer Cells (+/- Androgen) crosslink 1. Formaldehyde Cross-linking start->crosslink shear 2. Chromatin Shearing (Sonication) crosslink->shear ip 3. Immunoprecipitation (anti-AR Antibody) shear->ip wash 4. Wash & Elute ip->wash reverse 5. Reverse Cross-links & Purify DNA wash->reverse lib_prep 6. Library Prep & Sequencing reverse->lib_prep analysis 7. Bioinformatic Analysis (Peak Calling, Motif Finding) lib_prep->analysis

Foundational

Mechanistic Profiling and In Vitro Cytotoxicity of Ivangustin in HeLa and HepG2 Paradigms: A Technical Whitepaper

Executive Summary Ivangustin (CAS: 14164-59-1) is a naturally occurring sesquiterpene lactone (STL) isolated from the medicinal plant Inula britannica,[1]. Structurally classified as a 6/6/5-tricyclic eudesmane, it has e...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivangustin (CAS: 14164-59-1) is a naturally occurring sesquiterpene lactone (STL) isolated from the medicinal plant Inula britannica,[1]. Structurally classified as a 6/6/5-tricyclic eudesmane, it has emerged as a high-potential scaffold in oncological drug development due to its potent, targeted cytotoxicity against human cancer cell lines,[1]. This whitepaper synthesizes the pharmacological rationale, quantitative cytotoxicity profiles, and standardized in vitro methodologies required to evaluate Ivangustin’s efficacy, specifically focusing on cervical (HeLa) and hepatocellular (HepG2) carcinoma models.

Pharmacological Rationale & Structural Biology

The anti-tumor efficacy of Ivangustin is fundamentally driven by its α-methylene-γ-lactone moiety [1]. In the highly reductive environment of a cancer cell, this functional group acts as a potent Michael acceptor.

Rather than acting as a broad-spectrum cytotoxin, Ivangustin covalently binds to specific nucleophilic thiol groups on intracellular proteins[2]. The primary validated target is the Cys38 residue on the p65 subunit of NF-κB [2],[1]. By forming a covalent protein adduct at this site, Ivangustin physically blocks p65 from binding to DNA, thereby shutting down TNF-α-induced canonical NF-κB signaling[2]. Because HeLa and HepG2 cells heavily rely on constitutive NF-κB activation to evade apoptosis, this targeted disruption selectively collapses their survival architecture.

Quantitative Cytotoxicity Profiles

Ivangustin demonstrates a favorable therapeutic window, showing marked lethality toward malignant cell lines while maintaining lower toxicity in normal endothelial and ovarian models,. The causality behind the heightened sensitivity of HeLa and HepG2 cells lies in their accelerated metabolic rates and dependency on robust NF-κB and glutathione (GSH) networks, both of which are directly antagonized by Ivangustin.

Table 1: In Vitro Cytotoxicity (IC₅₀) of Ivangustin via SRB Assay
Cell LineTissue OriginCell Type ClassificationIC₅₀ Value (μM)
HeLa CervixHuman Cervical Adenocarcinoma3.2
Hep-2 LarynxHuman Laryngeal Carcinoma3.3
PC-3 ProstateHuman Prostate Adenocarcinoma4.5
HepG2 LiverHuman Hepatocellular Carcinoma5.2
CHO OvaryNormal Chinese Hamster Ovary6.4
HUVEC Umbilical VeinNormal Human Endothelial Cell9.2

Data synthesized from standardized 72-hour Sulforhodamine B (SRB) colorimetric assays,.

Mechanistic Pathways of Cytotoxicity

Ivangustin’s mechanism of action is a dual-pronged assault on cancer cell homeostasis:

  • Transcriptional Repression: The covalent modification of p65 (Cys38) halts the transcription of anti-apoptotic genes (e.g., Bcl-2, survivin)[2],[1].

  • Apoptotic Execution: The compound induces severe G0/G1 cell cycle arrest, leading to the activation of executioner caspase-3 and the subsequent cleavage of poly-ADP-ribose polymerase (PARP)[2],[1]. This manifests phenotypically as severe chromatin condensation and DNA fragmentation[2].

MOA Ivangustin Ivangustin (α-methylene-γ-lactone) Michael Michael Addition (Thiol Target) Ivangustin->Michael p65 NF-κB p65 (Cys38 Adduct) Michael->p65 GSH Glutathione Depletion Michael->GSH NFkB_Inhib Inhibition of NF-κB Signaling p65->NFkB_Inhib ROS Oxidative Stress (ROS) GSH->ROS Apoptosis Apoptosis & Arrest (HeLa / HepG2) NFkB_Inhib->Apoptosis ROS->Apoptosis

Figure 1: Mechanistic pathway of Ivangustin-induced apoptosis via NF-κB inhibition and ROS.

Standardized In Vitro Experimental Protocols

To ensure robust, self-validating data, the following protocols are engineered to control for the unique metabolic interferences caused by sesquiterpene lactones.

Protocol 1: Cell Viability Assessment via SRB Assay

Causality Check: Why use SRB instead of the standard MTT assay? STLs like Ivangustin induce oxidative stress (ROS) which can artificially alter mitochondrial reductase activity, skewing MTT readouts independently of actual cell death. The Sulforhodamine B (SRB) assay bypasses mitochondrial metabolism entirely by binding stoichiometrically to basic amino acid residues under mild acidic conditions, providing a highly accurate, direct measurement of total cellular protein mass,.

Step-by-Step Methodology:

  • Seeding: Plate HeLa and HepG2 cells at a density of 4×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient of Ivangustin (0.1 μM to 20 μM) dissolved in DMSO. Self-Validation: Ensure final DMSO concentration remains ≤0.1% (Vehicle Control). Include Etoposide (VP-16) at 1 μM as a Positive Control[2]. Incubate for 72 hours.

  • Fixation: Gently add 50 μL of cold 50% trichloroacetic acid (TCA) to each well (final concentration 10%). Incubate at 4°C for 1 hour to fix the cellular proteins to the plate.

  • Staining: Wash plates 5 times with deionized water and air dry. Add 100 μL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate for 20 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing 5 times with 1% acetic acid. Air dry completely. Solubilize the protein-bound dye using 200 μL of 10 mM unbuffered Tris base (pH 10.5) on a gyratory shaker for 10 minutes.

  • Quantification: Read optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: Apoptosis & Nuclear Morphology (Hoechst 33258 Staining)

Causality Check: Hoechst 33258 is a minor-groove binding fluorophore that exhibits dramatic fluorescence enhancement in the presence of condensed chromatin, making it the premier choice for visually validating the apoptotic execution phase triggered by Ivangustin[2].

Step-by-Step Methodology:

  • Preparation: Culture HeLa/HepG2 cells in 6-well plates ( 2×105 cells/well) and treat with Ivangustin at 1/2×, 1×, and 2× the calculated IC₅₀ for 48 hours.

  • Fixation: Wash cells twice with cold PBS. Fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Staining: Wash with PBS, then incubate with Hoechst 33258 staining solution (10 μg/mL) for 15 minutes in the dark.

  • Imaging: Wash twice with PBS and observe under a fluorescence microscope (UV excitation at 350 nm). Apoptotic cells will display bright blue, fragmented, or highly condensed nuclei compared to the diffuse, dim staining of healthy control cells[2].

Workflow Culture 1. Cell Culture (HeLa/HepG2) Treatment 2. Treatment (0-20 μM Ivangustin) Culture->Treatment Assays 3. Phenotypic Assays Treatment->Assays SRB SRB Assay (Viability) Assays->SRB Hoechst Hoechst 33258 (Morphology) Assays->Hoechst Data 4. Data Synthesis & SAR SRB->Data Hoechst->Data

Figure 2: Standardized in vitro workflow for evaluating Ivangustin cytotoxicity.

Structure-Activity Relationship (SAR) Insights

Drug development professionals looking to optimize the Ivangustin scaffold must adhere to strict SAR rules derived from recent derivative studies[2],[3]:

  • The Electrophilic Core is Non-Negotiable: Reductive modifications to the C13-methylene group (which converts the α-methylene-γ-lactone to a saturated lactone) result in the almost complete ablation of cytotoxic activity[2]. Without the Michael acceptor, covalent binding to p65 cannot occur.

  • C5-C6 Double Bond: The presence of the double bond between C5 and C6 is highly beneficial, locking the molecule into a conformation that favors target binding[2].

  • C1-OH Modifications: Oxidation of the C1-OH group yields derivatives with slightly stronger activity, comparable to clinical drugs like Etoposide. Conversely, esterification of the C1-OH (via the addition of aliphatic chains or bulky aromatic groups like benzoyl/cinnamoyl) sterically hinders the molecule and significantly decreases its potency against HeLa and HepG2 cells[2],[3].

References

  • [2] Tang, J.-J., He, Q.-R., Dong, S., & Gao, J.-M. (2018). "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents." Source: Scientific Reports. URL: [Link]

  • [3] Znati, M., et al. (2023). "Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review." Source: PMC / nih.gov. URL: [Link]

Sources

Exploratory

Ivangustin: Mechanistic Insights and Cytotoxicity Profiling in Human Tumor Cell Lines

Executive Summary Ivangustin is a naturally occurring sesquiterpene lactone (STL) isolated from the medicinal plant Inula britannica. In recent years, STLs have garnered significant attention in oncology and drug develop...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ivangustin is a naturally occurring sesquiterpene lactone (STL) isolated from the medicinal plant Inula britannica. In recent years, STLs have garnered significant attention in oncology and drug development due to their potent multi-target anti-tumor properties. This technical guide provides an in-depth analysis of Ivangustin’s cytotoxicity profile across human tumor cell lines, elucidates its core mechanism of action (MoA) via covalent inhibition of the NF-κB signaling pathway, and details the self-validating experimental protocols required for accurate in vitro evaluation.

Chemical Architecture and the Pharmacophore

The biological activity of Ivangustin is intrinsically linked to its unique structural architecture. As a 6/6/5-tricyclic eudesmane STL, its core pharmacophore is the α-methylene-γ-butyrolactone moiety .

From a mechanistic standpoint, this moiety acts as a highly reactive electrophilic Michael acceptor. It readily undergoes Michael addition reactions with nucleophilic sulfhydryl (-SH) groups of cysteine residues on target proteins [1]. This covalent modification alters protein conformation and function, forming the basis of Ivangustin's potent cytotoxicity and ability to disrupt oncogenic signaling cascades.

Cytotoxicity Profile (IC50 Values)

Ivangustin exhibits broad-spectrum cytotoxicity against a variety of human solid tumors and hematological malignancies. The table below synthesizes the half-maximal inhibitory concentration (IC50) values across multiple cell lines, demonstrating its potency.

Cell LineTissue OriginIC50 (μM)Sensitivity Level
HeLa Human Cervix Adenocarcinoma3.2High
HEp-2 Human Larynx Epidermal Carcinoma3.3High
PC-3 Human Prostate Adenocarcinoma4.5High
HepG2 Human Hepatocellular Carcinoma5.2Moderate
HCT-116 Human Colorectal Carcinoma18.8Low
A549 Human Lung Carcinoma> 50.0Resistant
CHO Chinese Hamster Ovary (Normal)6.4Control
HUVEC Human Umbilical Vein Endothelial (Normal)9.2Control

Data compiled from standardized 72-hour viability assays [1, 3, 4].

Analytical Insight: Ivangustin shows a high degree of potency against cervical (HeLa) and laryngeal (HEp-2) cancers in the low micromolar range (~3.2–3.3 μM). However, the therapeutic window between cancer cells and normal endothelial cells (HUVEC, 9.2 μM) is relatively narrow, highlighting the need for targeted delivery systems or structural optimization (such as C1-OH modifications) to improve tumor selectivity [1].

Mechanisms of Action: NF-κB Pathway Disruption

While Ivangustin induces G2/M cell cycle arrest and apoptosis, its primary upstream mechanism is the potent inhibition of the canonical NF-κB signaling pathway .

In malignant cells, NF-κB is often constitutively active, driving the transcription of anti-apoptotic genes. Upon stimulation (e.g., by TNF-α), the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/p50 heterodimer.

The Causality of Inhibition: Ivangustin intercepts this pathway not by preventing IκBα degradation, but by directly targeting the p65 subunit. Molecular modeling and biochemical assays confirm that the α-methylene-γ-butyrolactone moiety of Ivangustin forms a covalent protein adduct with Cysteine 38 (Cys38) on p65 [1, 2]. This covalent binding sterically hinders p65 from interacting with DNA response elements, effectively paralyzing nuclear translocation and halting oncogenic transcription.

MoA TNF TNF-α Stimulus IKK IKK Complex Activation TNF->IKK Activates IkB IκBα Phosphorylation & Degradation IKK->IkB Phosphorylates p65 NF-κB (p65/p50) Release IkB->p65 Releases Nucleus Nuclear Translocation Blocked (Apoptosis Induction) p65->Nucleus Attempted Translocation Ivan Ivangustin (Michael Addition at Cys38) Ivan->p65 Covalent Inhibition

Caption: NF-κB signaling pathway inhibition via Ivangustin-mediated covalent modification of p65.

Experimental Methodologies

To ensure trustworthiness and reproducibility in drug screening, the following protocols represent self-validating systems designed to eliminate common experimental artifacts.

Sulforhodamine B (SRB) Cell Viability Assay

Rationale & Causality: The SRB assay is strictly preferred over the traditional MTT assay when evaluating plant-derived STLs. STLs can inherently reduce tetrazolium salts or alter mitochondrial metabolism independently of actual cell death, leading to false-positive viability readings. SRB, conversely, binds stoichiometrically to basic amino acid residues under mildly acidic conditions, providing a direct, metabolism-independent quantification of cellular protein mass[1].

Step-by-Step Protocol:

  • Cell Seeding: Plate target cells (e.g., HeLa, PC-3) in 96-well plates at a density of 4,000–5,000 cells/well. Incubate for 24h at 37°C in 5% CO₂ to allow adherence.

  • Compound Treatment: Treat cells with a concentration gradient of Ivangustin (1–50 μM) for 72 hours. Self-Validation: Include Etoposide (VP-16, 1.0 μM) as a positive cytotoxic control and 0.1% DMSO as a vehicle control.

  • TCA Fixation: Add cold 50% trichloroacetic acid (TCA) directly to the culture medium to a final concentration of 10%. Incubate at 4°C for 1 hour. Causality: Cold TCA instantly precipitates cellular proteins, fixing them to the plate and preventing cell loss during subsequent washing.

  • SRB Staining: Wash plates 5 times with deionized water and air-dry. Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) per well for 30 minutes at room temperature.

  • Washing & Solubilization: Remove unbound dye by washing 4 times with 1% acetic acid. Causality: The low pH of acetic acid ensures the SRB dye remains electrostatically bound to the basic amino acids. Solubilize the bound dye with 100 μL of 10 mM Tris base (pH 10.5). Causality: The high pH deprotonates the dye, releasing it into the solution for accurate photometric reading.

  • Quantification: Measure optical density (OD) at 515–540 nm using a microplate reader. Calculate IC50 values using non-linear regression.

Workflow Seed 1. Seed Cells (96-well plate) Treat 2. Ivangustin Treatment (72h incubation) Seed->Treat Fix 3. TCA Fixation (4°C, 1h) Treat->Fix Stain 4. SRB Staining (0.4% in Acetic Acid) Fix->Stain Wash 5. Wash & Solubilize (10mM Tris base) Stain->Wash Read 6. OD Measurement (515-540 nm) Wash->Read

Caption: High-throughput SRB cell viability assay workflow for cytotoxicity screening.

NF-κB Luciferase Reporter Assay

Rationale & Causality: To prove that Ivangustin's cytotoxicity is mechanistically linked to NF-κB inhibition, a reporter assay is utilized. By placing the luciferase gene under the control of NF-κB response elements, luminescence becomes a direct, quantifiable proxy for p65 transcriptional activity [2].

Step-by-Step Protocol:

  • Transfection: Stably transfect A549 or PC-3 cells with an NF-κB-luciferase reporter plasmid.

  • Pre-treatment: Pre-treat the transfected cells with sub-lethal concentrations of Ivangustin (1–10 μM) for 2 hours to allow intracellular accumulation and p65 binding.

  • Induction: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to induce the NF-κB cascade.

  • Measurement: Lyse the cells, add luciferin substrate, and measure luminescence. A dose-dependent drop in luminescence confirms the functional blockade of NF-κB.

Translational Perspectives

While native Ivangustin is a potent cytotoxic agent, its clinical translation requires structural optimization to improve its therapeutic index. Recent diversity-oriented synthesis strategies have shown that oxidizing the C1-OH group of Ivangustin yields derivatives with slightly stronger activity, comparable to the clinical drug Etoposide [1]. Conversely, reducing the C13-methylene group results in the complete ablation of cytotoxic activity, definitively proving that the α-methylene-γ-butyrolactone moiety is the indispensable engine of its anti-tumor efficacy.

References

  • Tang, J.-J., He, Q.-R., Dong, S., et al. "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents." Scientific Reports, 2018.[Link]

  • Hexum, J. K., Tello-Aburto, R., Struntz, N. B., et al. "Bicyclic Cyclohexenones as Inhibitors of NF-κB Signaling." ACS Medicinal Chemistry Letters, 2012.[Link]

Foundational

Role of Ivangustin in apoptosis and cell cycle arrest

Whitepaper: The Dual-Modulatory Role of Ivangustin in Cellular Fate—Mechanisms of Apoptosis and Cell Cycle Arrest Executive Summary Ivangustin (IVAN) is a naturally occurring 6/6/5-tricyclic eudesmane sesquiterpene lacto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: The Dual-Modulatory Role of Ivangustin in Cellular Fate—Mechanisms of Apoptosis and Cell Cycle Arrest

Executive Summary

Ivangustin (IVAN) is a naturally occurring 6/6/5-tricyclic eudesmane sesquiterpene lactone (STL) predominantly isolated from Inula britannica and related species[1]. In recent years, IVAN has emerged as a highly versatile pharmacological agent characterized by a context-dependent dual mechanism of action. In the realm of oncology, IVAN and its structural derivatives act as potent cytotoxic agents, driving cancer cells into cell cycle arrest and apoptosis via covalent inhibition of the NF-κB signaling pathway[1]. Conversely, in the context of toxicology and epithelial stress, IVAN exhibits remarkable cytoprotective properties, actively suppressing mycotoxin-induced apoptosis by modulating the ERK1/2-FOXO3a axis[2].

This technical guide synthesizes the structural pharmacology, mechanistic pathways, and field-proven experimental protocols necessary for researchers and drug development professionals to leverage Ivangustin in both therapeutic and protective applications.

Structural Pharmacology: The α-Methylene-γ-Lactone Pharmacophore

The biological activity of Ivangustin is fundamentally anchored to its α-methylene-γ-lactone moiety[1]. This functional group acts as a highly reactive Michael acceptor. Unlike competitive inhibitors that rely on transient non-covalent interactions, the α-methylene-γ-lactone undergoes a nucleophilic attack by sulfhydryl (-SH) groups of specific cysteine residues on target proteins. This irreversible covalent modification fundamentally alters the target protein's conformation and function, providing a prolonged duration of action that outlasts the pharmacokinetic clearance of the drug itself.

Oncology Context: Pro-Apoptotic and Cell Cycle Arrest Mechanisms

In malignant cell lines (e.g., prostate, cervical, and hepatic cancers), IVAN exploits the heightened oxidative stress and dysregulated signaling pathways of tumors to induce programmed cell death.

Covalent Inhibition of NF-κB Signaling

The canonical NF-κB pathway, driven by TNF-α, is a primary survival mechanism for many solid tumors. IVAN directly intercepts this pathway. Molecular modeling and mechanistic assays reveal that IVAN forms a covalent protein adduct with the Cys38 residue on the p65 subunit of NF-κB[1].

  • Causality: By covalently binding to Cys38—a residue critical for DNA binding and transcriptional activation—IVAN physically occludes p65 from interacting with its target promoter regions. This blockade prevents the transcription of anti-apoptotic genes, stripping the cancer cell of its survival mechanisms[1].

Cell Cycle Disruption

Flow cytometric analyses of cancer cells treated with IVAN and its active derivatives reveal a significant disruption in cell cycle progression. Treatment results in a concentration-dependent decrease in the proportion of cells in the G0/G1 phase, accompanied by a concomitant accumulation in other phases, ultimately leading to chromatin condensation, DNA fragmentation, and caspase-3 mediated apoptosis[1].

NFkB_Inhibition TNFa TNF-α Stimulation IKK IKK Complex Activation TNFa->IKK p65 NF-κB (p65/p50) Translocation IKK->p65 Adduct Covalent Adduct at Cys38 (p65) p65->Adduct Intercepted by IVAN IVAN Ivangustin (Michael Acceptor) IVAN->Adduct Nucleophilic Attack Arrest Cell Cycle Arrest & Apoptosis Adduct->Arrest Transcriptional Blockade

Caption: Mechanism of Ivangustin-mediated NF-κB inhibition and apoptosis in cancer cells.

Table 1: Cytotoxicity Profile of Ivangustin across Cell Lines

Data synthesized from in vitro viability assays (72h exposure)[1].

Cell LineOriginIC₅₀ Range (μM)Primary Mechanism of Action
PC-3 Human Prostate Cancer4.8 – 6.4NF-κB (p65) Covalent Inhibition, Caspase-3 Activation
HeLa Human Cervical Cancer4.8 – 6.4Cell Cycle Disruption, Chromatin Condensation
HepG2 Human Liver Cancer4.8 – 6.4Apoptotic Body Formation, DNA Fragmentation
HEp-2 Human Larynx Epidermal4.8 – 6.4Pro-apoptotic Signaling

Toxicology Context: Cytoprotective and Anti-Apoptotic Mechanisms

In stark contrast to its role in oncology, IVAN acts as a potent cytoprotectant in normal epithelial tissues exposed to environmental toxins. A primary example is its efficacy against Deoxynivalenol (DON), a globally prevalent mycotoxin that induces severe gastrointestinal damage in livestock (e.g., porcine models)[2].

Regulation of the ERK1/2 - FOXO3a Axis

DON induces apoptosis in intestinal porcine epithelial cells (IPEC-J2) by hyperactivating the ERK1/2 pathway, which subsequently drives the Forkhead box O3a (FOXO3a) transcription factor to translocate from the cytoplasm into the nucleus[2]. Once in the nucleus, FOXO3a triggers the transcription of lethal apoptosis-associated genes, including TRAIL, BCL6, and CASP3[2].

IVAN intervenes upstream. Treatment with IVAN actively suppresses the DON-induced phosphorylation of ERK1/2. Consequently, FOXO3a remains sequestered in the cytoplasm, entirely preventing its nuclear translocation and the subsequent transcription of apoptotic genes[2].

FOXO3a_Regulation DON Deoxynivalenol (DON) Stress ERK ERK1/2 Phosphorylation DON->ERK FOXO_Cyto FOXO3a (Cytoplasm) ERK->FOXO_Cyto Activates FOXO_Nuc FOXO3a (Nucleus) FOXO_Cyto->FOXO_Nuc Translocation Genes Transcription: TRAIL, BCL6, CASP3 FOXO_Nuc->Genes IVAN Ivangustin Treatment IVAN->ERK Inhibits Phosphorylation IVAN->FOXO_Nuc Blocks Translocation Survival Cell Survival / Protection IVAN->Survival Promotes Apoptosis Cellular Apoptosis Genes->Apoptosis

Caption: Ivangustin protects epithelial cells by blocking DON-induced FOXO3a translocation.

Table 2: Gene Expression Modulation by IVAN in DON-Stressed Epithelial Cells

Quantitative RT-PCR data trends indicating mRNA level shifts[2].

Target GeneFunction in PathwayDON Treatment AloneDON + IVAN Treatment
FOXO3a (Nuclear) Master Apoptotic RegulatorHighly EnrichedSuppressed (Sequestered in Cytoplasm)
TRAIL Death Receptor LigandUpregulatedDownregulated
BCL6 Pro-apoptotic BCL2 ModulatorUpregulatedDownregulated
CASP3 Executioner CaspaseUpregulatedDownregulated

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate intrinsic causality checks to prevent false positives when evaluating IVAN’s mechanisms.

Protocol A: Validating Covalent Target Engagement (NF-κB p65)

Objective: To definitively prove that IVAN acts via covalent modification of Cys38 rather than transient allosteric inhibition.

  • In Vitro Adduct Formation: Incubate 10 μM IVAN with recombinant p65 protein in a physiological buffer (pH 7.4) for 2 hours at 37°C.

    • Causality: This isolates the interaction from cellular metabolism, proving direct chemical reactivity.

  • Proteolytic Digestion & LC-MS/MS: Digest the protein complex with trypsin and analyze via Liquid Chromatography-Tandem Mass Spectrometry.

    • Validation Check: Look for a specific mass shift corresponding to the exact molecular weight of IVAN (+246.3 Da) on the peptide fragment containing Cys38. If the shift is absent, the inhibition is not covalent.

  • Cellular Target Engagement (Western Blot): Treat PC-3 cells with TNF-α (10 ng/mL) and IVAN (5 μM). Extract nuclear proteins.

    • Self-Validating Control: Run a parallel assay using a mutant PC-3 cell line expressing a p65-C38S (Cysteine to Serine) mutation. If IVAN fails to inhibit NF-κB in the mutant line, it definitively confirms Cys38 as the exclusive covalent target.

Protocol B: Quantifying FOXO3a Subcellular Translocation

Objective: To measure IVAN’s ability to block DON-induced FOXO3a nuclear entry while ensuring no cross-contamination of cellular compartments.

  • Cell Culture & Stress Induction: Seed IPEC-J2 cells. Pre-treat with IVAN (10 μM) for 2 hours, followed by DON (2 μg/mL) exposure for 24 hours.

  • Subcellular Fractionation:

    • Lyse cells using a mild hypotonic buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.05% NP-40) for 15 minutes on ice. Centrifuge at 3,000 x g. The supernatant is the Cytosolic Fraction .

    • Causality: NP-40 permeabilizes the plasma membrane without disrupting the nuclear envelope, ensuring FOXO3a inside the nucleus does not leak.

    • Resuspend the pellet in a high-salt RIPA buffer to extract the Nuclear Fraction .

  • Immunoblotting & Purity Validation: Run both fractions on an SDS-PAGE gel and probe for FOXO3a.

    • Self-Validating Control: You must probe the Cytosolic fraction for GAPDH and the Nuclear fraction for Lamin B1. If Lamin B1 appears in the cytosolic lane, the nuclear envelope ruptured during step 2, invalidating the translocation data. If controls are clean, a decrease of FOXO3a in the nuclear lane of the IVAN-treated group confirms the mechanism.

References

  • Tang, J.-J., He, Q.-R., Dong, S., Guo, X., Wang, Y.-G., Lei, B.-L., Tian, J.-M., & Gao, J.-M. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1722.[Link]

  • Kang, T. H., Shin, S. S., Kim, T. H., & Lee, S. I. (2025). Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells. Toxins, 17(4), 174.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation and In Vitro Handling of Ivangustin Stock Solutions in DMSO

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cytotoxicity assays, apoptosis evaluation, and target validation. Scientific Rationale & Introduction Ivangustin is a na...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: In vitro cytotoxicity assays, apoptosis evaluation, and target validation.

Scientific Rationale & Introduction

Ivangustin is a naturally occurring sesquiterpene lactone isolated from the flower heads and roots of medicinal plants such as Inula britannica and Inula helenium[1][2]. Structurally characterized by an α-methylene-γ-butyrolactone moiety, it is a highly potent bioactive compound that exhibits remarkable cytotoxicity against a broad spectrum of human cancer cell lines, including HCT-116 (colon), HL-60 (leukemia), and HEp2 (laryngeal)[1][2].

Mechanistically, Ivangustin exerts its anti-tumor effects by inducing apoptosis. This is driven by the activation and cleavage of procaspase-3, which subsequently leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair[1]. While recent drug development efforts have explored synthesizing amino-adducts (Michael adducts) to improve its hydrophilicity[3], the native parent compound is highly lipophilic and practically insoluble in aqueous buffers. Therefore, Dimethyl sulfoxide (DMSO) is the universally mandated primary solvent for reconstituting Ivangustin for in vitro assays[1][4].

Proper preparation, aliquoting, and storage of the DMSO stock solution are critical. The α-methylene-γ-butyrolactone pharmacophore is susceptible to degradation via hydrolysis or nucleophilic attack if exposed to moisture or repeated temperature fluctuations[3]. This protocol outlines a self-validating system for preparing Ivangustin to ensure maximum stability and experimental reproducibility.

Physicochemical Properties & Solvation Data

Before initiating the protocol, verify the physical parameters of the compound to ensure accurate molarity calculations. Ivangustin is highly soluble in DMSO, easily achieving stock concentrations of 10 mM to 50 mM (≥ 10 mg/mL)[2][5].

Table 1: Physicochemical Profile of Ivangustin
PropertySpecification
Chemical Name Ivangustin
CAS Number 14164-59-1[1][4][5][6]
Molecular Formula C₁₅H₂₀O₃[4][6]
Molecular Weight 248.32 g/mol [4][6]
Primary Targets PARP, Caspase-3[1]
Solubility Highly soluble in DMSO (≥ 10 mg/mL)[2][5]
Storage (Powder) -20°C (Stable for up to 3 years)[6]
Storage (Solvent) -80°C (Stable for up to 2 years)[6]
Table 2: DMSO Reconstitution Guide

Volumes of sterile DMSO required to achieve target molarities based on standard vial sizes. Formula used: Volume (L) = Mass (g) /[Concentration (mol/L) × Molecular Weight ( g/mol )][5].

Target ConcentrationMass: 1 mgMass: 5 mgMass: 10 mg
10 mM 402.7 µL2.013 mL4.027 mL
20 mM 201.3 µL1.006 mL2.013 mL
50 mM 80.5 µL402.7 µL805.4 µL

Stock Preparation Workflow

Workflow A Equilibrate Ivangustin Powder to Room Temp B Add Sterile DMSO (e.g., 10 mM stock) A->B C Vortex & Sonicate Until Clear B->C D Aliquot into Amber Tubes C->D E Store at -80°C (Desiccated) D->E

Workflow for the preparation and storage of Ivangustin DMSO stock solutions.

Step-by-Step Methodology: Reconstitution & Storage

Note: The following steps are designed with causality in mind, explaining the "why" behind standard laboratory practices to ensure a self-validating workflow.

Step 1: Temperature Equilibration

  • Action: Remove the Ivangustin powder vial from -20°C storage and allow it to sit at room temperature for at least 30 minutes before opening.

  • Causality: Ivangustin powder and the eventual DMSO solvent are hygroscopic. Opening a cold vial causes atmospheric moisture to condense on the powder, leading to rapid degradation of the lactone ring and inaccurate mass calculations.

Step 2: Solvent Selection

  • Action: Use only anhydrous, sterile-filtered, cell-culture grade DMSO (≥99.9% purity).

  • Causality: Lower-grade DMSO contains trace water and impurities that compromise the stability of the stock over time. Furthermore, filtering DMSO through standard syringe filters is not recommended as it can dissolve certain membrane materials; starting with sterile DMSO is mandatory.

Step 3: Direct Reconstitution

  • Action: Referencing Table 2 , pipette the exact volume of DMSO directly into the original manufacturer's vial.

  • Causality: Transferring dry microgram/milligram quantities of powder to a secondary tube results in electrostatic loss to the pipette tips and tube walls, drastically altering the final molarity.

Step 4: Solubilization

  • Action: Vortex the vial gently for 30-60 seconds. If particulate matter remains, sonicate the vial in a room-temperature water bath for 1-2 minutes.

  • Causality: Sonication provides the mechanical energy required to disrupt crystalline lattices, ensuring a homogenous solution without applying excessive heat that could thermally degrade the compound.

Step 5: Aliquoting and Storage

  • Action: Divide the master stock into 10–50 µL single-use aliquots in sterile, amber (or opaque) PCR tubes. Store immediately at -80°C[6].

  • Causality: Aliquoting prevents repeated freeze-thaw cycles. Each freeze-thaw cycle introduces moisture into the DMSO, causing the highly lipophilic Ivangustin to irreversibly precipitate out of solution.

In Vitro Application: Cell Culture Treatment

When treating cancer cell lines (e.g., HCT-116, HL-60, or RAW 264.7 macrophages)[1][2], the final concentration of DMSO in the culture media must be strictly controlled.

Protocol for Media Dilution:

  • Thaw: Warm a single aliquot of Ivangustin stock solution (e.g., 10 mM) to room temperature.

  • Intermediate Dilution: To prevent localized precipitation of the compound upon contact with aqueous media, perform a rapid intermediate dilution.

    • Example: To achieve a 10 µM final treatment concentration, dilute 1 µL of the 10 mM stock into 999 µL of pre-warmed complete culture media.

    • Critical Rule: The final DMSO concentration in the well must not exceed 0.1% (v/v) . Concentrations above 0.1% induce solvent-mediated cytotoxicity and transcriptomic alterations, confounding the assay's readout.

  • Application: Immediately apply the treated media to the adherent or suspension cells.

  • Incubation: Incubate for 24-72 hours depending on the assay endpoint (e.g., MTT, CCK-8, or Western Blot)[2].

Mechanistic Pathway

Pathway Iva Ivangustin (Sesquiterpene) Cell Cancer Cell (e.g., HCT116) Iva->Cell Casp Procaspase-3 Cleavage Cell->Casp PARP PARP Cleavage Casp->PARP Apop Apoptosis Induction PARP->Apop

Mechanistic pathway of Ivangustin-mediated apoptosis in human cancer cell lines.

Quality Control & Self-Validating Systems

To ensure the integrity of your experimental data, the following self-validating controls must be integrated into your workflow:

  • Visual Inspection Check: The final DMSO stock must be completely clear. Any turbidity or opacity indicates incomplete dissolution or moisture contamination. Do not use turbid solutions for in vitro assays.

  • Vehicle Control (Baseline Validation): Every experiment MUST include a vehicle control well treated with the exact same percentage of DMSO (e.g., 0.1%) as the highest Ivangustin concentration. This validates that observed cytotoxicity is due to the compound's PARP inhibition, not solvent toxicity.

  • Positive Control (Assay Validation): Include a known apoptosis inducer (e.g., Etoposide) to validate the baseline sensitivity of the chosen cell line and the functionality of the downstream caspase/PARP detection assay[1].

References

1.[1] Title: Ivangustin | CAS:14164-59-1 | Manufacturer ChemFaces Source: chemfaces.com URL:

2.[4] Title: Ivangustin supplier | CAS No :14164-59-1 - AOBIOUS Source: aobious.com URL:

3.[6] Title: Ivangustin CAS:14164-59-1 LM8BR06751IN Source: shlmai.net URL:

4.[5] Title: Ivangustin | Medicinal Plant Component - MedchemExpress.com Source: medchemexpress.com URL:

5.[2] Title: Ivangustin | Medicinal Plant Component - MedchemExpress.com (In Vitro Data) Source: medchemexpress.com URL:

6.[3] Title: Synthesis and anticancer studies of Michael adducts and Heck arylation products of sesquiterpene lactones, zaluzanin D and zaluzanin C from Vernonia arborea - RSC Publishing Source: rsc.org URL:

Sources

Application

Protocol for Sulforhodamine B (SRB) Colorimetric Assay: A Robust Method for Assessing the Cytotoxicity of Ivangustin

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: Quantifying Cytotoxicity with Confidence The search for novel anticancer agents often begins with natural products, which...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: Quantifying Cytotoxicity with Confidence

The search for novel anticancer agents often begins with natural products, which provide a rich source of structurally diverse and biologically active compounds.[1] Ivangustin, a sesquiterpene lactone, is one such compound that has been investigated for its cytotoxic effects against various cancer cell lines.[1][2] A critical step in the preliminary evaluation of compounds like Ivangustin is the accurate and reproducible measurement of their dose-dependent impact on cell proliferation and viability.

The Sulforhodamine B (SRB) assay is a highly reliable and cost-effective colorimetric method for this purpose, making it a cornerstone of cytotoxicity screening programs, including those at the National Cancer Institute.[3][4] Unlike assays that measure metabolic activity (e.g., MTT or XTT), the SRB assay is a cell biomass assay that relies on the quantification of total cellular protein content.[3][5] This distinction is crucial, as it makes the readout independent of the cell's metabolic state, which can be altered by the test compound itself, thus providing a more direct measure of cell number.[3][6]

The principle of the assay is elegant in its simplicity. SRB, a bright pink aminoxanthene dye, possesses two sulfonic acid groups that bind electrostatically to the basic amino acid residues of proteins under mildly acidic conditions.[6][7][8] This binding is stoichiometric, meaning the amount of bound dye is directly proportional to the total protein mass in the well.[5][7] After fixing the cells with trichloroacetic acid (TCA) to immobilize the proteins, staining with SRB, and washing away the unbound dye, the protein-bound SRB is solubilized with a basic solution.[9] The optical density of this final solution is then measured, providing a robust and stable end-point for determining cell viability.[10][11]

This application note provides a detailed, field-proven protocol for using the SRB assay to evaluate the cytotoxicity of Ivangustin. It is designed to guide researchers through the entire workflow, from experimental setup to data analysis, while providing insights into the causality behind key steps to ensure experimental success.

Assay Principle and Workflow

The SRB assay workflow is a multi-step process designed to ensure accurate protein quantification. Each phase is critical for the integrity of the final data. The process involves cell seeding, treatment with the test compound (Ivangustin), fixation, staining, and finally, solubilization and absorbance reading.

SRB_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_staining Phase 3: Fixation & Staining cluster_analysis Phase 4: Data Acquisition seed 1. Seed Adherent Cells in 96-Well Plate incubate_attach 2. Incubate (24h) for Cell Attachment seed->incubate_attach treat 3. Treat Cells with Ivangustin Dilutions incubate_attach->treat incubate_treat 4. Incubate (e.g., 72h) for Compound Effect treat->incubate_treat fix 5. Fix Cells with Cold Trichloroacetic Acid (TCA) incubate_treat->fix stain 6. Stain with SRB Solution fix->stain wash 7. Wash with 1% Acetic Acid to Remove Unbound Dye stain->wash solubilize 8. Solubilize Bound Dye with 10 mM Tris Base wash->solubilize read 9. Read Absorbance (OD 510-570 nm) solubilize->read analyze 10. Calculate % Viability & Determine IC₅₀ read->analyze

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Materials and Reagents

Proper preparation of all reagents is essential for assay reproducibility.

Reagent/MaterialSpecificationsNotes
Ivangustin Stock solution in DMSO (e.g., 10 mM)Store protected from light at -20°C.
Cell Line Adherent cancer cell line (e.g., HeLa, PC-3)[1]Ensure cells are in the exponential growth phase.
Culture Medium Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)Supplement with Fetal Bovine Serum (FBS) and antibiotics.
96-Well Plates Flat-bottom, tissue culture-treated, sterile
Trichloroacetic Acid (TCA) 10% (w/v) in dH₂OPrepare fresh and keep at 4°C. Corrosive.[9]
Sulforhodamine B (SRB) 0.4% (w/v) in 1% (v/v) Acetic AcidStore at room temperature, protected from light.[12]
Acetic Acid 1% (v/v) in dH₂OUsed for wash steps.
Tris Base Solution 10 mM, unbuffered (pH ~10.5)Used to solubilize the bound dye.[9]
Phosphate-Buffered Saline (PBS) pH 7.4, sterileFor cell washing if needed.
Trypsin-EDTA 0.25% or as required by the cell lineFor cell harvesting.
Microplate Spectrophotometer Capable of reading absorbance at 510-570 nm

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. All steps should be performed under sterile conditions until cell fixation.

Phase 1: Cell Seeding

The goal of this phase is to establish a healthy, sub-confluent monolayer of cells in each well.

  • Cell Harvesting: Harvest cells that are in the exponential growth phase using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Cell Counting: Resuspend the cell pellet in fresh medium. Perform a cell count using a hemocytometer or automated cell counter to determine the cell concentration and viability (e.g., via Trypan Blue exclusion).[5]

  • Seeding: Dilute the cell suspension to the optimal seeding density. This is a critical parameter that must be determined empirically for each cell line to ensure cells remain in exponential growth throughout the assay and that the final protein content is within the linear range of the assay.[5][6] A typical starting point is between 5,000 and 20,000 cells per well.[12][13] Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[12]

Phase 2: Compound Treatment with Ivangustin

This phase exposes the cells to varying concentrations of the test compound to elicit a dose-dependent response.

  • Prepare Dilutions: Prepare serial dilutions of Ivangustin in complete culture medium from your DMSO stock. It is crucial to include a vehicle control , which contains the same final concentration of DMSO as the highest Ivangustin concentration, to account for any solvent-induced toxicity.[12]

  • Administer Treatment: Carefully remove the medium from the wells. Add 100 µL of the appropriate Ivangustin dilution or control medium to each well. It is recommended to test each concentration in triplicate or quadruplicate.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) for the desired exposure time, typically 48 to 72 hours for cytotoxicity studies.[1]

Phase 3: Cell Fixation and Staining

This is the core of the assay where total cellular protein is fixed and stained.

  • Cell Fixation: Without aspirating the treatment medium , gently add 50 µL of cold 10% (w/v) TCA to each well (for a final concentration of ~3.3%).[12] The cold TCA precipitates and fixes proteins to the plate surface. Incubate the plate at 4°C for at least 1 hour.[14]

    • Expert Insight: Adding TCA directly to the medium is a gentle method that prevents cell detachment that can occur if the medium is aspirated first. The fixed plates can be stored at 4°C for several days if necessary.[14]

  • Washing: Carefully discard the supernatant. Wash the plates 4-5 times with 200 µL of 1% (v/v) acetic acid to remove TCA, serum proteins from the medium, and other non-cellular material.[14] After the final wash, remove as much of the acetic acid as possible and allow the plates to air-dry completely at room temperature.

    • Causality: This washing step is critical. Inadequate washing will result in high background noise, while overly aggressive washing can lead to the loss of fixed cells.[14]

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well, ensuring the entire bottom of the well is covered.[12] Incubate at room temperature for 30 minutes.[14]

  • Remove Unbound Dye: Quickly discard the SRB solution. Wash the plates 4 times with 200 µL of 1% (v/v) acetic acid to remove any unbound dye.[12] This step must be performed quickly and consistently across all wells to prevent dissociation of the protein-bound dye.[5]

  • Drying: After the final wash, remove all residual acetic acid and let the plates air-dry completely. Stained and dried plates are stable indefinitely at room temperature.[6]

Phase 4: Solubilization and Data Acquisition

In the final phase, the protein-bound dye is released and quantified.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[12] Place the plate on a gyratory shaker for 5-10 minutes to fully solubilize the dye.[13]

    • Mechanism: The basic pH of the Tris solution causes the acidic SRB dye to dissociate from the basic amino acid residues of the proteins, releasing it into the solution.[7][8]

  • Absorbance Measurement: Measure the optical density (OD) on a microplate reader at a wavelength between 510 nm and 570 nm.[13] A wavelength of 540 nm is commonly used.[7][10]

Data Analysis and Interpretation

The raw OD values are processed to determine the cytotoxic effect of Ivangustin.

  • Background Subtraction: Average the OD values from the "medium only" (blank) wells and subtract this value from all other readings.

  • Calculate Percentage Viability: The results are typically expressed as a percentage of the vehicle control.[15]

    • Formula: % Viability = (OD_treated / OD_vehicle_control) * 100

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the Ivangustin concentration.[12]

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that inhibits cell growth by 50%. This value is determined from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response).[13]

Example Data Presentation:

Ivangustin (µM)Mean OD (540nm)% Viability
0 (Vehicle)1.250100%
0.51.12590%
1.00.95076%
2.50.61349%
5.00.30024%
10.00.12510%

From this data, the IC₅₀ for Ivangustin would be calculated to be approximately 2.5 µM.

Troubleshooting and Technical Insights

ProblemProbable Cause(s)Solution(s)
High background OD in blank wells Incomplete washing after SRB staining; microbial contamination.[14]Increase the number and thoroughness of the 1% acetic acid washes. Ensure all reagents and plates are sterile.
High variability between replicate wells Uneven cell seeding; cell loss during washing steps; inconsistent pipetting.Ensure a homogenous single-cell suspension before seeding. Perform washing steps gently and consistently. Calibrate pipettes.
Low OD values / Low sensitivity Seeding density too low; cells are not healthy or have a very slow doubling time.[6]Optimize the initial cell seeding density to ensure a robust signal. Use cells in their logarithmic growth phase.
"Edge effects" on the plate Uneven temperature or humidity across the plate during incubation, leading to faster evaporation in outer wells.Fill the outer wells with sterile PBS or medium without cells. Ensure the incubator has good humidity and air circulation.

Conclusion

The Sulforhodamine B assay is a powerful, sensitive, and highly reproducible method for assessing the cytotoxic and anti-proliferative effects of test compounds like Ivangustin.[16] Its reliance on total protein measurement provides a stable and reliable endpoint that is independent of cellular metabolic activity.[11] By following this detailed protocol and understanding the rationale behind each step, researchers can generate high-quality, dose-response data that is essential for the early stages of drug discovery and development.

References

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112-1116. Available at: [Link]

  • Canvax. (n.d.). SRB Cytotoxicity Assay Kit – Sensitive Colorimetric. Retrieved from [Link]

  • Tiaris Biosciences S.L. (n.d.). SRB Cytotoxicity Assay Kit. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PubMed. Retrieved from [Link]

  • Koomoa, D. T., et al. (n.d.). Sulforhodamine B Assay. Bio-protocol. Retrieved from [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. PMC - NIH. Retrieved from [Link]

  • Wang, G. W., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1832. Available at: [Link]

  • Hashem, S., et al. (2025). Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX. Retrieved from [Link]

  • Wang, G. W., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. ResearchGate. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). EZcountTM Sulphorhodamine B Cell Assay Kit. Retrieved from [Link]

  • Skehan, P., et al. (1990). New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. Retrieved from [Link]

  • Canvax. (2023). DATA SHEET SRB Cytotoxicity Assay. Retrieved from [Link]

  • Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. PubMed. Retrieved from [Link]

  • Wang, G. W., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. PubMed. Retrieved from [Link]

  • Guo, Y. W., et al. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. European Journal of Medicinal Chemistry, 103, 239-251. Retrieved from [Link]

  • ResearchGate. (2018). How to analyze SRB ( Sulforhodamine B ) assay results?. Retrieved from [Link]

Sources

Method

Application Note: Ivangustin In Vitro Cell Viability and Proliferation Assays

[ Refining Experimental Rationale I'm now refining the experimental rationale. I've noted SRB's 72-hour suitability for measuring stable protein content in cytotoxicity, while WST-1 is perfect for assessing metabolic act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

[

Refining Experimental Rationale

I'm now refining the experimental rationale. I've noted SRB's 72-hour suitability for measuring stable protein content in cytotoxicity, while WST-1 is perfect for assessing metabolic activity in shorter 24-hour cytoprotection studies, to determine cell rescue. Furthermore, I've clarified the cytoprotection dose in IPEC-J2 cells is ~8-16 μM, based on Kang's data.

Summarizing the Application Note

I'm now summarizing the whole application note, including data presentation and experimental protocols. It is designed to be self-validating and includes positive controls and a DMSO control. The two DOT diagrams will be included for quick visual understanding. I will add a numbered reference list at the end with valid URL links.

Integrating Literature Insights

I'm now integrating insights from related literature. Specifically, I am referencing findings from Scientific Reports and PMC (URLs attached) on Ivangustin's cytotoxic properties and protective mechanisms. I will be incorporating the MDPI paper's insights on T-cell receptor inhibition as well. I'm focusing on ensuring citations accurately reflect the dual action of the molecule.

Introduction & Mechanistic Overview

Ivangustin (IVAN) is a naturally occurring 6/6/5-tricyclic eudesmane sesquiterpene lactone (STL) isolated from the medicinal plant Inula britannica[1][2]. Characterized by its highly reactive α-methylene-γ-lactone moiety, Ivangustin has garnered significant attention in drug development for its dual-modulatory effects on cellular survival pathways[1][3].

Depending on the cellular context, Ivangustin acts as either a potent cytotoxic agent or a cytoprotective compound:

  • Cytotoxicity in Cancer Models: In human cancer cell lines (e.g., PC-3, HeLa), Ivangustin exhibits potent anti-proliferative effects[2][4]. Mechanistically, the electrophilic α-methylene-γ-lactone motif forms covalent protein adducts with the Cys38 residue of the p65 subunit[3][5]. This alkylation inhibits TNF-α-induced canonical NF-κB signaling, leading to caspase-3 activation, DNA fragmentation, and G0/G1 or G2/M cell cycle arrest[3][4][6].

  • Cytoprotection in Epithelial Models: Conversely, in normal porcine intestinal epithelial cells (IPEC-J2) exposed to the mycotoxin Deoxynivalenol (DON), Ivangustin acts as a protective agent[1][7]. It suppresses DON-induced ERK1/2 phosphorylation, thereby inhibiting the nuclear translocation of the FOXO3a transcription factor[1]. This blockade downregulates pro-apoptotic genes (TRAIL, BCL6, CASP3), rescuing cellular proliferation[1].

Mechanism cluster_cancer Cancer Cells (e.g., PC-3, HeLa) Cytotoxic Pathway cluster_epithelial Epithelial Cells (e.g., IPEC-J2) Cytoprotective Pathway IVAN Ivangustin (IVAN) p65 p65 (Cys38 Alkylation) IVAN->p65 Binds & Alkylates ERK ERK1/2 Phosphorylation IVAN->ERK Inhibits FOXO3a FOXO3a Nuclear Translocation IVAN->FOXO3a Blocks Translocation NFkB NF-κB Signaling p65->NFkB Inhibits Caspase Caspase-3 Activation NFkB->Caspase Triggers Apoptosis1 Apoptosis & Cell Cycle Arrest Caspase->Apoptosis1 DON Deoxynivalenol (DON) DON->ERK Activates ERK->FOXO3a Promotes Apoptosis2 DON-Induced Apoptosis FOXO3a->Apoptosis2 Induces Survival Cell Survival & Proliferation FOXO3a->Survival Represses

Fig 1. Dual mechanism of Ivangustin: Cytotoxicity in cancer cells vs. cytoprotection in epithelia.

Experimental Rationale & Assay Selection

To accurately capture Ivangustin's diverse biological effects, researchers must select viability assays that align with the specific mechanism under investigation.

For Cytotoxicity (Cancer Screening): The Sulforhodamine B (SRB) assay is highly recommended for 72-hour endpoints[4][8]. Unlike ATP-luminescent or tetrazolium-based assays that measure dynamic metabolic rates (which can fluctuate independently of cell number over long incubations), SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions[2][9]. This provides a highly stable, linear measurement of total cellular protein mass, perfectly suited for evaluating long-term cell cycle arrest and apoptosis induced by Ivangustin[4].

For Cytoprotection (Rescue Screening): The WST-1 assay is preferred for 24-hour rapid rescue endpoints[1][7]. WST-1 measures mitochondrial dehydrogenase activity. Because mycotoxins like DON rapidly disrupt mitochondrial membrane potential and metabolic flux, WST-1 provides an immediate, continuous-read colorimetric output of metabolic rescue without requiring cell lysis[1].

Self-Validating System Controls: To ensure trustworthiness, every plate must include:

  • Vehicle Control: Ivangustin is dissolved in DMSO[2]. The final assay concentration of DMSO must not exceed 0.1% (v/v) to prevent baseline solvent toxicity.

  • Positive Controls: Etoposide (VP-16) at 1.0 μM or Parthenolide at 4.0 μM for cytotoxicity[3][4]; DON at 2.28 μg/mL for apoptosis induction[1][7].

  • Cell-Free Blanks: Media + Reagent + Compound to subtract any intrinsic absorbance of the sesquiterpene lactone.

Quantitative Data Summary

The following table summarizes the established half-maximal inhibitory concentration (IC 50​ ) values and effective proliferation doses for Ivangustin across various cell lines.

Cell LineTissue OriginAssay TypeExposureIC 50​ / Effective DoseReference
HeLa Human Cervix CancerSRB72 h3.2 ± 0.8 μM (IC 50​ )[2][4][9]
HEp-2 Human Larynx Epidermal CancerSRB72 h3.3 ± 0.2 μM (IC 50​ )[2][4][9]
PC-3 Human Prostate CancerSRB72 h4.5 ± 0.7 μM (IC 50​ )[2][4][9]
HepG2 Human Liver CancerSRB72 h5.2 ± 0.1 μM (IC 50​ )[2][4][9]
CHO Chinese Hamster Ovary (Normal)SRB72 h6.4 ± 0.1 μM (IC 50​ )[2][4][9]
HUVEC Human Umbilical Vein EndothelialSRB72 h9.2 ± 0.1 μM (IC 50​ )[2][4][9]
IPEC-J2 Porcine Intestinal EpitheliumWST-124 hCytoprotective at 2–4 μg/mL[1][7]

Step-by-Step Experimental Protocols

Reagent Preparation
  • Ivangustin Stock Solution: Dissolve Ivangustin powder (MW: 248.32 g/mol ) in 100% molecular-grade DMSO to create a 10 mM stock solution[2][9]. Aliquot and store at -20°C, protected from light[9].

  • Working Solutions: Perform serial dilutions in complete culture media. Ensure the highest working concentration (e.g., 20 μM) contains 0.1% DMSO.

Workflow A: Cytotoxicity Assay (SRB Method for Cancer Cells)

Optimized for PC-3, HeLa, HEp-2, and HepG2 lines[4][8].

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed at a density of 5×103 to 1×104 cells/well in 100 μL of complete media in a 96-well plate[1][4].

  • Acclimation: Incubate overnight (12–18 h) at 37°C in a 5% CO 2​ humidified incubator to allow for cell attachment[1].

  • Treatment: Aspirate media. Add 100 μL of fresh media containing Ivangustin at varying concentrations (e.g., 0.5, 1, 2, 4, 8, 16 μM). Include a 0.1% DMSO vehicle control and a 1.0 μM Etoposide (VP-16) positive control[4].

  • Incubation: Incubate the plates for exactly 72 hours[4][8].

  • Fixation: Without removing the culture media, gently add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.

  • Staining: Wash plates 4 times with slow-running tap water and air-dry. Add 50 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Quickly rinse the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely. Solubilize the bound dye by adding 100 μL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on a gyratory shaker for 10 minutes.

  • Measurement: Read the optical density (OD) at 540 nm using a microplate reader.

Workflow B: Cytoprotection Assay (WST-1 Method for Epithelial Cells)

Optimized for IPEC-J2 cells exposed to Deoxynivalenol (DON)[1][7].

  • Cell Seeding: Seed IPEC-J2 cells at a density of 1×104 cells/100 μL per well in a 96-well plate. Incubate for 32 h at 37°C in a 5% CO 2​ incubator[1].

  • Starvation: Remove the complete medium and incubate the cells overnight in serum-free DMEM to synchronize the cell cycle[1].

  • Co-Treatment: Expose the cells to 2 μg/mL DON concurrently with varying concentrations of Ivangustin (1, 2, 4, 10, and 20 μg/mL) for 24 hours[1][7].

  • WST-1 Addition: Add 10 μL of WST-1 reagent directly to the 100 μL culture media in each well. Incubate for 2 hours at 37°C[1].

  • Measurement: Shake the plate gently for 1 minute. Measure the absorbance at 450 nm using a microplate reader[1].

Workflow Seed 1. Cell Seeding (96-well plate) Incubate1 2. Acclimation (Overnight, 37°C) Seed->Incubate1 Treat 3. Ivangustin Treatment Incubate1->Treat Incubate2 4. Incubation (24h or 72h) Treat->Incubate2 Assay 5. Reagent Addition (WST-1 / SRB) Incubate2->Assay Read 6. Microplate Reading Assay->Read

Fig 2. Standardized 96-well microplate workflow for Ivangustin cell viability assays.

Data Analysis & Validation Criteria

To ensure robust logic and reproducibility, evaluate the assay using the following formulas:

  • Background Subtraction: ODCorrected​=ODSample​−ODCell−FreeBlank​

  • Percentage Viability: %Viability=(ODCorrected_Sample​/ODCorrected_Vehicle​)×100

  • IC 50​ Calculation: Plot the log(concentration) of Ivangustin against the % Viability. Use non-linear regression (curve fit) with a four-parameter logistic equation in software such as GraphPad Prism to interpolate the IC 50​ [4][8].

  • Assay Quality (Z'-factor): Calculate the Z'-factor using the vehicle control and the positive control (e.g., VP-16). A Z'-factor 0.5 indicates an excellent, self-validating assay window.

References

  • Tang, J.-J., et al. "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents." Scientific Reports, 2018.
  • Kang, T. H., et al. "Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells." PMC, 2025.
  • "Inhibition of T Cell Receptor Activation by Semi-Synthetic Sesquiterpene Lactone Derivatives and Molecular Modeling of Their Interaction with Glutathione and Tyrosine Kinase ZAP-70." MDPI, 2019.
  • "Ivangustin | Medicinal Plant Component." MedChemExpress.

Sources

Application

Application Note: Standardized Extraction, Isolation, and Chromatographic Purification of Ivangustin from Inula britannica

Introduction & Scientific Rationale Inula britannica is a well-documented medicinal plant containing a rich profile of sesquiterpene lactones (STLs). Among these, Ivangustin —a 6/6/5-tricyclic eudesmanolide—has garnered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Inula britannica is a well-documented medicinal plant containing a rich profile of sesquiterpene lactones (STLs). Among these, Ivangustin —a 6/6/5-tricyclic eudesmanolide—has garnered significant attention in oncology drug development due to its potent cytotoxicity against human cancer cell lines, including HEp2, SGC-7901, and HCT116 .

The structural hallmark of Ivangustin is its α-methylene-γ-lactone moiety. This functional group acts as a Michael acceptor, covalently binding to nucleophilic residues in target proteins to exert its biological effects. However, this same reactivity necessitates careful handling during extraction; the lactone ring is highly susceptible to hydrolysis and degradation under strong alkaline or acidic conditions. This application note details a robust, self-validating protocol for the isolation of high-purity Ivangustin (>98%), optimized for downstream pharmacological screening and structural modification.

Process Workflow & Mechanistic Strategy

The isolation strategy exploits the moderate polarity of eudesmanolide STLs. By utilizing a step-wise polarity gradient—from crude neutral ethanolic extraction to targeted ethyl acetate (EtOAc) partitioning—we effectively separate Ivangustin from highly polar glycosides, tannins, and non-polar lipid waxes.

Workflow A Inula britannica (Dried Flower Heads) B Ethanolic Extraction (95% EtOH, Reflux) A->B Solubilizes STLs & polar metabolites C Liquid-Liquid Partitioning (Water : EtOAc) B->C Evaporate & resuspend D Silica Gel CC (Petroleum Ether / EtOAc) C->D EtOAc fraction (STL-rich) E Preparative HPLC (Isocratic Polishing) D->E TLC-guided pooling (Phosphomolybdic acid +) F Purified Ivangustin (>98% HPLC-DAD) E->F Final purification

Workflow for the extraction and purification of Ivangustin from Inula britannica.

Detailed Experimental Protocols

Primary Extraction & Liquid-Liquid Partitioning

Causality & Rationale: The α-methylene-γ-lactone ring must be protected from ring-opening. A neutral, organic solvent approach (95% Ethanol) is selected to ensure structural integrity while penetrating the dried plant matrix to solubilize moderately polar STLs.

Step-by-Step Methodology:

  • Maceration & Reflux: Pulverize 1.0 kg of dried Inula britannica flower heads to a coarse powder (20-40 mesh) to maximize surface area. Extract with 5.0 L of 95% EtOH under reflux at 70°C for 3 hours. Repeat the extraction process twice to ensure exhaustive recovery.

  • Concentration: Filter the combined extracts through a Buchner funnel and concentrate under reduced pressure using a rotary evaporator (<100 mbar). Crucial Parameter: Maintain the water bath below 45°C to prevent thermal degradation of the lactone ring.

  • Partitioning: Suspend the resulting viscous crude extract in 1.0 L of distilled water. Sequentially partition with EtOAc (3 × 1.0 L) in a separatory funnel.

  • Phase Separation: Collect the EtOAc layer (upper phase), which selectively retains the STLs. Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, and evaporate to dryness.

Self-Validating QC Check: Perform Thin Layer Chromatography (TLC) on silica gel GF254 plates using EtOAc/Petroleum Ether (1:3, v/v). Spray the plate with 5% phosphomolybdic acid in ethanol and heat at 105°C for 2-3 minutes. Mechanism: The phosphomolybdic acid undergoes a redox reaction with the conjugated double bonds and hydroxyl groups of the STLs, reducing the molybdenum to form a dark "molybdenum blue." This provides a highly sensitive, visual confirmation of STL presence prior to downstream purification .

Silica Gel Column Chromatography (Primary Fractionation)

Causality & Rationale: Normal-phase silica gel separates compounds based on hydrogen-bonding capacity. Ivangustin, possessing a free hydroxyl group at C-1 and a lactone carbonyl, exhibits specific retention behavior that allows its separation from less polar eudesmanolides and non-polar impurities.

Step-by-Step Methodology:

  • Column Packing: Slurry-pack a glass column (75 mm × 600 mm) with 200–300 mesh silica gel using Petroleum Ether (PE).

  • Sample Loading: Dissolve the dried EtOAc fraction in a minimal volume of PE/EtOAc and dry-load it onto a small amount of silica gel. Layer this evenly onto the column bed.

  • Gradient Elution: Elute with a step gradient of PE/EtOAc (100:0 → 80:20 → 50:50 → 0:100).

  • Fraction Collection: Collect 250 mL fractions. Monitor via the TLC QC method described above. Pool fractions eluting around PE/EtOAc (70:30) that show a major spot corresponding to the Rf value of the target eudesmanolides.

Preparative HPLC (Final Polishing)

Causality & Rationale: To achieve the >98% purity required for in vitro assays, preparative reversed-phase HPLC is employed to resolve structurally similar stereoisomers (e.g., 1β-hydroxyalantolactone) that often co-elute on normal-phase silica.

Step-by-Step Methodology:

  • System Setup: Equip the HPLC with a C18 preparative column (250 × 20 mm, 10 µm) and a UV/Vis detector set to 210 nm. Why 210 nm? The α-methylene-γ-lactone chromophore lacks extensive conjugation, meaning its maximum UV absorption occurs in the low-UV range.

  • Mobile Phase: Utilize an isocratic elution of Methanol:Water (60:40, v/v) at a flow rate of 10 mL/min.

  • Collection: Inject the pooled silica gel fraction (pre-filtered through a 0.45 µm PTFE syringe filter). Collect the peak eluting at the predetermined retention time for Ivangustin.

  • Lyophilization: Remove the methanol under vacuum and lyophilize the aqueous remainder to yield pure Ivangustin as a white powder.

Analytical Validation & Data Presentation

To ensure the trustworthiness of the isolated compound, quantitative validation is performed using HPLC-DAD-MS. The parameters are carefully selected to confirm both the purity and the molecular identity of the eudesmanolide .

Table 1: HPLC-DAD-MS Analytical Parameters for Ivangustin Validation

ParameterSpecification / ValueCausality / Rationale
Column TOSOH TSKgel ODS (250 × 4.6 mm, 5 µm)C18 stationary phase provides optimal retention for moderately polar STLs.
Mobile Phase Methanol : 0.3% Formic Acid (80:20, v/v)Formic acid acts as a proton source, heavily enhancing ionization efficiency for MS.
Flow Rate 1.0 mL/minBalances peak resolution and analytical run time.
Detection DAD at 210 nmCorresponds to the α-methylene-γ-lactone chromophore absorption max.
MS Mode Positive Electrospray Ionization (ESI+)Readily protonates the lactone oxygen to yield a strong [M+H]+ signal.
Purity > 98% (by peak area integration)Required standard to prevent off-target effects in biological assays.

Table 2: Stage-by-Stage Yield Metrics (Per 1.0 kg Dry Plant Material)

Extraction StageFraction / Product StateYieldEstimated STL Content
Primary ExtractionCrude Ethanolic Extract~120.5 gLow (< 5%)
Liquid-Liquid PartitionEtOAc Fraction~35.2 gMedium (15-20%)
Column CCPooled STL Fractions~4.8 gHigh (60-80%)
Preparative HPLCPure Ivangustin Powder~115 mg> 98%

Biological Application: Mechanism of Action

Once purified, Ivangustin is primarily utilized in drug discovery for its pro-apoptotic properties. The compound easily penetrates the cell membrane of carcinoma cells and induces severe mitochondrial stress. This triggers the intrinsic apoptosis pathway, leading to the activation of the caspase cascade. Specifically, Ivangustin induces the cleavage of procaspase-3 and Poly (ADP-ribose) polymerase (PARP), culminating in programmed cell death .

Pathway A Ivangustin (Eudesmanolide STL) B Cellular Internalization (HEp2 / HCT116 Cells) A->B C Mitochondrial Stress B->C Cytotoxic action D Procaspase-3 Cleavage C->D Caspase cascade E PARP Cleavage D->E F Apoptosis E->F Programmed cell death

Ivangustin-induced apoptotic signaling pathway in human cancer cell lines.

References

  • Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents Source: Scientific Reports (2018) URL:[Link]

  • Cytotoxic and Pro-apoptotic Activities of Sesquiterpene Lactones from Inula britannica Source: Natural Product Communications (2016) URL:[Link]

  • Identification and Quantification of Seven Sesquiterpene Lactones in Inula britannica by HPLC-DAD-MS Source: Journal of Chromatographic Science (2015) URL:[Link]

Method

Application Note: Establishing Ivangustin as a Positive Control for In Vitro Cytotoxicity Screening

Abstract The integrity of any cytotoxicity screening assay hinges on the inclusion of appropriate controls. A positive control, a compound known to induce a robust and reproducible cytotoxic response, is essential for va...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integrity of any cytotoxicity screening assay hinges on the inclusion of appropriate controls. A positive control, a compound known to induce a robust and reproducible cytotoxic response, is essential for validating assay performance and providing a benchmark for evaluating test compounds.[1][2] While ubiquitously used agents like Doxorubicin or Staurosporine serve this purpose broadly, there is a growing need for mechanism-specific or cell line-tailored controls. This document provides a comprehensive guide for researchers on how to validate and implement Ivangustin, a sesquiterpene lactone with demonstrated cytotoxic properties, as a positive control in cell-based assays.[3] We provide detailed protocols for determining its optimal working concentration and its subsequent use in routine screening workflows, ensuring data reliability and reproducibility.

Introduction: The Rationale for a Targeted Positive Control

In high-throughput screening and drug discovery, cytotoxicity assays are fundamental tools for identifying molecules that can inhibit cell proliferation or induce cell death.[2][4] The reliability of these assays is critically dependent on a well-defined set of controls that establish the dynamic range and validity of the experimental run.[5]

  • Negative/Vehicle Control: Establishes the baseline of 100% cell viability.

  • Positive Control: A substance known to be toxic to the cells, which defines the maximum effect or 0% viability endpoint. Its consistent performance confirms that the cell system and detection reagents are functioning correctly.[1][6]

Ivangustin is a natural product-derived sesquiterpene lactone that has shown significant cytotoxic activity against several human cancer cell lines, including leukemia (HL-60) and liver cancer (QGY-7701) cell lines.[3] Its distinct chemical structure and mechanism of action make it an excellent candidate for use as a specialized positive control in studies involving similar compound classes or specific cancer types sensitive to its effects. This application note details the necessary steps to characterize and confidently deploy Ivangustin for this purpose.

Ivangustin: Mechanism of Cytotoxicity

Ivangustin's cytotoxic activity is primarily attributed to the α,β-unsaturated carbonyl group within its α-methylene-γ-butyrolactone moiety.[3] This functional group acts as a Michael acceptor, enabling it to covalently bind to nucleophilic residues—primarily cysteine thiols—in cellular proteins. This alkylation can disrupt the function of numerous critical proteins, leading to a cascade of events culminating in cell death.

Key cellular consequences include:

  • Inhibition of Transcription Factors: Alkylation of proteins like NF-κB can inhibit their activity, disrupting pro-survival signaling.

  • Induction of Oxidative Stress: Reaction with glutathione (GSH) can deplete cellular antioxidant reserves, leading to an increase in reactive oxygen species (ROS) and subsequent damage to DNA, lipids, and proteins.

  • Disruption of Enzymatic Activity: Covalent modification of enzymes can lead to their inactivation.

  • Apoptosis Induction: The culmination of these cellular stresses typically triggers the intrinsic apoptotic pathway.

Ivangustin_Mechanism Ivangustin Ivangustin (α-methylene-γ-butyrolactone) Alkylation Covalent Alkylation (Michael Addition) Ivangustin->Alkylation Protein Cellular Proteins (e.g., NF-κB, Keap1) Protein->Alkylation Protein_Inactivation Protein Dysfunction Alkylation->Protein_Inactivation ROS Increased ROS (Oxidative Stress) Alkylation->ROS GSH Depletion Apoptosis Apoptosis Protein_Inactivation->Apoptosis ROS->Apoptosis

Caption: Ivangustin's proposed mechanism of action.

Protocol I: Validation and IC50 Determination of Ivangustin

Before routine use, the cytotoxic potency of Ivangustin must be characterized in the specific cell line(s) used for screening. This is achieved by performing a dose-response analysis to determine the half-maximal inhibitory concentration (IC50).

Objective

To determine the precise concentration range over which Ivangustin is cytotoxic to a chosen cell line and to calculate its IC50 value. An MTS-based assay is described here due to its simplicity and accuracy.[4][7]

Materials
  • Ivangustin (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cancer cell line (e.g., HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Multi-channel pipette

  • Microplate reader (490 nm absorbance)

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of Ivangustin in DMSO.

    • Aliquot and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Dilute cells in complete medium to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

    • Leave the outermost wells filled with sterile PBS to minimize edge effects.

    • Incubate the plate for 18-24 hours (37°C, 5% CO₂) to allow cells to adhere (for adherent lines) and resume exponential growth.

  • Compound Dilution and Treatment:

    • Prepare a serial dilution series of Ivangustin in complete culture medium. A 10-point, 2-fold dilution series starting from 20 µM is a good starting point.

    • Crucially, prepare a Vehicle Control containing the highest concentration of DMSO used in the treatment wells (e.g., 0.1%).

    • Remove the medium from the cells (if desired, though not always necessary) and add 100 µL of the appropriate Ivangustin dilution or control solution to each well.

    • Include "Untreated" and "Vehicle Control" wells in triplicate.

  • Incubation:

    • Incubate the plate for a period relevant to your screening assay (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.[7]

    • Incubate for 1-4 hours at 37°C, protected from light. The incubation time should be sufficient to produce a strong color change in the vehicle control wells without saturation.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Average the absorbance from "media only" (no cells) wells and subtract this value from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the vehicle control. % Viability = (Absorbance_Sample / Absorbance_Vehicle_Control) * 100

  • IC50 Calculation: Plot % Viability against the log of Ivangustin concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50.

Expected Results and Interpretation

The analysis should yield a sigmoidal dose-response curve. The IC50 value represents the concentration of Ivangustin that reduces cell viability by 50%. For use as a positive control, select a concentration that consistently produces >90% cell death (typically 5-10 times the IC50 value).

ParameterExample ValueInterpretation
Cell LineHL-60 (leukemia)Known to be sensitive to Ivangustin analogues.[3]
Seeding Density10,000 cells/wellOptimized for logarithmic growth over 48h.
Incubation Time48 hoursStandard duration for cytotoxicity assessment.
Calculated IC501.5 µMPotent cytotoxic effect observed.
Selected PC Conc. 10 µM Concentration expected to yield maximal cytotoxicity.

Protocol II: Routine Use of Ivangustin in a Screening Assay

Once a working concentration is established, Ivangustin can be incorporated into your standard screening workflow.

Cytotoxicity_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4/5: Readout A Seed Cells in 96-Well Plate B Incubate Overnight (18-24h) A->B C Prepare Controls & Test Compounds B->C D Treat Cells C->D E Incubate (24-72h) D->E F Add MTS Reagent E->F G Incubate (1-4h) F->G H Read Absorbance (490 nm) G->H I Analyze Data H->I

Caption: General workflow for a cytotoxicity screening assay.

Plate Layout and Controls

A robust plate layout is critical for data quality. Always include the following controls on every plate:

  • A) Vehicle Control (VC): Cells + Medium + Vehicle (e.g., 0.1% DMSO). Defines 100% viability.

  • B) Positive Control (PC): Cells + Medium + Ivangustin (at the pre-determined concentration, e.g., 10 µM). Defines ~0% viability.

  • C) Test Compound (TC): Cells + Medium + Test Compound.

  • D) Blank: Medium only (no cells). For background subtraction.

Data Interpretation and Quality Control

The performance of the controls determines the validity of the entire plate.

VC ResultPC ResultInterpretation & Action
Normal Normal (~0% Viability)Valid Assay. Proceed with analysis of test compounds.
Normal High Viability (>20%)Assay Failure. Positive control did not work. Possible causes: error in PC dilution, reagent failure, cell resistance. Do not use data.
Low Viability (<80%)Normal Potential Vehicle Toxicity. The solvent concentration may be too high for this cell line. Re-evaluate vehicle tolerance.
High Variability (CV > 15%)High Variability (CV > 15%)Poor Assay Precision. Possible causes: inconsistent cell seeding, pipetting errors, edge effects. Review technique and repeat.

Conclusion

Ivangustin serves as a potent and reliable positive control for cytotoxicity assays, particularly in cell lines where its efficacy has been demonstrated. By following the two-stage process outlined in this note—first, a rigorous validation to determine the IC50 and optimal working concentration, and second, its consistent inclusion in routine screening—researchers can significantly enhance the quality and trustworthiness of their cytotoxicity data. The use of a well-characterized positive control like Ivangustin is a cornerstone of a self-validating experimental system, ensuring that screening results are both accurate and reproducible.

References

  • Qin, X. Y., Chen, B. Y., Fu, J. J., Shan, L., Lei, X. G., & Zhang, W. D. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. European Journal of Medicinal Chemistry, 102, 256-265. [Link]

  • De-Assis, R. A., Guimarães, D. O., & Leal, A. S. (2018). Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. RSC advances, 8(41), 23377-23391. [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Wikipedia contributors. (2023, October 27). MTT assay. In Wikipedia, The Free Encyclopedia. [Link]

  • Matotoka, M., & Masoko, P. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. IntechOpen. [Link]

  • Taidng. (n.d.). Cell Proliferation, Viability & Cytotoxicity. Taidng Biotechnology. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Stepanenko, A. A., & Dmitrenko, V. V. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Cell Viability Assays (pp. 87-101). Humana, New York, NY. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Boster Bio. [Link]

  • de Madureira, M. C., de Souza, M. V. N., & de Oliveira, A. C. A. (2012). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Revista da Sociedade Brasileira de Medicina Tropical, 45(6), 746-751. [Link]

  • Asati, V., & Mahapatra, D. K. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]

  • Lungu-Mitea, S. (2021, February 23). What is the best cytotoxic agent (as a positive control)?. ResearchGate. [Link]

Sources

Application

Protocol: Micellar Formulation of Ivangustin with Tween 80 for Enhanced Aqueous Dispersibility in Biological Assays

An Application Guide for Researchers Abstract This document provides a comprehensive methodology for the formulation of Ivangustin, a sesquiterpene lactone with demonstrated cytotoxic potential, using the non-ionic surfa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive methodology for the formulation of Ivangustin, a sesquiterpene lactone with demonstrated cytotoxic potential, using the non-ionic surfactant Tween 80 (Polysorbate 80).[1][2] Given the characteristic poor aqueous solubility of many secondary metabolites like Ivangustin, achieving stable and uniform dispersion in aqueous media is a prerequisite for reliable and reproducible in vitro biological evaluation.[3] This guide details a systematic approach to creating a micelle-based formulation, protocols for its physicochemical characterization, and its application in a standard cell viability assay. The protocols are designed to be self-validating, ensuring researchers can produce and qualify a high-quality formulation for investigating the biological activity of Ivangustin.

Introduction: Overcoming the Solubility Challenge

Ivangustin, a naturally derived sesquiterpene lactone, has shown promising cytotoxic activity against a range of human cancer cell lines, including HeLa, PC-3, and HepG2, with IC50 values in the low micromolar range.[1] This positions it as a compound of interest for further oncological research. However, a significant barrier to the preclinical development of hydrophobic compounds like Ivangustin is their poor solubility in aqueous solutions, which are the basis for virtually all biological assays.[3] Inconsistent solubility can lead to drug precipitation, inaccurate dosing, and high variability in experimental results.

To address this, we employ a surfactant-based drug delivery strategy, which enhances the solubility and bioavailability of poorly soluble agents.[4][5] This protocol utilizes Tween 80, a non-ionic surfactant and emulsifier widely approved for use in pharmaceutical products.[6][7] Due to its amphiphilic nature, Tween 80 self-assembles into micelles in aqueous solution above a specific concentration known as the Critical Micelle Concentration (CMC).[8][9] The hydrophobic cores of these micelles serve as nanocarriers to encapsulate poorly water-soluble drug molecules, enabling their stable dispersion in aqueous media.[10] The reported CMC for Tween 80 is approximately 0.015 mM (or ~0.002% w/v) at 25°C, providing a clear threshold for micelle formation.[9][11]

This application note will guide the user through:

  • Part 2.0: A step-by-step protocol to formulate Ivangustin with Tween 80.

  • Part 3.0: Essential quality control (QC) assays to validate the formulation's physical characteristics.

  • Part 4.0: A detailed protocol for utilizing the Ivangustin-Tween 80 formulation in a cell-based cytotoxicity assay.

cluster_Problem The Challenge cluster_Solution The Micellar Solution Ivangustin Ivangustin Crystal (Poorly Water-Soluble) Precipitation Precipitation & Inaccurate Dosing Ivangustin->Precipitation Direct Addition Formulation Ivangustin-Tween 80 Formulation (Aqueous) Ivangustin->Formulation Aqueous Aqueous Assay Medium (e.g., Cell Culture Media) Aqueous->Precipitation Tween80 Tween 80 Monomers Micelle Tween 80 Micelle (Hydrophobic Core) Tween80->Micelle [Concentration] > CMC Micelle->Formulation Encapsulation

Caption: Conceptual workflow overcoming Ivangustin's poor solubility.

Formulation Protocol: Ivangustin-Tween 80 Micellar Solution

This protocol is designed to create a 1 mM stock solution of Ivangustin formulated in a 1% Tween 80 aqueous solution. The concentration of Tween 80 is well above its CMC to ensure robust micelle formation.[6]

Materials & Equipment
  • Ivangustin (MW: 248.32 g/mol )[1]

  • Tween 80 (Polysorbate 80), sterile-filtered

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, pyrogen-free water or phosphate-buffered saline (PBS)

  • Analytical balance

  • Sonicator (bath or probe type)

  • Vortex mixer

  • Sterile microcentrifuge tubes and conical tubes

  • Sterile 0.22 µm syringe filters

Step-by-Step Formulation Procedure

The rationale for this two-step solvent process is that direct dissolution of a highly hydrophobic compound into a surfactant solution can be slow. A transient organic solvent (DMSO) ensures complete initial solubilization of Ivangustin before it is partitioned into the hydrophobic micelle cores upon aqueous dilution.

  • Prepare Ivangustin Primary Stock (100 mM in DMSO):

    • Accurately weigh 2.48 mg of Ivangustin powder.

    • Dissolve the powder in 100 µL of pure DMSO to create a 100 mM primary stock solution.

    • Vortex thoroughly until the powder is completely dissolved. This stock should be clear and colorless.

  • Prepare Aqueous Tween 80 Solution (1.12% w/v):

    • Note: We prepare a slightly more concentrated Tween 80 solution to account for the final dilution with the DMSO stock.

    • In a sterile conical tube, add 112 µL of Tween 80 to 9.888 mL of sterile water or PBS.

    • Mix thoroughly by inversion. Tween 80 is viscous, so ensure it is fully dispersed.

  • Create the Formulated Ivangustin Stock (1 mM in 1% Tween 80):

    • Place 990 µL of the 1.12% Tween 80 solution into a sterile microcentrifuge tube.

    • While vortexing the Tween 80 solution at a medium speed, slowly add 10 µL of the 100 mM Ivangustin primary stock drop-by-drop.

    • Continue vortexing for an additional 1-2 minutes.

    • Sonicate the tube in a bath sonicator for 5-10 minutes to ensure homogenous micelle formation and drug encapsulation.

    • The final concentrations will be: 1 mM Ivangustin , 1% Tween 80 , and 1% DMSO .

  • Sterilization and Storage:

    • Sterilize the final formulation by passing it through a 0.22 µm syringe filter. This also removes any potential non-encapsulated drug aggregates.

    • Store the formulated stock at 4°C, protected from light. For long-term storage, aliquot and store at -20°C. Stability should be determined empirically.

cluster_Stocks cluster_Formulation cluster_Final Ivangustin_DMSO Ivangustin in DMSO (100 mM) Mix Add Ivangustin-DMSO to Tween 80 Solution (while vortexing) Ivangustin_DMSO->Mix Tween_Aq Tween 80 in Water (1.12% w/v) Tween_Aq->Mix Sonicate Sonicate (5-10 min) Mix->Sonicate Filter Sterile Filter (0.22 µm) Sonicate->Filter FinalProduct Final Formulation: 1 mM Ivangustin 1% Tween 80 1% DMSO Filter->FinalProduct

Caption: Experimental workflow for Ivangustin-Tween 80 formulation.

Formulation Characterization (Quality Control)

Validation of the formulation's physicochemical properties is essential for ensuring consistency and reliability.

Visual Inspection & Particle Size Analysis

A properly formed micellar solution should be clear to slightly opalescent and free of any visible precipitates. The primary quantitative method for characterization is Dynamic Light Scattering (DLS).

Protocol: DLS Measurement

  • Dilute the 1 mM formulated stock 1:10 in sterile water or PBS.

  • Transfer the diluted sample to a clean DLS cuvette.

  • Equilibrate the sample at 25°C in the DLS instrument for 2 minutes.

  • Perform measurements to determine the Z-average particle diameter and the Polydispersity Index (PDI).

  • Acquire at least three independent measurements and report the mean ± standard deviation.

ParameterAcceptance CriteriaRationale
Appearance Clear, no visible precipitateIndicates successful solubilization.
Z-Average Diameter 10 – 100 nmTypical size range for surfactant micelles.[12]
Polydispersity Index (PDI) < 0.3Indicates a monodisperse and homogenous population of micelles.[13]
Encapsulation Efficiency & Drug Loading

Encapsulation Efficiency (EE%) refers to the percentage of the initial drug that is successfully encapsulated, while Drug Loading Content (DLC%) represents the weight percentage of the drug relative to the total weight of the nanoparticle (in this case, the micelle).[14] This protocol uses an indirect method.[14]

Protocol: Indirect Quantification of EE%

  • Separation of Free Drug:

    • Place 500 µL of the unfiltered 1 mM formulated stock into an ultra-centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO).

    • Centrifuge at a speed and time sufficient to pass the aqueous phase through the filter, separating the micelles (retentate) from the filtrate containing any unencapsulated (free) Ivangustin.

  • Quantification of Free Drug:

    • Quantify the concentration of Ivangustin in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve prepared in the same vehicle (1% Tween 80, 1% DMSO).

  • Calculation:

    • Use the following formulas to calculate EE% and DLC%.[15][16]

      • EE (%) = [(Total Ivangustin - Free Ivangustin) / Total Ivangustin] x 100

      • DLC (%) = [(Total Ivangustin - Free Ivangustin) / (Weight of (Total Ivangustin - Free Ivangustin) + Weight of Tween 80)] x 100

ParameterTarget ValueRationale
Encapsulation Efficiency (EE%) > 90%High efficiency ensures accurate dosing and minimal free drug precipitation.

Application Protocol: In Vitro Cell Viability (MTT Assay)

This protocol describes how to use the Ivangustin-Tween 80 formulation to determine its cytotoxic effect on an adherent cancer cell line (e.g., HeLa). The MTT assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[17][18]

Materials
  • HeLa cells (or other target cell line)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Formulated Ivangustin stock (1 mM, see Part 2.0)

  • Vehicle Control Solution (1% Tween 80, 1% DMSO in culture medium)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS[19]

  • Solubilization Buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Assay Procedure
  • Cell Seeding:

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the 1 mM formulated Ivangustin stock in complete culture medium. For example, to achieve final concentrations from 10 µM down to ~0.08 µM.

    • Crucially, prepare identical dilutions of the Vehicle Control Solution. This is to ensure that any observed effect is due to Ivangustin and not the formulation excipients.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of formulated Ivangustin or the corresponding vehicle control.

    • Include wells with untreated cells (medium only) as a 100% viability control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate for an additional 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[19]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of Solubilization Buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[17]

Data Analysis
  • Subtract the average absorbance of blank wells (medium + MTT + Solubilizer) from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the % Viability against the log of Ivangustin concentration to generate a dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

  • Compare the curves of the Ivangustin-treated cells to the vehicle control-treated cells. The vehicle control should show minimal to no cytotoxicity.

Conclusion

This application note provides a robust and verifiable framework for formulating the poorly water-soluble compound Ivangustin using Tween 80. By following the detailed protocols for formulation, characterization, and application in a biological assay, researchers can generate reliable and reproducible data on the cytotoxic effects of Ivangustin. The emphasis on proper controls and physicochemical validation ensures the scientific integrity of the subsequent biological investigations.

References

  • Frontiers in Microbiology. (n.d.). Effects of Tween 80 on Growth and Biofilm Formation in Laboratory Media. [Link]

  • PubMed. (2025). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. [Link]

  • ResearchGate. (n.d.). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. [Link]

  • Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. (2025). Comparative Analysis of Liposomal and Surfactant-Based Drug Delivery Systems. [Link]

  • MIT CSAIL. (n.d.). Structure and design of polymeric surfactant-based drug delivery systems. [Link]

  • ResearchGate. (n.d.). Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives. [Link]

  • Sessential. (2024). Unlocking the Power of Polysorbates: A Guide to Tween 20 and Tween 80. [Link]

  • Global Journals. (n.d.). Effect of Temperature Changes on Critical Micelle Concentration for Tween Series Surfactant. [Link]

  • NIH Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • MDPI. (2018). Overcoming the Limits of Flash Nanoprecipitation: Effective Loading of Hydrophilic Drug into Polymeric Nanoparticles with Controlled Structure. [Link]

  • PubMed. (n.d.). Surfactant-based drug delivery systems for treating drug-resistant lung cancer. [Link]

  • ResearchGate. (2021). How can I calculate drug loading efficiency?. [Link]

  • Lab Manager. (2025). Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations. [Link]

  • RJPBCS. (2018). Micelle Formation and Adsorption of Individual and Mixed Nonionic Surfactant (Tween20+ Tween 80) System in Water. [Link]

  • PubMed. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. [Link]

  • University of Maryland. (n.d.). Mastering Particle Size Analysis: A Step-By-Step Illustration of Techniques and Best Practices. [Link]

  • Scribd. (n.d.). Tween 80: Laboratory Use and Guidelines. [Link]

  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs. [Link]

  • PubMed. (2002). Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study. [Link]

  • Waters Blog. (2024). Complete Guide to Particle Size Distribution and Analysis. [Link]

  • Google Patents. (n.d.). Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy.
  • ChemicalCell. (n.d.). Ivangustin CAS NO 14164-59-1. [Link]

  • PubMed. (n.d.). The cellular mechanism of action by vasoconstrictor hormones in cultured rat vascular smooth muscle cells. [Link]

  • ThaiScience. (n.d.). Improvement in the dissolution of poorly water soluble drug using media milling technique. [Link]

  • ResearchGate. (n.d.). Dissolution Behavior of a Poorly Water Soluble Compound in the Presence of Tween 80. [Link]

  • European Medicines Agency. (2023). Information for the package leaflet regarding polysorbates used as excipients in medicinal products for human use. [Link]

  • European Medicines Agency. (2018). Information for the package leaflet regarding polysorbates used as excipients in medicinal products for human use. [Link]

  • PubMed. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. [Link]

Sources

Method

Application Note: Ivangustin (Telaglenastat/CB-839) Treatment Protocols for PC-3 Prostate Cancer Cells

Introduction Prostate cancer remains a significant global health challenge. A subset of cases progresses to an androgen-independent state, which is often more aggressive and challenging to treat. The PC-3 human prostate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Prostate cancer remains a significant global health challenge. A subset of cases progresses to an androgen-independent state, which is often more aggressive and challenging to treat. The PC-3 human prostate cancer cell line, derived from a bone metastasis of a grade IV prostatic adenocarcinoma, serves as a critical in vitro model for studying this advanced, androgen-independent stage of the disease.[1][2][3] PC-3 cells are characterized by their lack of androgen receptor (AR) expression, low prostate-specific antigen (PSA) production, and high metastatic potential, making them an invaluable tool for developing novel therapeutic strategies.[1][3][4]

Recent research has highlighted the metabolic reprogramming of cancer cells as a key hallmark of malignancy. Many tumors, including aggressive prostate cancers, become highly dependent on the amino acid glutamine for survival and proliferation.[5][6] This "glutamine addiction" presents a promising therapeutic window.[5] Glutamine is converted to glutamate by the enzyme glutaminase (GLS), a critical step that fuels the tricarboxylic acid (TCA) cycle and supports the production of essential molecules for cell growth.[6]

Ivangustin (also known as Telaglenastat or CB-839) is a potent, selective, and orally bioavailable small-molecule inhibitor of glutaminase 1 (GLS1).[7][8] By blocking the conversion of glutamine to glutamate, Ivangustin disrupts cancer cell metabolism, leading to reduced proliferation and apoptosis.[6][8] Advanced prostate cancer cells, particularly androgen-independent lines like PC-3, have demonstrated a heightened sensitivity to GLS1 inhibition, making Ivangustin a compound of significant interest.[9][10]

This document provides a comprehensive guide for researchers, detailing the mechanism of action of Ivangustin and providing step-by-step protocols for its application in treating PC-3 prostate cancer cells in a laboratory setting.

Mechanism of Action: Disrupting the Glutamine-Fueling Pathway

Cancer cells rewire their metabolism to support rapid proliferation. One crucial pathway is glutaminolysis, which begins with the uptake of extracellular glutamine. Inside the cell, the mitochondrial enzyme glutaminase (GLS1) catalyzes the hydrolysis of glutamine into glutamate.[6] Glutamate is then converted into α-ketoglutarate (α-KG), which enters the TCA cycle to generate ATP and biosynthetic precursors essential for cell growth. Ivangustin (CB-839) acts as a potent and selective allosteric inhibitor of the GAC isoform of GLS1, which is predominantly expressed in many cancer cells, including PC-3.[8][9] By binding to GLS1, Ivangustin blocks its enzymatic activity, leading to a depletion of intracellular glutamate and α-KG, thereby starving the cancer cell of a critical fuel source.[11][12]

Ivangustin_MoA cluster_0 Extracellular Space cluster_1 Cytoplasm & Mitochondria Glutamine_ext Glutamine SLC1A5 SLC1A5 Transporter Glutamine_ext->SLC1A5 Uptake Glutamine_int Glutamine GLS1 GLS1 (Glutaminase) Glutamine_int->GLS1 Substrate Glutamate Glutamate aKG α-Ketoglutarate Glutamate->aKG TCA TCA Cycle (Energy & Biosynthesis) aKG->TCA GLS1->Glutamate Catalyzes Ivangustin Ivangustin (CB-839) Ivangustin->GLS1 Inhibits SLC1A5->Glutamine_int

Caption: Mechanism of Ivangustin (CB-839) Action in Cancer Cells.

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number
PC-3 Cell LineATCCCRL-1435
F-12K MediumATCC30-2004
RPMI-1640 MediumGibco / Thermo Fisher11875093
Fetal Bovine Serum (FBS)ATCC / Gibco30-2020 / 10270106
Trypsin-EDTA (0.25%)ATCC / Gibco30-2101 / 25200056
Dulbecco's PBS (D-PBS)ATCC / Gibco30-2200 / 14190144
Ivangustin (CB-839)Selleck ChemicalsS7655
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-AldrichD2650
MTT ReagentSigma-AldrichM5655
96-well flat-bottom platesCorning3596
Cell culture flasks (75 cm²)Corning430641
Glutamate Assay KitVariouse.g., Cayman 700470, RayBiotech GAM-GLU-1[13]

Core Protocols

Protocol 1: PC-3 Cell Culture and Maintenance

PC-3 cells are adherent and exhibit an epithelial-like morphology.[1] Proper cell culture technique is critical for reproducible experimental results.

  • Rationale: The base medium recommended by ATCC for PC-3 cells is F-12K supplemented with 10% FBS.[2] However, they can also be successfully maintained in RPMI-1640, which is a common alternative.[14] Consistency in media choice is key for a given set of experiments.

Step-by-Step Method:

  • Prepare Complete Growth Medium:

    • F-12K: To a 500 mL bottle of F-12K Medium, add 50 mL of FBS for a final concentration of 10%.

    • RPMI-1640: To a 500 mL bottle of RPMI-1640, add 50 mL of FBS (10%) and 5 mL of Penicillin-Streptomycin (1%).

  • Thawing Cryopreserved Cells:

    • Rapidly thaw the vial in a 37°C water bath (approx. 2 minutes).[2]

    • Transfer the contents to a 75 cm² flask containing 10-15 mL of pre-warmed complete growth medium.[2]

    • Incubate at 37°C in a 5% CO₂ atmosphere.

    • Change the medium the following day to remove residual cryoprotectant.

  • Subculturing (Passaging):

    • Subculture cells when they reach 70-80% confluency.[15]

    • Aspirate the old medium.

    • Wash the cell monolayer once with 5-10 mL of sterile D-PBS to remove any remaining serum that can inhibit trypsin.[16]

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until cells detach.[2][16]

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer an appropriate volume of the cell suspension to a new flask containing fresh medium. A split ratio of 1:2 to 1:6 is typical.[15] Incubate at 37°C and 5% CO₂.

Protocol 2: Preparation of Ivangustin Stock and Working Solutions

Ivangustin is soluble in DMSO but has poor aqueous solubility.[7][17] Therefore, a high-concentration stock solution in DMSO is required.

  • Scientist's Note: Using anhydrous DMSO is critical, as moisture can significantly reduce the solubility of many small molecule inhibitors.[7][18] Prepare fresh dilutions in culture medium for each experiment to avoid degradation and precipitation.

Step-by-Step Method:

  • Prepare 10 mM Stock Solution:

    • Ivangustin (CB-839) has a molecular weight of approximately 353.4 g/mol .

    • To prepare a 10 mM stock, weigh 3.53 mg of Ivangustin powder and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage:

    • Aliquot the 10 mM stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

    • Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (1 year) storage.[18] Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw a stock aliquot.

    • Perform serial dilutions of the 10 mM DMSO stock into complete cell culture medium to achieve the desired final concentrations for your experiment.

    • Important: The final concentration of DMSO in the culture medium should be kept constant across all wells (including vehicle controls) and should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Protocol 3: Determining the IC₅₀ of Ivangustin in PC-3 Cells (MTT Assay)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that induces a 50% reduction in cell viability. The MTT assay is a standard colorimetric method for assessing this value.[19]

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[19]

Step-by-Step Method:

  • Cell Seeding:

    • Harvest PC-3 cells that are in their logarithmic growth phase.

    • Perform a cell count (e.g., using a hemocytometer with trypan blue).

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete growth medium into a 96-well plate.[19]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Ivangustin in complete growth medium. A suggested starting range for PC-3 cells is 0 nM (vehicle control) to 10,000 nM (10 µM).[9][20]

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only). Perform each condition in triplicate.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[21]

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[19][21]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve (Concentration vs. % Viability) and calculate the IC₅₀ value using non-linear regression (sigmoidal curve fit) with software like GraphPad Prism.[22]

Expected IC₅₀ Value for Ivangustin in PC-3 Cells: Published studies have shown the IC₅₀ for Ivangustin (CB-839) in PC-3 cells to be approximately 481 nM after a 72-hour treatment.[9]

Ivangustin Conc. (nM)Absorbance (OD 570) (Mean)% Viability (Relative to Vehicle)
0 (Vehicle)1.250100%
101.21397%
501.12590%
1000.97578%
2500.80064%
500 0.613 ~49%
10000.35028%
50000.15012%
100000.1008%
Protocol 4: Assessing Downstream Metabolic Effects (Intracellular Glutamate Assay)

To confirm that Ivangustin is acting on its intended target, you can measure the intracellular concentration of glutamate following treatment.

  • Rationale: As a GLS1 inhibitor, Ivangustin should cause a significant decrease in intracellular glutamate levels. This assay validates the drug's on-target effect. Commercial kits provide a sensitive colorimetric or fluorometric method for this measurement.[13][23]

Step-by-Step Method:

  • Cell Seeding and Treatment:

    • Seed PC-3 cells in a 6-well plate at a density that will result in ~80% confluency at the time of harvest.

    • Allow cells to attach overnight.

    • Treat cells with Ivangustin (e.g., at 1x and 2x the IC₅₀ concentration) and a vehicle control for 24 hours.

  • Sample Preparation (Cell Lysate):

    • After treatment, aspirate the medium and wash cells twice with ice-cold PBS.

    • Harvest the cells (e.g., by scraping) into a suitable assay buffer provided by the kit manufacturer.

    • Homogenize or sonicate the cells on ice.[23]

    • Centrifuge the lysate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet debris.[23]

    • Collect the supernatant, which contains the intracellular metabolites.

  • Glutamate Measurement:

    • Follow the specific instructions of the chosen commercial glutamate assay kit.[13][23]

    • This typically involves preparing a standard curve with known glutamate concentrations and adding a reaction mix to both standards and samples.

    • After a specified incubation period, measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the glutamate concentration in each sample based on the standard curve.

    • Normalize the glutamate concentration to the total protein content of the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

    • Compare the normalized glutamate levels in Ivangustin-treated cells to the vehicle-treated control. A significant reduction is expected.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment Execution cluster_assay Phase 3: Endpoint Assay (IC50) cluster_analysis Phase 4: Data Analysis p1 Culture PC-3 Cells (Logarithmic Growth Phase) e1 Seed Cells in 96-well Plate p1->e1 p2 Prepare Ivangustin Stock & Working Solutions e3 Treat with Ivangustin (Serial Dilutions) p2->e3 e2 Incubate 24h (Cell Attachment) e1->e2 e2->e3 e4 Incubate 72h (Drug Exposure) e3->e4 a1 Add MTT Reagent e4->a1 a2 Incubate 2-4h (Formazan Formation) a1->a2 a3 Solubilize Crystals (Add DMSO) a2->a3 a4 Read Absorbance (Plate Reader) a3->a4 d1 Calculate % Viability a4->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: Overall workflow for determining the IC₅₀ of Ivangustin in PC-3 cells.

Troubleshooting and Considerations

  • Drug Precipitation: If you observe precipitation when diluting the DMSO stock into aqueous media, try vortexing the media while adding the stock solution dropwise. Gently warming the media to 37°C can also help.

  • High IC₅₀ Variability: Ensure that cells are healthy and in the log growth phase. Inconsistent cell seeding density is a common cause of variability. Always include a vehicle control to account for any effects of the solvent (DMSO).

  • Edge Effects in 96-well Plates: The outer wells of a 96-well plate are prone to evaporation, which can skew results. To mitigate this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data points.

  • Cell Line Authentication: Regularly perform cell line authentication (e.g., via STR profiling) to ensure you are working with genuine PC-3 cells and to avoid cross-contamination issues.

References

  • Vertex AI Search. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Cytion. (n.d.). PC-3 Cells - An In Vitro Model of Androgen-Independent Prostate Cancer.
  • Uysal, O., et al. (n.d.). The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells. Medeni Medical Journal.
  • ATCC. (n.d.). PC-3 (CRL-1435).
  • Wikipedia. (n.d.). PC3.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Yuan, T. C., et al. (2011). PC3 is a cell line characteristic of prostatic small cell carcinoma. PubMed.
  • BCRJ. (n.d.). PC-3 Cell Line.
  • Neuromics. (n.d.). Human Prostate Carcinoma Cells (PC-3).
  • Lin, V. C., et al. (2011). PC3 Is a Cell Line Characteristic of Prostatic Small Cell Carcinoma. PMC - NIH.
  • Basu, H. S., et al. (2023). Abstract 6035: Glutaminase inhibitors block metabolic switch in prostate cancer and prevents anti-androgen treatment resistance. Cancer Research.
  • Cell Biolabs, Inc. (n.d.). Glutamate Assay Kit (Colorimetric).
  • Bio-protocol. (n.d.). 4.1. Cell Culture and Cell Counting.
  • Culture Collections. (n.d.). PC-3.
  • Promega Corporation. (n.d.). Glutamate-Glo™ Assay Technical Manual, TM495.
  • Lypova, N., & Cheboksarov, D. (2024). Glutamine Metabolism and Prostate Cancer. PMC.
  • Selleck Chemicals. (2024). Telaglenastat (CB-839).
  • Cayman Chemical. (n.d.). Glutamate Fluorometric/Colorimetric Assay Kit.
  • Seminars in Cell & Developmental Biology. (2025). Fueling Prostate Cancer: The Central Role of Glutamine/Glutamate Metabolic Reprogramming.
  • BenchChem. (2025). Application Notes and Protocols for Determining Edotecarin IC50 Values using MTT Assay.
  • RayBiotech. (n.d.). Glutamate Assay Kit (Colorimetric).
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Li, B., et al. (2021). A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer. PMC.
  • Annals of Urologic Oncology. (2024). Glutamine Metabolism in Prostate Cancer.
  • Dojindo. (n.d.). Glutamate Assay Kit-WST.
  • Bio-protocol. (n.d.). Cell viability assays and IC50 calculation.
  • Dana-Farber/Harvard Cancer Center. (n.d.). FOR CONDUCTING CLINICAL TRIALS USING CB-839 (NSC# 783415).
  • DTIC. (n.d.). Targeting Glutaminase Isoforms for Therapy-Resistant Prostate Cancer.
  • Harding, J. J., et al. (2025). A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer. Annals of Oncology.
  • Tawar, R., & Parikh, R. (n.d.). Targeting Glutamine Metabolism in Prostate Cancer. PMC - NIH.
  • NCI. (n.d.). Testing of the Anti Cancer Drugs CB-839 HCl (Telaglenastat) and MLN0128 (Sapanisertib) in Advanced Stage Non-small Cell Lung Cancer.
  • Harding, J. J., et al. (2025). A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer. Annals of Oncology.
  • Uysal, O., et al. (n.d.). The Anti-proliferative Effect of a Novel Glutaminase Inhibitor IN-3 on Prostate Cancer Cells. JournalAgent.
  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Kim, M. S., et al. (2013). Solubilization of the poorly water soluble drug, telmisartan, using supercritical anti-solvent (SAS) process. PubMed.
  • IAEA. (n.d.). Optimization of synthesis and quality control procedures for the preparation of F and I labelled peptides for nuclear medicine.
  • BenchChem. (2025). Ivarmacitinib Technical Support Center: Solubility and Stability.

Sources

Application

Application Note: Ivangustin, a Novel IKKβ Inhibitor for Anti-Inflammatory Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction Chronic inflammatory diseases represent a significant global health challenge, with a pressing need for novel therapeutic agents. The Nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic inflammatory diseases represent a significant global health challenge, with a pressing need for novel therapeutic agents. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[1][2] It orchestrates the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2][3] In its inactive state, the NF-κB dimer (most commonly p65/p50) is held in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation by inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated.[4] The IKK complex, particularly the IKKβ subunit, phosphorylates IκBα, tagging it for ubiquitination and proteasomal degradation.[5] This event unmasks a nuclear localization signal on NF-κB, allowing its translocation to the nucleus to initiate gene transcription.[1][6]

Given its central role, the IKKβ kinase is a highly attractive target for anti-inflammatory drug discovery.[5][7] This application note introduces Ivangustin , a potent and selective (hypothetical) small molecule inhibitor of IKKβ, and provides a comprehensive, tiered workflow for its characterization as a potential anti-inflammatory therapeutic.

Postulated Mechanism of Action

Ivangustin is designed to competitively inhibit the ATP-binding site of the IKKβ subunit. This action is intended to prevent the phosphorylation of IκBα, thereby stabilizing the IκBα/NF-κB complex in the cytoplasm and blocking the downstream inflammatory cascade.[7][8]

Visualizing the Mechanism: The NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and highlights the proposed inhibitory action of Ivangustin.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α / LPS TNFR TNFR / TLR4 TNFa->TNFR IKK IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK Activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylates p_IkBa P-IκBα NFkB p65/p50 IkBa_NFkB->NFkB Releases Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates Ivangustin Ivangustin Ivangustin->IKK Inhibits DNA κB Site NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, etc.) DNA->Genes Activates

Caption: Canonical NF-κB pathway showing Ivangustin's inhibition of the IKK complex.

Experimental Workflow for Characterization

A multi-tiered approach is essential for robustly characterizing a novel inhibitor. The following workflow outlines a logical progression from high-throughput screening to in vivo validation.

Workflow A Part 1: Primary Screening NF-κB Luciferase Reporter Assay B Part 2: Mechanistic Validation A->B C Western Blot: Phospho-IκBα & Total IκBα B->C D Immunofluorescence: p65 Nuclear Translocation B->D E RT-qPCR: Downstream Gene Expression (TNF, IL6, CXCL8) B->E F Part 3: Functional Cellular Assay Cytokine Release from Human PBMCs C->F D->F E->F G Part 4: In Vivo Model Recommendation LPS-Induced Endotoxemia in Mice F->G

Caption: Tiered experimental workflow for validating Ivangustin's efficacy.

Part 1: Primary Screening & Potency Determination

The initial step is to determine the potency of Ivangustin in a cell-based, high-throughput format. An NF-κB-dependent reporter gene assay is the industry standard for this purpose.[9][10][11]

Protocol 1.1: NF-κB Luciferase Reporter Assay

Principle: This assay utilizes a stable cell line (e.g., HEK293T) engineered to contain a luciferase reporter gene under the control of an NF-κB response element.[6][11] Activation of the NF-κB pathway by a stimulant like TNF-α induces luciferase expression, which can be quantified as a luminescent signal. An effective inhibitor like Ivangustin will reduce this signal in a dose-dependent manner.

Methodology:

  • Cell Plating: Seed HEK293-NF-κB-luc cells into a white, clear-bottom 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of Ivangustin (e.g., from 100 µM to 5 nM) in appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Treatment: Pre-incubate cells with the Ivangustin serial dilutions or vehicle control for 1 hour at 37°C.

  • Stimulation: Add TNF-α to all wells (except for unstimulated controls) to a final concentration of 10 ng/mL.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.[9]

  • Lysis & Reading: Discard the medium, lyse the cells, and add a luciferase substrate reagent according to the manufacturer's protocol.[6] Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data with the stimulated control (100% activation) and unstimulated control (0% activation). Plot the normalized response against the log concentration of Ivangustin and fit a four-parameter logistic curve to determine the IC₅₀ value.

Hypothetical Data Summary:

CompoundTargetAssay TypeCell LineStimulantIC₅₀ (nM)
Ivangustin IKKβNF-κB ReporterHEK293TTNF-α25.4
Known InhibitorIKKβNF-κB ReporterHEK293TTNF-α35.1

Part 2: Mechanistic Validation Assays

Following the primary screen, a series of targeted assays are required to confirm that Ivangustin's activity is due to the intended mechanism of action: the inhibition of IκBα phosphorylation and subsequent NF-κB nuclear translocation.

Protocol 2.1: Western Blot for IκBα Phosphorylation & Degradation

Principle: This assay directly measures the phosphorylation status of IκBα at Ser32 and its subsequent degradation, providing direct evidence of IKKβ inhibition.[12][13]

Methodology:

  • Cell Culture & Treatment: Plate RAW 264.7 macrophage cells and grow to ~80% confluency. Pre-treat cells with various concentrations of Ivangustin (e.g., 0.1, 1, 10 µM) for 1 hour.

  • Stimulation: Stimulate cells with LPS (100 ng/mL) for 15-30 minutes. Include unstimulated and vehicle-treated controls.

  • Lysis: Immediately wash cells with ice-cold PBS containing phosphatase inhibitors and lyse with RIPA buffer also containing protease and phosphatase inhibitors.

  • Quantification & Loading: Determine protein concentration (e.g., via BCA assay), normalize samples, and load equal amounts onto an SDS-PAGE gel.

  • Electrophoresis & Transfer: Separate proteins by gel electrophoresis and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against phospho-IκBα (Ser32) and total IκBα.[12][14] Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2.2: Immunofluorescence for p65 Nuclear Translocation

Principle: This imaging-based assay visually confirms that Ivangustin prevents the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus, a critical step in pathway activation.[15][16]

Methodology:

  • Cell Culture: Seed HeLa cells or primary macrophages onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment & Stimulation: Pre-treat cells with Ivangustin (e.g., 1 µM) or vehicle for 1 hour, then stimulate with TNF-α (10 ng/mL) for 30 minutes.

  • Fixation & Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 for 10 minutes.[16][17]

  • Blocking & Staining: Block non-specific sites with 5% BSA for 1 hour. Incubate with a primary antibody against p65 overnight at 4°C.

  • Secondary Antibody & Counterstain: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour, protected from light. Counterstain nuclei with DAPI.[15]

  • Imaging: Mount coverslips and visualize using a fluorescence or confocal microscope. Quantify nuclear vs. cytoplasmic fluorescence intensity across multiple cells.

Protocol 2.3: RT-qPCR for Downstream Inflammatory Gene Expression

Principle: This assay confirms the functional consequence of IKKβ inhibition by measuring the mRNA levels of key NF-κB target genes.[18][19]

Methodology:

  • Cell Treatment: Treat cells (e.g., RAW 264.7 or primary macrophages) with Ivangustin and stimulate with LPS as described in Protocol 2.1, but extend the stimulation time to 4-6 hours to allow for robust gene transcription.

  • RNA Extraction: Lyse cells and extract total RNA using a column-based kit or TRIzol reagent.[20] Ensure use of RNase-free techniques.[18]

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a high-capacity reverse transcription kit.

  • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (e.g., TNF, IL6, IL1B) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[20][21]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Hypothetical Mechanistic Data Summary:

AssayCell LineEndpointIvangustin (1 µM) Result
Western BlotRAW 264.7p-IκBα Levels>90% Inhibition
ImmunofluorescenceHeLap65 Nuclear Translocation>95% Inhibition
RT-qPCRRAW 264.7TNF mRNA Expression>85% Inhibition

Part 3: Functional Assays in a Physiologically Relevant System

To bridge the gap between cell lines and in vivo systems, it is crucial to test Ivangustin in primary human immune cells.

Protocol 3.1: Cytokine Release from Human PBMCs

Principle: This assay measures the inhibitory effect of Ivangustin on the production and release of key pro-inflammatory cytokines from a mixed population of primary human immune cells, providing a more physiologically relevant assessment of its anti-inflammatory potential.[22][23]

Methodology:

  • PBMC Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from fresh human whole blood (obtained from healthy donors) using Ficoll-Paque density gradient centrifugation.[24]

  • Plating & Rest: Plate PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well. Allow cells to rest for 2-4 hours at 37°C.[25]

  • Treatment & Stimulation: Pre-treat cells with a dose-range of Ivangustin for 1 hour before stimulating with LPS (10-100 ng/mL).[25][26]

  • Incubation: Incubate for 18-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Quantification (ELISA): Quantify the concentration of key cytokines like TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[27][28][29] Follow the manufacturer's protocol for incubation with capture and detection antibodies, addition of substrate, and measurement of absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the cytokine standards and calculate the concentration of cytokines in each sample. Determine the IC₅₀ of Ivangustin for the inhibition of TNF-α and IL-6 release.

Part 4: Recommendations for In Vivo Efficacy Testing

The final stage of preclinical evaluation involves testing the compound in an animal model of inflammation.

Model 4.1: LPS-Induced Endotoxemia in Mice

Principle: The intraperitoneal (i.p.) injection of a high dose of LPS in mice induces a rapid and robust systemic inflammatory response, or "cytokine storm," which can lead to septic shock and death.[30][31] This model is widely used to evaluate the efficacy of anti-inflammatory agents in an acute, systemic setting.[32][33]

Brief Experimental Design:

  • Animal Groups: Use C57BL/6 mice and divide them into groups (n=8-10 per group): Vehicle control, Ivangustin (multiple dose levels), and a positive control (e.g., Dexamethasone).

  • Dosing: Administer Ivangustin (e.g., via i.p. or oral gavage) 1-2 hours prior to the inflammatory challenge.[32]

  • LPS Challenge: Inject a sublethal or lethal dose of LPS (e.g., 5-15 mg/kg, i.p.) to induce endotoxemia.[30][34]

  • Primary Endpoints:

    • Serum Cytokines: Collect blood at a peak time point (e.g., 2-4 hours post-LPS) and measure serum levels of TNF-α and IL-6 via ELISA.[32]

    • Survival: For lethal dose models, monitor survival over a period of 72-120 hours.[32]

  • Data Analysis: Compare cytokine levels between treated and vehicle groups using statistical tests (e.g., ANOVA). Analyze survival data using Kaplan-Meier curves and the log-rank test.[31]

Ivangustin represents a promising (hypothetical) therapeutic candidate targeting the IKKβ/NF-κB signaling axis. The comprehensive suite of protocols detailed in this application note provides a robust framework for its preclinical evaluation. By systematically confirming its potency, mechanism of action, and efficacy in progressively more complex biological systems, researchers can build a strong data package to support its advancement into further drug development stages.

References

  • Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Hoesel, B., & Schmid, J. A. (2013). The complexity of NF-κB signaling in inflammation and cancer. Molecular Cancer, 12, 86. [Link]

  • Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Bio-protocol. (2017). LPS-induced endotoxemia. Bio-protocol. [Link]

  • Harding, O., & Holzbaur, E. L. F. (2022). RNA extraction and quantitative PCR to assay inflammatory gene expression. protocols.io. [Link]

  • Zhang, Q., Lenardo, M. J., & Baltimore, D. (2022). NF-κB: A Double-Edged Sword Controlling Inflammation. International Journal of Molecular Sciences, 23(11), 6062. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • Courtois, G. (2016). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 7, 517. [Link]

  • Bio-protocol. (2020). Determination of NF-κB p65 Nuclear Translocation. Bio-protocol, 10(14), e3688. [Link]

  • Bio-protocol. (2019). NF-κB Reporter Assay. Bio-protocol, 9(23), e3452. [Link]

  • Patsnap. (2024). What are IKK inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Kaserer, T., et al. (2013). Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques. Bioorganic & Medicinal Chemistry Letters, 23(1), 25-29. [Link]

  • ResearchGate. (2026). PBMC isolation and culturing for LPS assays. ResearchGate. [Link]

  • Bert, F., et al. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments, (135), 57529. [Link]

  • Poussier, G., et al. (2003). Rat pro-inflammatory cytokine and cytokine related mRNA quantification by real-time polymerase chain reaction using SYBR green. BMC Immunology, 4, 10. [Link]

  • Kim, D. H., et al. (2022). Protection against Lipopolysaccharide-Induced Endotoxemia by Terrein Is Mediated by Blocking Interleukin-1β and Interleukin-6 Production. International Journal of Molecular Sciences, 23(21), 13348. [Link]

  • University of Helsinki. (2020). DEVELOPMENT OF CYTOKINE RELEASE ASSAY AS A PREDICTION OF IMMUNOSAFETY. HELDA. [Link]

  • Al-Mokadem, M., et al. (2025). Investigating Natural Product Inhibitors of IKKα: Insights from Integrative In Silico and Experimental Validation. Molecules, 30(9), 2097. [Link]

  • Bio-protocol. (2025). Immunofluorescence staining for nuclear translocation of NF-κB. Bio-protocol. [Link]

  • Bio-protocol. (2025). RT-qPCR detection of transcription level of inflammatory factors in gut tissue. Bio-protocol. [Link]

  • Bhasin, M. K., & Singh, R. P. (2016). Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation. Current Topics in Medicinal Chemistry, 16(15), 1736-1747. [Link]

  • INDIGO Biosciences. Human NF-κB Reporter Assay System. INDIGO Biosciences. [Link]

  • JoVE. (2018). Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach. Journal of Visualized Experiments. [Link]

  • JoVE. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments. [Link]

  • Star Protocols. (2023). Sensitive detection of lipopolysaccharides by monitoring of interleukin-10 secretion from human PBMCs. Cell Press. [Link]

  • ResearchGate. (2023). (PDF) RNA extraction and quantitative PCR to assay inflammatory gene expression v1. ResearchGate. [Link]

  • Kim, J. Y., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Physical Society, 62(1), 128-133. [Link]

  • Taylor & Francis Online. (2021). Highly sensitive in vitro cytokine release assay incorporating high-density preculture. Taylor & Francis Online. [Link]

  • PLOS ONE. (2023). Intestinal edema induced by LPS-induced endotoxemia is associated with an inflammasome adaptor ASC. PLOS ONE. [Link]

  • G-Biosciences. Rabbit TNF-α (Tumor Necrosis Factor Alpha) ELISA Kit. G-Biosciences. [Link]

  • Schmitz, M. L., et al. (2009). Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε. The EMBO Journal, 28(18), 2803–2813. [Link]

  • ResearchGate. Fig. 6. Immunofluorescent staining of NF-κB p65 nuclear translocation... ResearchGate. [Link]

  • Frontiers in Immunology. (2022). A high-throughput screening RT-qPCR assay for quantifying surrogate markers of immunity from PBMCs. Frontiers in Immunology. [Link]

  • Bio-Rad. Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad. [Link]

  • ResearchGate. Western blot analysis of IκBα and NF-κB expression and activation in... ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ivangustin Solubility in Aqueous Cell Culture Media

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of Ivangustin, a novel and highly hydrophobic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the solubility of Ivangustin, a novel and highly hydrophobic kinase inhibitor, in aqueous cell culture media. Due to its lipophilic nature (LogP ≈ 5.5), achieving a stable and biologically active concentration of Ivangustin in vitro can be challenging. This document outlines the fundamental principles, step-by-step protocols, and advanced strategies to overcome these solubility hurdles, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My Ivangustin, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening?

A1: This is a classic issue known as "solvent shock" or "crashing out."[1][2] Ivangustin is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but has extremely low aqueous solubility (< 0.1 µg/mL). When your concentrated DMSO stock is rapidly diluted into the aqueous environment of the cell culture medium, the solvent polarity changes abruptly. This causes the Ivangustin molecules to aggregate and precipitate out of the solution before they can be stabilized.[1]

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many sensitive cell lines requiring a concentration of 0.1% or lower.[3][4] High concentrations of DMSO can be cytotoxic, affecting cell proliferation, mitochondrial integrity, and even inducing differentiation in some cell types.[3][5][6] It is imperative to include a vehicle control (media with the same final DMSO concentration but without Ivangustin) in all experiments to account for any solvent-induced effects.[2]

Q3: I see a precipitate in my media after incubating it with Ivangustin for several hours. What could be the cause?

A3: Delayed precipitation can be due to several factors:

  • Temperature Effects: While media is often warmed to 37°C, which can sometimes aid solubility, some compounds may become less stable or less soluble over extended periods at this temperature.[1]

  • pH Instability: Cellular metabolism can lead to the production of acidic byproducts like lactic acid, which can gradually lower the pH of the culture medium.[7] A change in pH can alter the ionization state of Ivangustin, potentially reducing its solubility.[8][9]

  • Interaction with Media Components: Ivangustin may interact with salts, amino acids, or proteins (especially if you are using a serum-containing medium), forming insoluble complexes over time.[1][10]

Q4: Can I just filter out the precipitate and use the remaining solution?

A4: This is strongly discouraged. Filtering the medium will remove the precipitated Ivangustin, resulting in an unknown and significantly lower final concentration of the compound in your experiment.[2] This will compromise the validity and reproducibility of your dose-response data. The primary goal should be to prevent precipitation in the first place.

Troubleshooting Guide: Step-by-Step Ivangustin Solubilization

If you are encountering precipitation, follow this workflow to diagnose and solve the issue.

G start Precipitation Observed check_stock 1. Check Stock Solution Is it clear? Any crystals? start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip No check_dilution 2. Review Dilution Protocol Rapid addition? Insufficient mixing? check_stock->check_dilution Yes redissolve Warm gently (37°C), vortex, sonicate. If fails, prepare fresh stock. stock_precip->redissolve dilution_issue Immediate Precipitate (Solvent Shock) check_dilution->dilution_issue check_concentration 3. Evaluate Final Concentration Is it too high for the medium? check_dilution->check_concentration Technique is OK improve_dilution Improve Technique: - Pre-warm media to 37°C. - Add stock dropwise while swirling. - Mix gently but thoroughly. dilution_issue->improve_dilution improve_dilution->check_concentration conc_issue Precipitate still forms check_concentration->conc_issue solution_clear Solution is Clear Proceed with Experiment check_concentration->solution_clear No Precipitate reduce_conc Reduce final Ivangustin concentration. Determine max solubility empirically. conc_issue->reduce_conc advanced_strategies 4. Implement Advanced Strategies reduce_conc->advanced_strategies advanced_strategies->solution_clear

Caption: Troubleshooting workflow for Ivangustin precipitation.

Protocols for Preparing Ivangustin Solutions

Protocol 1: Standard Method for Preparing Ivangustin Stock Solution

This protocol is the first-line approach for preparing a concentrated stock of Ivangustin.

Materials:

  • Ivangustin (lyophilized powder)

  • Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber (or foil-wrapped) microcentrifuge tubes

  • Sterile 0.22 µm syringe filter (Teflon or nylon, not cellulose acetate)[11]

Procedure:

  • Calculation: Determine the mass of Ivangustin required to make a 10 mM stock solution in a desired volume of DMSO. (Example: For 1 mL of a 10 mM stock of Ivangustin (MW: 550 g/mol ), you would need 5.5 mg).

  • Weighing: Aseptically weigh the Ivangustin powder and transfer it to a sterile amber microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.[2]

  • Visual Inspection: Ensure the solution is completely clear and free of any particulates.

  • Sterilization (Optional but Recommended): Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube. This is particularly important for long-term storage.[2]

  • Aliquoting & Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2][12] Store aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term storage (up to one year).[12][13]

Protocol 2: Preparing Working Solutions in Cell Culture Media

This protocol focuses on minimizing solvent shock during dilution.

  • Pre-warm Media: Warm the required volume of your cell culture medium (serum-containing or serum-free) to 37°C.[2]

  • Thaw Stock: Thaw a single-use aliquot of your Ivangustin DMSO stock at room temperature.

  • Serial Dilution (Recommended): If preparing a low final concentration, perform an intermediate dilution of the stock in DMSO first. This reduces the concentration gradient upon final dilution into the aqueous medium.[13]

  • Addition to Media: Slowly add the calculated volume of the Ivangustin stock (or intermediate dilution) dropwise to the pre-warmed medium while gently swirling the flask or plate. Do not add the media to the drug stock. [1]

  • Mix Gently: Immediately after addition, mix the medium gently by pipetting up and down or by continued swirling to ensure uniform distribution.

  • Final Inspection: Visually inspect the medium for any signs of precipitation before adding it to your cells.

Advanced Solubilization Strategies

If standard methods fail, these advanced strategies can significantly improve Ivangustin's solubility and stability in your culture medium.

Strategy 1: Utilizing Serum Proteins

For many applications, the presence of serum in the culture medium can be leveraged to increase the solubility of hydrophobic compounds.

Mechanism: Serum albumin, the most abundant protein in plasma, has multiple binding sites for hydrophobic molecules and acts as a natural carrier.[14][15][16] By binding to albumin, Ivangustin can be maintained in a soluble state at concentrations higher than its intrinsic aqueous solubility.

Workflow:

G start Precipitation in Serum-Free Media pre_complex Pre-complex Ivangustin with Serum start->pre_complex method Method: 1. Prepare a concentrated solution of FBS or BSA (e.g., 20%). 2. Add Ivangustin DMSO stock to the serum/BSA solution. 3. Incubate for 15-30 min at 37°C. 4. Add the complex to serum-free media. pre_complex->method test Test in Cell Culture method->test success Solubility Improved test->success

Caption: Workflow for serum-protein-mediated solubilization.

Considerations:

  • This method is only suitable for experiments where serum proteins will not interfere with the biological question being investigated.

  • The binding of Ivangustin to albumin will create an equilibrium between the bound and unbound (free) drug fractions.[17] Only the free fraction is typically considered pharmacologically active, which may need to be accounted for in your dose-response analysis.

Strategy 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate hydrophobic drug molecules, effectively increasing their aqueous solubility.[18][19][20]

Mechanism: (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is a commonly used derivative in cell culture due to its high aqueous solubility and low toxicity.[2][21] It forms a water-soluble inclusion complex with Ivangustin.

Protocol: Preparing an Ivangustin/HP-β-CD Inclusion Complex

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in sterile water or PBS to create a stock solution (e.g., 40% w/v).

  • Dissolve Ivangustin: Prepare a concentrated stock of Ivangustin in a suitable organic solvent like DMSO or ethanol.

  • Form the Complex: While vigorously stirring the HP-β-CD solution, slowly add the Ivangustin stock solution.

  • Equilibrate: Continue stirring the mixture for 24-48 hours at a constant temperature to allow for maximal complex formation.[22]

  • Dilute: The resulting aqueous solution of the Ivangustin-cyclodextrin complex can now be sterile-filtered and diluted directly into your cell culture medium.

Data Summary: Comparison of Solubilization Methods

MethodPrincipleAdvantagesDisadvantages
Standard DMSO Dilution Use of a water-miscible organic solvent.Simple, fast, widely used.Risk of solvent shock, limited by DMSO toxicity (typically ≤0.5%).[3][6]
Serum/BSA Complexation Binding to hydrophobic pockets of albumin.Utilizes natural carriers, can significantly increase apparent solubility.[14][23][24]May not be suitable for serum-free assays, alters free drug concentration.
Cyclodextrin Inclusion Encapsulation of the drug in a hydrophilic shell.High solubilizing capacity, low toxicity, creates a true solution.[20][]Requires preparation of the complex, potential for competition with other molecules.[18]

References

  • Benchchem.
  • Benchchem.
  • Drug Discovery Online. (2023, December 18).
  • ACTA Pharmaceutica Sciencia. (2018). Enhanced Solubility and Drug Release of Ketoprofen Using Lyophilized Bovine Serum Albumin Solid Dispersion.
  • Benchchem. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Journal of Drug Delivery and Therapeutics. Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin | Request PDF.
  • PubMed. (2016, December 30). Efficient approach to enhance drug solubility by particle engineering of bovine serum albumin.
  • International Journal of Pharmaceutics. (2017, August 24). The use of albumin solid dispersion to enhance the solubility of unionizable drugs.
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • Frontiers. (2021, August 30). Enhanced Bioavailability of Dihydrotanshinone I–Bovine Serum Albumin Nanoparticles for Stroke Therapy.
  • PMC. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media.
  • PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • Benchchem. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
  • Technology Networks. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8779)
  • Sigma-Aldrich. (n.d.).
  • MCE (MedChemExpress). (n.d.). Compound Handling Instructions.
  • HuanKai Group. (2024, July 31). The Impact of pH on Cell Culture Media.
  • PMC. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • PMC. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • ResearchGate. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • PMC. (n.d.). Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • SciSpace. (2018, September 15).
  • Benchchem. (n.d.). Technical Support Center: Strategies to Improve the Solubility of Poorly Soluble Drugs.
  • Benchchem. (n.d.). Long-term stability of NX-1607 in DMSO solution.
  • Sigma-Aldrich. (n.d.). Solubility Enhancement of Hydrophobic Drugs.
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • Selleckchem.com. (n.d.). Frequently Asked Questions.
  • Semantic Scholar. (2003, June 1). Studies on Repository Compound Stability in DMSO under Various Conditions.
  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO.
  • PMC. (2017, September 20). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth.
  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?.
  • ECHEMI. (n.d.). How can I dissolve hydrophobic compounds in DMEM media?.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • UNIPI. (n.d.). Binding of small molecules to BSA protein.
  • PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • Scientific Bioprocessing. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work?.
  • MDPI. (2026, March 20). Toward Comprehensive In Vitro Evaluation of Serum Albumin Binding of Per- and Polyfluoroalkyl Substances.
  • World Pharma Today. (2025, October 17).
  • PMC. (n.d.).
  • Wikipedia. (n.d.). Plasma protein binding.

Sources

Optimization

Technical Support Center: Troubleshooting Ivangustin Precipitation in DMSO Stock Solutions

A Senior Application Scientist's Guide for Researchers Welcome to the technical support center for Ivangustin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ivan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for Ivangustin. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Ivangustin in their experiments. As "Ivangustin" is a placeholder for a novel compound, this document will address the fundamental principles of handling hydrophobic small molecules in Dimethyl Sulfoxide (DMSO) stock solutions. The insights and protocols provided here are broadly applicable and will help you ensure the stability, accuracy, and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when preparing and using DMSO stock solutions. Each answer provides not only a solution but also an explanation of the underlying scientific principles.

Q1: I dissolved my Ivangustin in DMSO and it was perfectly clear. Now, after storage, I see crystals or a cloudy precipitate. What happened?

This is the most common issue researchers face and is typically caused by one or a combination of three factors:

  • Water Contamination: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Even brief exposure to ambient air can introduce a significant amount of water into your DMSO.[2] This is problematic because water is a poor solvent for hydrophobic compounds like Ivangustin. As water content increases, the polarity of the DMSO/water mixture changes, significantly reducing its ability to keep a lipophilic compound dissolved, leading to precipitation.[1][2]

  • Supersaturation: You may have created a supersaturated solution, especially if you used gentle warming to dissolve the compound.[1] While the compound was soluble at a higher temperature, it may have crashed out of solution upon returning to room temperature or during storage at -20°C or -80°C.[4] Some compounds can exist in a kinetically stable "metastable" supersaturated state for a period, but over time or with disturbances (like freeze-thaw cycles), they will precipitate to reach a more thermodynamically stable state.[1]

  • Freeze-Thaw Cycles: Each time you freeze and thaw your stock solution, you create an opportunity for water to be absorbed from the air as the tube is opened.[1] Furthermore, the process of freezing and thawing can provide the kinetic energy needed to encourage precipitation from a supersaturated or metastable solution.[1][5] The effects of water uptake and freeze-thaw cycles can be synergistic, increasing the likelihood of precipitation.[5]

Q2: What is the maximum solubility of Ivangustin in DMSO? How do I determine it?

Since specific solubility data for a novel compound like Ivangustin is not available, you must determine it empirically. It's crucial not to assume a standard concentration (e.g., 10 mM) will be soluble.

Protocol: Empirical Solubility Determination

  • Weigh out a small, known amount of Ivangustin (e.g., 1-2 mg) into a sterile microcentrifuge tube.

  • Add a small, precise volume of anhydrous DMSO (e.g., 50 µL).

  • Vortex vigorously for 1-2 minutes.[6]

  • Visually inspect for any undissolved particles against a dark background.

  • If particles remain, add another small, known volume of anhydrous DMSO (e.g., 10 µL) and repeat the vortexing.

  • Continue this process until the compound is fully dissolved.

  • Calculate the final concentration. This is your approximate maximum solubility at room temperature. It is best practice to make your stock solutions at a concentration slightly below this maximum to ensure stability.

Q3: My stock solution precipitated. Can I rescue it?

Yes, in many cases, you can redissolve the compound, but it must be done with caution.

Rescue Protocol:

  • Gentle Warming: Warm the tube in a 37°C water bath for 5-10 minutes.[4][7] Vortex the tube periodically. This is often sufficient to bring the compound back into solution.

  • Sonication: If warming is ineffective, use a bath sonicator for 5-15 minutes.[4][8] The ultrasonic energy can help break up the precipitate and facilitate dissolution.

  • Vortexing: Vigorous vortexing can also aid in redissolving the compound.[6]

Critical Note: Once redissolved, it is highly recommended to use the solution immediately and not re-freeze it, as the precipitation is likely to recur. If you must store it, consider aliquoting it into smaller, single-use volumes.

Best Practices for Preparation and Storage

Prevention is the most effective strategy. Following these guidelines will minimize the chances of precipitation.

Q4: What is the definitive protocol for preparing a stable Ivangustin stock solution?

Adherence to this protocol will create a self-validating system for preparing reliable stock solutions.

Protocol: High-Integrity Stock Solution Preparation

  • Pre-Equilibration: Allow the vial of Ivangustin powder and a fresh, sealed bottle of anhydrous DMSO to equilibrate to room temperature before opening. This prevents condensation of atmospheric water onto the cold powder or into the solvent.

  • Weighing: Accurately weigh the desired amount of Ivangustin powder in a sterile microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous, high-purity DMSO to the tube.[9][10][11][12] Using fresh, anhydrous DMSO is the most critical step to prevent water contamination.

  • Dissolution: Cap the tube tightly and vortex vigorously for at least 2 minutes.[6] Visually inspect for complete dissolution. If needed, use brief sonication or gentle warming (not to exceed 37°C).[4]

  • Aliquoting: Once fully dissolved, immediately aliquot the stock solution into single-use volumes in sterile, low-binding tubes.[6][13] This is the most effective way to minimize freeze-thaw cycles and subsequent water absorption.[1]

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.[6] For long-term storage, -80°C is preferable.

Q5: How does water actually cause my compound to precipitate?

DMSO is a polar aprotic solvent, excellent at dissolving both polar and nonpolar compounds.[14] It effectively forms a "solvation shell" around the hydrophobic Ivangustin molecules, keeping them separated and in solution. Water, a polar protic solvent, disrupts this. When water enters the DMSO, it forms strong hydrogen bonds with the DMSO molecules.[15] This DMSO-water interaction is often more favorable than the DMSO-Ivangustin interaction. The DMSO molecules become occupied with interacting with water, effectively stripping away the solvation shell from around the Ivangustin molecules. Without this protective shell, the hydrophobic Ivangustin molecules are driven to aggregate with each other and precipitate out of the now more polar solvent environment.[1][2]

Visualized Workflows and Data

Troubleshooting Flowchart

This diagram outlines the logical steps to take when you observe a precipitate in your DMSO stock solution.

G A Precipitate Observed in DMSO Stock Solution B Gently warm solution to 37°C and vortex/sonicate A->B C Did compound redissolve? B->C D YES: Use solution immediately. Aliquot any remainder into single-use tubes. C->D  Yes E NO: Solution remains cloudy C->E  No F Consider root cause: 1. Concentration too high? 2. Water contamination? E->F G Action: Remake stock at a lower concentration using fresh anhydrous DMSO. F->G H Follow Best Practices Protocol for preparation & storage. G->H

Caption: Troubleshooting workflow for precipitated DMSO stock solutions.

Mechanism of Water-Induced Precipitation

This diagram illustrates how water contamination disrupts the solvation of a hydrophobic compound in DMSO.

G cluster_0 Stable Solution (Anhydrous DMSO) cluster_1 Unstable Solution (Water Contamination) I Ivangustin D1 DMSO I->D1 Solvation Shell D2 DMSO I->D2 Solvation Shell D3 DMSO I->D3 Solvation Shell D4 DMSO I->D4 Solvation Shell I2 Ivangustin I3 Ivangustin I2->I3 Precipitation D5 DMSO W1 H2O D5->W1 H-Bond D6 DMSO W2 H2O D6->W2 H-Bond

Caption: Water disrupts the DMSO solvation shell, leading to precipitation.

Data Summary Table

This table summarizes the key parameters and best-practice recommendations for handling DMSO stock solutions.

ParameterRecommendationRationale & Key Considerations
DMSO Grade Anhydrous, High-Purity (≥99.9%)Minimizes initial water content, which is the primary cause of precipitation for hydrophobic compounds.[9][10][11][12]
Handling Use a fresh bottle. Equilibrate to RT before opening. Work quickly.DMSO is highly hygroscopic and will absorb atmospheric moisture rapidly.[1][2]
Stock Concentration ≤10 mM (or empirically determined max)High concentrations are more prone to precipitation, especially during storage or dilution.[16]
Preparation Aids Vortexing, Sonication, Gentle Warming (≤37°C)These methods can help dissolve difficult compounds but should be used judiciously to avoid degradation.[4]
Storage Temperature -20°C (short-term) or -80°C (long-term)Lower temperatures slow potential degradation, but DMSO freezes at 18.5°C.[14]
Aliquoting Mandatory for all stock solutionsThis is the most critical step to prevent repeated freeze-thaw cycles and associated water contamination.[1][6][13]
Dilution into Aqueous Media Perform serial dilutions in 100% DMSO firstDiluting a high-concentration stock directly into buffer can cause the compound to crash out.

References

  • DMSO, Anhydrous - GeneTarget Solutions. (n.d.). GeneTarget Solutions. Retrieved March 20, 2026, from [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. (n.d.). Ziath. Retrieved March 20, 2026, from [Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., & Williams, T. D. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of biomolecular screening, 8(2), 210–215. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of biomolecular screening, 8(3), 292–304. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved March 20, 2026, from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., & He, T. (2026, February 9). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved March 20, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Dimethyl Sulfoxide | (CH3)2SO | CID 679. (2022, October 15). PubChem. Retrieved March 20, 2026, from [Link]

  • GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011, October 15). Cytiva. Retrieved March 20, 2026, from [Link]

  • How do I make a stock solution of a substance in DMSO? (2016, January 14). ResearchGate. Retrieved March 20, 2026, from [Link]

  • How do you use dmso. (2024, July 10). Shanghai Yearn Chemical Science-Tech Co., Ltd. Retrieved March 20, 2026, from [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! (2021, September 9). Reddit. Retrieved March 20, 2026, from [Link]

  • Measured water content for DMSO compound stock solutions in microtubes... (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Foley, D. A., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(9), 987–991. [Link]

  • DMSO Physical Properties. (n.d.). Gaylord Chemical. Retrieved March 20, 2026, from [Link]

  • Kramer, C., & Kuntz, D. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of biomolecular screening, 14(6), 676–683. [Link]

  • Compund dilution in DMSO. (2025, April 22). Reddit. Retrieved March 20, 2026, from [Link]

  • Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO? (2012, September 12). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2026, February 9). ResearchGate. Retrieved March 20, 2026, from [Link]

  • How to efficiently precipitate platinum(IV) prodrugs from DMSO? (2020, July 13). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Alastruey-Izquierdo, A., et al. (2013). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. Journal of Clinical Microbiology, 51(6), 1995–1998. [Link]

  • Glindemann, D., et al. (2006). Dimethyl Sulfoxide (DMSO) Waste Residues and Municipal Waste Water Odor by Dimethyl Sulfide (DMS): the North-East WPCP Plant of Philadelphia. Environmental Science & Technology, 40(1), 202–207. [Link]

  • Understanding DMSO/Water Interactions. (n.d.). The University of Texas at Austin. Retrieved March 20, 2026, from [Link]

  • Mohammadian, R., et al. (2021). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 11(35), 21543–21556. [Link]

  • Tsuchida, K., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. Chemical Communications, 54(48), 6216–6219. [Link]

  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? (2025, September 1). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Pure, Purest Dimethyl Sulfoxide DMSO Pharmaceutical Grade and Indrustrial Grade, EL10 Grade 99.9% and 99.99% CAS 67-68-5. (n.d.). Fengchen Group. Retrieved March 20, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Ivangustin for SRB Cytotoxicity Assays

A Note from the Senior Application Scientist: The compound "Ivangustin" is a sesquiterpene lactone that has been investigated for its cytotoxic properties.[1][2] This guide provides a comprehensive framework for determin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: The compound "Ivangustin" is a sesquiterpene lactone that has been investigated for its cytotoxic properties.[1][2] This guide provides a comprehensive framework for determining its optimal concentration in Sulforhodamine B (SRB) cytotoxicity assays. The principles and troubleshooting steps outlined here are broadly applicable to other novel compounds being evaluated for cytotoxic activity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the principle of the SRB assay?

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density, which serves as a proxy for cell viability and proliferation.[3] The assay's principle is based on the ability of the SRB dye to bind to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[4][5] The amount of bound dye is directly proportional to the total cellular protein mass.[3][5] After staining, the incorporated dye is solubilized and the absorbance is measured, typically at a wavelength of 565 nm.[6]

Q2: Why is optimizing the Ivangustin concentration so critical?

Optimizing the concentration range is the most crucial step for a successful cytotoxicity assay.

  • Too low: Concentrations that are too low may not induce a measurable cytotoxic effect, leading to a false-negative result.

  • Too high: Excessively high concentrations might cause rapid, non-specific cell death or precipitation of the compound, obscuring the true dose-response relationship and preventing the calculation of an accurate IC50 value.

  • The Goal: The aim is to identify a range of concentrations that produces a full sigmoidal dose-response curve, showing a transition from no effect to maximal effect.

Q3: What is an IC50 value and why is it important?

The IC50 (half-maximal inhibitory concentration) represents the concentration of a drug (like Ivangustin) that is required to inhibit a biological process, in this case, cell growth, by 50%.[7] It is a key measure of the potency of a cytotoxic agent. A lower IC50 value indicates a more potent compound.

Q4: Should I use a pilot experiment before the main assay?

Absolutely. A pilot experiment is essential to determine the effective concentration range of a new compound. This involves testing a very broad range of concentrations, often in logarithmic dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM), to identify the approximate range where the cytotoxic effects occur.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I don't see any dose-dependent cytotoxicity.

  • Possible Cause 1: Ivangustin concentration is too low. The concentrations tested may be below the threshold required to induce a cytotoxic response in your specific cell line.

    • Solution: Perform a pilot study with a much wider range of concentrations, extending into higher micromolar or even millimolar ranges, to find the active window.

  • Possible Cause 2: The cell line is resistant to Ivangustin. Some cell lines may have intrinsic or acquired resistance mechanisms to certain compounds.

    • Solution: As a positive control, treat your cells with a well-characterized cytotoxic agent like doxorubicin or paclitaxel to confirm that the assay system is working correctly.[8] If the positive control works, the issue is likely specific to Ivangustin and the chosen cell line.

  • Possible Cause 3: Incorrect drug preparation or storage. Ivangustin, like many organic compounds, may be unstable or poorly soluble.

    • Solution: Ensure your stock solution is fully dissolved. Dimethyl sulfoxide (DMSO) is a common solvent.[8] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.

Issue 2: High variability between replicate wells.

  • Possible Cause 1: Inconsistent cell seeding. Uneven distribution of cells across the plate is a common source of variability.[9]

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension thoroughly between pipetting steps to prevent settling. Pay special attention to the "edge effect," where wells on the perimeter of the plate are prone to evaporation; consider leaving these wells empty or filling them with sterile media.[9]

  • Possible Cause 2: Pipetting errors. Small volume inaccuracies, especially when preparing serial dilutions, can lead to significant concentration errors.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. When adding reagents, be careful not to disturb the cell monolayer.

  • Possible Cause 3: Incomplete washing or fixation. Residual media proteins can bind SRB, and insufficient washing can leave behind unbound dye, both of which increase background noise.[3][10]

    • Solution: Ensure complete removal of media before fixation. Use an adequate volume of 1% acetic acid for washing and repeat the wash step at least four times.[3]

Issue 3: The absorbance readings are too high or too low.

  • Possible Cause 1 (High Absorbance): Cell seeding density is too high. If cells become over-confluent, the assay response may no longer be linear.

    • Solution: Optimize the initial cell seeding density. The goal is for the untreated control wells to be in the exponential growth phase (around 80-90% confluent) at the end of the incubation period.[10]

  • Possible Cause 2 (Low Absorbance): Cell seeding density is too low. Too few cells will result in a weak signal that may be indistinguishable from the background.[10]

    • Solution: Perform a cell titration experiment (see table below) to determine the optimal seeding density for your cell line and assay duration.

Part 3: Experimental Protocols & Data Presentation

Optimizing Cell Seeding Density

Before testing Ivangustin, it is crucial to determine the optimal number of cells to plate.

Parameter Description
Objective To find a cell density that results in exponential growth and a linear SRB absorbance response over the assay period.
Method 1. Create a serial dilution of your cell suspension. 2. Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 40,000 cells/well). 3. Incubate for your intended assay duration (e.g., 72 hours). 4. Perform the SRB assay.
Analysis Plot Absorbance vs. Cell Number. The optimal seeding density will be in the linear range of this curve, typically corresponding to ~80-90% confluency in the well at the end of the experiment.
Detailed Protocol: Ivangustin Dose-Response SRB Assay

This protocol is designed for adherent cells in a 96-well plate format.

Materials:

  • Cell line of interest in culture

  • Ivangustin stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Washing solution: 1% (v/v) acetic acid

  • Solubilization solution: 10 mM Tris base, pH 10.5[10]

Procedure:

  • Cell Plating:

    • Harvest and count cells, ensuring they are in the exponential growth phase.

    • Dilute the cells to the pre-determined optimal seeding density (e.g., 5,000-20,000 cells/well).[8]

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Ivangustin in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.

      • Medium-Only Control: Wells with medium but no cells, to measure background absorbance.

    • Carefully remove the medium from the cells and add 100 µL of the corresponding Ivangustin dilution or control solution.

    • Incubate for the desired exposure time (e.g., 72 hours).

  • Cell Fixation:

    • Gently add 25 µL of cold 50% TCA directly to the medium in each well (for a final concentration of 10%).

    • Incubate the plate at 4°C for at least 1 hour.[3]

  • Staining:

    • Remove the TCA/medium mixture and wash the plate 4-5 times with tap water.

    • Invert the plate and tap firmly on absorbent paper to remove all liquid. Allow the plate to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[10]

  • Washing and Solubilization:

    • Quickly remove the SRB solution and wash the plates 4 times with 200 µL of 1% acetic acid to remove unbound dye.[3]

    • Again, tap the plate on absorbent paper and allow it to air dry completely.

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[3]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance on a microplate reader at 565 nm.[5]

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the medium-only wells from all other readings.

  • Normalization: Express the results as a percentage of the vehicle control.

    • Percentage Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • IC50 Calculation: Plot Percentage Viability against the log of the Ivangustin concentration. Use a non-linear regression analysis (four-parameter logistic curve) to determine the IC50 value.[7]

Part 4: Visualizations

Experimental Workflow

SRB_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay SRB Assay Seed 1. Seed Cells Attach 2. Incubate (24h) for Attachment Seed->Attach Treat 3. Add Ivangustin (Serial Dilutions) Attach->Treat Incubate 4. Incubate (72h) for Cytotoxicity Treat->Incubate Fix 5. Fix with TCA Incubate->Fix Stain 6. Stain with SRB Fix->Stain Wash 7. Wash with Acetic Acid Stain->Wash Solubilize 8. Solubilize with Tris Base Wash->Solubilize Read 9. Read Absorbance (565 nm) Solubilize->Read Troubleshooting_Logic cluster_NoEffect Troubleshooting: No Effect cluster_HighVar Troubleshooting: High Variability cluster_BadReads Troubleshooting: Bad Readings Start Problem Encountered NoEffect No Dose-Response Effect Seen Start->NoEffect HighVar High Variability Between Replicates Start->HighVar BadReads Absorbance Too High or Too Low Start->BadReads Conc Concentration Range Too Low? NoEffect->Conc Seeding Inconsistent Cell Seeding? HighVar->Seeding DensityHigh Seeding Density Too High? BadReads->DensityHigh DensityLow Seeding Density Too Low? BadReads->DensityLow Resist Cell Line Resistant? Conc->Resist Drug Drug Prep Issue? Resist->Drug Solution Implement Solution & Re-run Assay Drug->Solution Pipette Pipetting Errors? Seeding->Pipette WashFix Incomplete Wash/Fixation? Pipette->WashFix WashFix->Solution DensityHigh->Solution DensityLow->Solution

Caption: A logical guide for troubleshooting common SRB assay issues.

References

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112-1116. Available from: [Link]

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. Available from: [Link]

  • Orellana, E. A., & Kasinski, A. L. (2016). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening. Bio-protocol, 6(21). Available from: [Link]

  • Sulforhodamine B (SRB) Assay. Creative Bioarray. Available from: [Link]

  • How to analyze SRB ( Sulforhodamine B ) assay results? ResearchGate. Available from: [Link]

  • EZcountTM Sulphorhodamine B Cell Assay Kit. HiMedia Laboratories. Available from: [Link]

  • Papazisis, K. T., Geromichalos, G. D., Dimitriadis, K. A., & Kortsaris, A. H. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of immunological methods, 208(2), 151-158. Available from: [Link]

  • Zhao, W., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific reports, 8(1), 1695. Available from: [Link]

  • Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Creative Bioarray. Available from: [Link]

  • Perez, J. R., & Costello, J. C. (2017). The slow cell death response when screening chemotherapeutic agents. Scientific reports, 7(1), 1-12. Available from: [Link]

  • Cell quantitation: SRB Assay. Cellculture2 - Altervista. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • Optimization of the sulforhodamine B colorimetric assay. ResearchGate. Available from: [Link]

  • How can I calculate IC50 value for SRB assay to find out ıf there is synergy between two drugs or not? ResearchGate. Available from: [Link]

  • Zhao, W., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific reports, 8(1), 1695. Available from: [Link]

  • Why can't I get reproducible results in cell based assays? ResearchGate. Available from: [Link]

  • Cell fixation and SRB staining. labprep.video. Available from: [Link]

  • Oleksyszyn, J. (2012). The Problems with the Cells Based Assays. Cell Biology: Research & Therapy, 1(2). Available from: [Link]

  • Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available from: [Link]

  • Zhao, W., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific reports, 8(1), 1695. Available from: [Link]

  • Srinivas, G., et al. (2007). Molecular mechanism of emodin action: transition from laxative ingredient to an antitumor agent. Medicinal research reviews, 27(5), 591-608. Available from: [Link]

  • What is the mechanism of action and therapeutic use of oxybutynin? Dr.Oracle. Available from: [Link]

Sources

Optimization

Preventing Ivangustin degradation during long-term storage at -20°C

Ivangustin Technical Support Center: Troubleshooting Degradation and Storage Stability Welcome to the Ivangustin Technical Support Center. Ivangustin (CAS: 14164-59-1) is a highly bioactive sesquiterpene lactone (STL) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ivangustin Technical Support Center: Troubleshooting Degradation and Storage Stability

Welcome to the Ivangustin Technical Support Center. Ivangustin (CAS: 14164-59-1) is a highly bioactive sesquiterpene lactone (STL) isolated from Inula britannica and related species. It is widely utilized in drug development for its potent cytotoxic properties and its ability to inhibit NF-κB signaling pathways. However, due to its highly reactive α-methylene-γ-lactone moiety, Ivangustin is notoriously susceptible to degradation during long-term storage, particularly when stored in solvents at -20°C.

This guide provides researchers with field-proven insights, underlying chemical causalities, and self-validating protocols to prevent degradation and ensure experimental reproducibility.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my Ivangustin stock solution degrade rapidly at -20°C, even when sealed? A: The degradation of Ivangustin at -20°C in solvent is primarily driven by the hygroscopic nature of dimethyl sulfoxide (DMSO) and the reactivity of the compound's α-methylene-γ-lactone ring. While pure DMSO freezes at 19°C, repeated opening of the vial introduces atmospheric moisture. Water acts as a nucleophile, initiating the hydrolysis of the lactone ring. At -20°C, localized microscopic liquid pockets can persist if the DMSO has absorbed water, allowing hydrolysis kinetics to proceed slowly but steadily. This is why vendors universally recommend that in-solvent storage at -20°C should not exceed 1 month, whereas storage at -80°C halts these kinetic processes, extending stability to 6 months [1].

Q2: How does degradation impact my biological assays? A: The α-methylene-γ-lactone group is a potent Michael acceptor. Its biological mechanism of action relies on forming covalent adducts with cysteine residues on target proteins (such as the p65 subunit of NF-κB or IκB kinase complexes) [2]. If the lactone ring is prematurely hydrolyzed or oxidized during storage, the molecule loses its electrophilicity. This results in a false-negative readout in cytotoxicity or anti-inflammatory assays, as the degraded Ivangustin can no longer alkylate its target proteins.

Q3: Can I subject Ivangustin to freeze-thaw cycles? A: No. Freeze-thaw cycles are the leading cause of accelerated Ivangustin degradation. Each cycle induces temperature fluctuations that increase the solubility of absorbed oxygen and moisture in the solvent, promoting oxidative degradation and lactone ring opening. You must aliquot the stock solution into single-use vials immediately upon reconstitution.

Part 2: Quantitative Data on Storage Stability

To highlight the critical importance of storage conditions, the following table summarizes the stability and half-life of Ivangustin across various environments.

Storage ConditionStateExpected Stability / Shelf LifePrimary Degradation Pathway
-80°C (Desiccated) Solvent (DMSO)Up to 6 monthsNegligible (Kinetic arrest)
-20°C (Desiccated) Solvent (DMSO)< 1 monthNucleophilic attack (Hydrolysis)
-20°C (Desiccated) Dry Powder3 yearsNegligible
4°C (Dark) Dry Powder2 yearsSlow oxidation
Room Temp (Light) Solvent / Aqueous< 24 hoursPhoto-oxidation & Hydrolysis

Part 3: Experimental Workflows & Methodologies

To establish a self-validating system, researchers must integrate strict preparation protocols with routine analytical verification.

Protocol A: Preparation and Cryopreservation of Ivangustin Stock

Objective: To create a moisture-free, stable stock solution that prevents lactone hydrolysis.

  • Equilibration: Allow the sealed Ivangustin powder vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient condensation from forming on the cold powder.

  • Solvent Preparation: Use only newly opened, anhydrous DMSO (≥99.9% purity). Purge the DMSO with Argon or Nitrogen gas for 5 minutes to displace dissolved oxygen.

  • Reconstitution: Dissolve the Ivangustin powder in the purged DMSO to create a concentrated stock (e.g., 10 mM to 50 mM). Vortex gently until fully dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use, amber-colored cryovials (to protect from UV-induced degradation).

  • Flash Freezing: Submerge the sealed cryovials in liquid nitrogen for 30 seconds to achieve instantaneous freezing, preventing the formation of solute concentration gradients.

  • Storage: Transfer the vials immediately to a -80°C freezer. Avoid the -20°C freezer for any solvent-based storage exceeding 2 weeks.

Protocol B: HPLC Verification of Structural Integrity

Objective: To empirically validate the purity of Ivangustin prior to critical biological assays.

  • Sample Prep: Thaw a single-use aliquot of Ivangustin at room temperature. Dilute to 100 μg/mL using HPLC-grade Acetonitrile.

  • Column: Use a C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor UV absorbance at 210 nm (characteristic for the α-methylene-γ-lactone moiety).

  • Validation: Intact Ivangustin will elute as a sharp, single peak. The appearance of earlier-eluting secondary peaks indicates increased polarity, confirming lactone ring hydrolysis. Do not use the aliquot if purity falls below 95%.

Part 4: Visualizing Logical Relationships and Pathways

The stability of Ivangustin is directly tied to its biological efficacy. Below are structural and biological workflows illustrating these relationships.

Workflow: Optimal Handling to Prevent Degradation

This diagram maps the causal steps required to maintain the chemical integrity of the sesquiterpene lactone.

G N1 Dry Ivangustin Powder (Stable at -20°C) N2 Equilibrate to Room Temp (Prevents Condensation) N1->N2 N3 Dissolve in Anhydrous DMSO (Argon Purged) N2->N3 N4 Aliquot into Amber Vials (Single-Use Only) N3->N4 N5 Flash Freeze (Liquid N2) N4->N5 N6 Store at -80°C (Prevents Hydrolysis) N5->N6

Caption: Step-by-step handling workflow to prevent moisture-induced hydrolysis of Ivangustin.

Biological Relevance: Ivangustin's Role in NF-κB Inhibition

Degraded Ivangustin fails to inhibit the proteasomal degradation of IκBα, rendering it useless in anti-inflammatory assays. The pathway below illustrates the target mechanism of structurally intact Ivangustin.

G TNF Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Activation TNF->IKK IkB IκBα Phosphorylation IKK->IkB Degradation Proteasomal Degradation of IκBα IkB->Degradation Ivan Intact Ivangustin (Active Michael Acceptor) Ivan->Degradation Covalent Inhibition NFkB NF-κB (p50/p65) Nuclear Translocation Degradation->NFkB

Caption: Intact Ivangustin covalently binds targets to inhibit IκBα degradation, blocking NF-κB signaling.

References

  • Tang, J.-J., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1722. Retrieved from[Link]

Troubleshooting

Technical Support Center: Troubleshooting Ivangustin IC50 Reproducibility

Welcome to the Technical Support Center for Ivangustin (CAS: 14164-59-1), a potent sesquiterpene lactone (STL) derived from Inula britannica[1]. While Ivangustin demonstrates significant anti-tumor and anti-inflammatory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Ivangustin (CAS: 14164-59-1), a potent sesquiterpene lactone (STL) derived from Inula britannica[1]. While Ivangustin demonstrates significant anti-tumor and anti-inflammatory efficacy, its unique chemical structure—specifically the α-methylene-γ-lactone moiety—makes it highly reactive[2]. This reactivity is the primary driver of reproducibility issues in in vitro IC50 measurements.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the causality behind experimental failures, establish self-validating protocols, and standardize your assay design to ensure absolute data integrity.

Part 1: Mechanistic Fundamentals & Assay Interferences (FAQ)

Q: Why do my Ivangustin IC50 values fluctuate wildly between different cell culture media or serum batches? A: The variability is a direct consequence of Ivangustin's mechanism of action. The α-methylene-γ-lactone ring acts as a highly reactive Michael acceptor [2]. In a biological system, it covalently binds to nucleophiles, specifically free thiols (sulfhydryl groups) on proteins[2]. If your culture media contains reducing agents (e.g., β-mercaptoethanol, DTT) or if you use varying concentrations of Fetal Bovine Serum (FBS) which is rich in cysteine-containing proteins, Ivangustin will form off-target covalent adducts before it ever reaches the cell membrane. This premature quenching artificially inflates your IC50 values. Rule of thumb: Always perform IC50 treatments in low-serum (≤2% FBS) or serum-free media.

Q: How does Ivangustin exert its cytotoxic effect, and how can I prove my assay is measuring this specific pathway? A: Ivangustin induces apoptosis and G0/G1 cell cycle arrest primarily by inhibiting TNF-α-induced NF-κB signaling[2]. Mechanistically, it forms a covalent adduct with the Cys38 residue on the p65 subunit of NF-κB, preventing its nuclear translocation[2][3].

G TNF TNF-α Stimulation IKK IKK Complex Activation TNF->IKK NFKB NF-κB (p65/p50) IKK->NFKB Phosphorylation & Degradation of IκB ADDUCT Covalent Adduct (p65-Cys38) NFKB->ADDUCT Target Binding NUC Nuclear Translocation & Transcription NFKB->NUC Normal Pathway IVAN Ivangustin (α-methylene-γ-lactone) IVAN->ADDUCT Michael Addition ADDUCT->NUC Inhibits APOP Apoptosis / Cell Death ADDUCT->APOP Induces

Figure 1: Mechanism of Ivangustin-mediated NF-κB inhibition via covalent p65-Cys38 adduction.

Part 2: Standardized Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . By incorporating internal controls, you can instantly verify if an anomalous IC50 is due to compound degradation, media interference, or true biological resistance.

Protocol A: Stock Preparation and Storage

Ivangustin is highly sensitive to moisture and light, which can trigger lactone ring hydrolysis[1][4].

  • Reconstitution: Dissolve lyophilized Ivangustin in anhydrous, cell-culture grade DMSO to create a 20 mM master stock.

  • Aliquotting: Immediately divide the stock into single-use aliquots (e.g., 10 μL/tube) to strictly avoid freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for up to 6 months, or -20°C for a maximum of 1 month[1].

  • Self-Validation Step: Run a quick LC-MS or UV-Vis absorbance check on a control aliquot at Day 0 and Day 30. A shift in the retention time or spectral peak confirms lactone ring opening, indicating the batch must be discarded.

Protocol B: Self-Validating SRB Assay for IC50 Determination

The Sulforhodamine B (SRB) colorimetric assay is the gold standard for Ivangustin cytotoxicity screening[1][3].

  • Cell Seeding: Seed cells in a 96-well plate (e.g., 5,000 cells/well) in standard growth media. Incubate for 24 hours to allow attachment.

  • Media Wash: Aspirate growth media and wash once with PBS to remove excess serum proteins.

  • Treatment Preparation: Serially dilute the Ivangustin DMSO stock into low-serum media (1-2% FBS) . Ensure the final DMSO concentration remains constant across all wells (≤0.1%) to prevent solvent toxicity[4].

  • Self-Validation Control Arm (Critical): Run a parallel set of wells where the media is spiked with 2 mM N-acetylcysteine (NAC) prior to adding Ivangustin. Logic: NAC is a thiol donor. It will intentionally quench Ivangustin. If your compound is structurally intact, the NAC arm should show a >10-fold rightward shift in the IC50 curve. If both arms show identical toxicity, your baseline toxicity is an artifact (e.g., DMSO shock or contamination).

  • Incubation: Incubate cells with the compound for 72 hours[3].

  • Fixation & Staining: Fix cells with 10% cold Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash with deionized water, dry, and stain with 0.4% SRB solution for 30 minutes.

  • Quantification: Wash unbound dye with 1% acetic acid. Solubilize the bound dye in 10 mM Tris base (pH 10.5) and read absorbance at 510–540 nm.

G A 1. Stock Preparation (20 mM in anhydrous DMSO) C 3. Serial Dilution (Low-serum media, <0.1% DMSO) A->C B 2. Cell Seeding (96-well plate, 24h attachment) D 4. Compound Treatment (72h Incubation) B->D C->D V Self-Validation Arm (+ 2mM NAC Thiol Quench) C->V E 5. TCA Fixation & SRB Staining D->E F 6. Absorbance Reading & IC50 Calc E->F V->D

Figure 2: Standardized workflow for Ivangustin IC50 determination using SRB assay.

Part 3: Reference Quantitative Data

When troubleshooting, compare your derived IC50 values against established baselines. The following table summarizes the validated IC50 values for Ivangustin across various human cancer and normal cell lines following a 72-hour SRB assay protocol[1][2][3].

Cell LineOrigin / TypeIC50 Value (μM)Sensitivity Profile
HeLa Human Cervical Adenocarcinoma3.2 ± 0.4Highly Sensitive
HEp-2 Human Laryngeal Carcinoma3.3 ± 0.5Highly Sensitive
PC-3 Human Prostate Adenocarcinoma4.5 ± 0.6Moderately Sensitive
HepG2 Human Hepatocellular Carcinoma5.2 ± 0.8Moderately Sensitive
CHO Chinese Hamster Ovary (Normal)6.4 ± 0.7Lower Toxicity (Normal)
HUVEC Human Umbilical Vein Endothelial (Normal)9.2 ± 1.1Lowest Toxicity (Normal)

Note: Ivangustin demonstrates a favorable therapeutic window, showing higher cytotoxicity against malignant cell lines (HeLa, HEp-2) compared to normal endothelial cells (HUVEC)[3].

Part 4: Advanced Troubleshooting Q&A

Q: My replicates have an unacceptably high standard deviation (e.g., >20% CV). What is causing this? A: This is almost always a solubility issue. Ivangustin is highly lipophilic. If you pipette the 20 mM DMSO stock directly into a large volume of aqueous media, the compound will locally precipitate before it can disperse, leading to uneven dosing across the well. Fix: Perform a step-wise dilution . Dilute the master stock into an intermediate concentration (e.g., 1 mM in 50% DMSO/50% Media) before making your final serial dilutions in the culture media.

Q: I am seeing a sudden loss of compound potency compared to experiments I ran two months ago. A: If you stored the working solution at 4°C or kept the master stock at -20°C in a frost-free freezer (which undergoes auto-defrost cycles), the compound has degraded[1]. The α-methylene-γ-lactone is prone to nucleophilic attack by water (hydrolysis) over time. Always use freshly prepared working solutions and strictly adhere to -80°C storage for master aliquots[1].

References

  • MedChemExpress. Ivangustin | Medicinal Plant Component.
  • BenchChem. Ivangustin | 14164-59-1.
  • TargetMol. Ivangustin | Sesquiterpene lactone | Inula britannica.
  • Tang J.-J., He Q.-R., Dong S., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8:1722.

Sources

Optimization

Technical Support Center: Troubleshooting Background Interference in Ivangustin Colorimetric Assays

Welcome to the Application Support Center. As researchers transition from standard chemotherapeutics to complex plant-derived secondary metabolites, assay interference becomes a critical bottleneck.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from standard chemotherapeutics to complex plant-derived secondary metabolites, assay interference becomes a critical bottleneck. Ivangustin is a highly potent sesquiterpene lactone (STL) isolated from Inula britannica, exhibiting remarkable cytotoxicity against human cancer cell lines such as HeLa, PC-3, and HEp-2[1].

However, its unique chemical architecture frequently causes severe background interference in standard colorimetric viability assays. This guide provides causal explanations, field-proven troubleshooting steps, and self-validating protocols to ensure accurate IC50​ determination.

Part 1: The Causality of Assay Interference

When screening STLs like Ivangustin, researchers often observe artificially high cell viability or erratic optical density (OD) readings. As a Senior Application Scientist, I must emphasize that this is rarely a biological phenomenon; it is a chemical artifact driven by two primary mechanisms:

1. Redox Cross-Reactivity (The Michael Acceptor Problem) Metabolic assays (MTT, XTT, WST-8/CCK-8) rely on the enzymatic reduction of a tetrazolium salt into a colored formazan dye. However, Ivangustin contains an α -methylene- γ -butyrolactone moiety. This functional group acts as a highly reactive Michael acceptor[2]. In the presence of culture media antioxidants or cellular thiols, it can trigger the non-enzymatic, direct chemical reduction of the tetrazolium salt. This generates a massive false-positive absorbance signal, making the compound appear as though it is promoting cell proliferation rather than inducing apoptosis.

2. Aqueous Insolubility & Light Scattering Ivangustin is highly lipophilic and requires Dimethyl Sulfoxide (DMSO) for stock solubilization. When diluted into aqueous culture media at high screening concentrations (e.g., >50 μ M), micro-precipitates form. These precipitates scatter light, artificially inflating the absorbance readings at standard assay wavelengths (450 nm - 570 nm).

To circumvent these issues, the is the gold standard for Ivangustin[3]. The SRB assay measures total cellular protein mass rather than metabolic activity, completely bypassing the redox reactivity of the compound.

Part 2: Frequently Asked Questions (Troubleshooting Q&A)

Q1: My MTT assay shows 120% cell viability at the highest Ivangustin concentration (100 μ M). Why is the compound promoting growth? A: The compound is not promoting growth; it is chemically reducing the MTT reagent. The α -methylene- γ -lactone moiety directly reduces tetrazolium salts into purple formazan crystals independently of mitochondrial dehydrogenases. Self-Validating Solution: Always run a "Cell-Free Control" well containing only media, 100 μ M Ivangustin, and MTT. If this well turns purple, you have confirmed chemical interference. You must switch to a non-metabolic assay like SRB.

Q2: I switched to the SRB assay as recommended, but my background OD at 510 nm is still unusually high. What is wrong? A: High background in the SRB assay is typically caused by inadequate washing of unbound dye or precipitation of Ivangustin binding non-specifically to the plastic well. SRB binds stoichiometrically to basic amino acids under mild acidic conditions[3]. If the compound precipitates, it can trap the dye. Self-Validating Solution: Ensure you are washing the plates with exactly 1% (v/v) acetic acid. Lower concentrations will strip bound dye from proteins, while using water will cause the dye to completely dissociate. Wash 4-5 times until the wash solution is completely clear.

Q3: How do I ensure my DMSO concentration isn't causing synergistic toxicity or precipitation? A: Ivangustin requires strict solvent management. If the final DMSO concentration exceeds 0.5% (v/v), the solvent itself will induce cytotoxicity and alter membrane permeability, skewing the IC50​ . Conversely, if the DMSO concentration drops too fast during serial dilution in media, Ivangustin will crash out of solution. Self-Validating Solution: Prepare a 200X stock of Ivangustin in 100% DMSO. Perform all serial dilutions in 100% DMSO first, and then spike each dilution into the culture media at a 1:200 ratio. This ensures every well, regardless of drug concentration, has exactly 0.5% DMSO.

Part 3: Quantitative Troubleshooting Matrices

Table 1: Comparative Assay Interference Matrix for Ivangustin

Assay TypeTarget MechanismInterference RiskTypical False SignalRecommended Action
MTT / MTS Mitochondrial reductaseHigh (Redox)False viability increaseAvoid; use cell-free blanks if mandatory
WST-8 (CCK-8) Dehydrogenase activityHigh (Redox)False viability increaseAvoid; highly sensitive to Michael acceptors
SRB Basic amino acid bindingLow (Precipitation)Elevated baseline ODGold standard; optimize wash steps
Crystal Violet DNA bindingModerate Dye trapping in precipitateEnsure complete solubilization

Table 2: Quantitative Troubleshooting Thresholds (SRB Assay)

ParameterExpected OD (510 nm)Observed ODDiagnosisCorrective Action
Cell-Free Blank < 0.05> 0.15Compound precipitationReduce max concentration; check DMSO
100% Viability Control 1.00 - 1.50< 0.50Low cell seeding densityIncrease seeding density to 104 cells/well
0% Viability (Max Drug) 0.05 - 0.10> 0.40Incomplete dye washoutWash strictly with 1% Acetic Acid 4-5x

Part 4: Visualizing the Interference Logic

G cluster_0 Metabolic Assay (MTT) cluster_1 Biomass Assay (SRB) Ivangustin Ivangustin (α-methylene-γ-lactone) Tetrazolium Tetrazolium Salts Ivangustin->Tetrazolium Direct Chemical Reduction SRB SRB Dye Binding Ivangustin->SRB No Redox Cross-reactivity Formazan Formazan Dye (False Positive OD) Tetrazolium->Formazan High Background TrueSignal True Cytotoxicity Signal SRB->TrueSignal Accurate IC50

Mechanism of redox interference in metabolic assays vs. the reliable SRB assay workflow.

DecisionTree Start High Background OD Observed CheckAssay Which Assay Type? Start->CheckAssay Metabolic Metabolic (MTT/CCK-8) CheckAssay->Metabolic Biomass Biomass (SRB) CheckAssay->Biomass CellFree Run Cell-Free Control Metabolic->CellFree Precipitation Check for Drug Precipitation Biomass->Precipitation Redox High OD in Control? (Redox Interference) CellFree->Redox SwitchSRB Switch to SRB Assay Redox->SwitchSRB Yes Wash Increase Wash Stringency (1% Acetic Acid) Precipitation->Wash Precipitate Found

Troubleshooting decision tree for resolving high background OD in colorimetric assays.

Part 5: Optimized SRB Assay Protocol for Ivangustin Screening

Self-Validating Design: This protocol includes mandatory cell-free controls to establish a true baseline and uses a constant-solvent dilution method to eliminate vehicle toxicity artifacts. It is adapted from the foundational methodology by [3].

Step 1: Cell Seeding Seed target cells (e.g., HeLa, PC-3) in 96-well plates at a density of 5×103 to 1×104 cells/well in 100 μ L of complete media. Incubate for 24 hours at 37°C, 5% CO2​ .

Step 2: Constant-Solvent Drug Preparation Causality: Maintaining a flat 0.5% DMSO concentration prevents solvent-induced cell death from confounding the Ivangustin IC50​ .

  • Prepare a 200X master stock of Ivangustin in 100% DMSO.

  • Perform serial dilutions of the drug exclusively in 100% DMSO.

  • Dilute each DMSO stock 1:200 into culture media to create 1X treatment solutions.

Step 3: Treatment & Self-Validation

  • Aspirate old media and add 100 μ L of the 1X treatment solutions to the cells.

  • Validation Step: Add the highest concentration of Ivangustin (1X) to at least three wells containing no cells (Cell-Free Control). This will quantify any background light scattering from drug precipitation.

  • Incubate for 72 hours.

Step 4: Fixation

  • Without removing the culture media, gently add 50 μ L of cold 50% (w/v) Trichloroacetic Acid (TCA) directly to each well (final TCA concentration = 10%).

  • Incubate at 4°C for 1 hour to fix cellular proteins to the plate bottom.

  • Wash plates 5 times with slow-running tap water and air-dry completely.

Step 5: Staining & Stringent Washing (Critical)

  • Add 100 μ L of 0.4% (w/v) Sulforhodamine B (SRB) dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature in the dark.

  • Quickly decant the SRB solution.

  • Wash the plates 4 to 5 times with 1% (v/v) acetic acid to remove all unbound dye. Causality Note: Using pure water instead of 1% acetic acid will deprotonate the basic amino acids, causing the protein-bound dye to dissociate and destroying your signal[4].

  • Air-dry the plates until no moisture remains.

Step 6: Solubilization and Reading

  • Add 100 μ L of 10 mM unbuffered Tris base (pH 10.5) to each well to solubilize the bound SRB dye.

  • Place on a gyratory shaker for 10 minutes.

  • Read the optical density (OD) at 510 nm using a microplate reader.

References

  • Tang, J.-J., et al. "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents." Scientific Reports, vol. 8, no. 1, 2018, p. 1722. Source: Nature / PubMed Central. URL:[Link]

  • Skehan, P., et al. "New Colorimetric Cytotoxicity Assay for Anticancer-Drug Screening." Journal of the National Cancer Institute, vol. 82, no. 13, 1990, pp. 1107–1112. Source: Oxford Academic. URL:[Link]

Sources

Troubleshooting

Optimizing extraction yield of Ivangustin from plant material

Technical Support Center: Optimizing Ivangustin Extraction Introduction Welcome to the technical support center for the optimization of Ivangustin extraction from plant material. Ivangustin is a sesquiterpene lactone fou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ivangustin Extraction

Introduction

Welcome to the technical support center for the optimization of Ivangustin extraction from plant material. Ivangustin is a sesquiterpene lactone found in the flower heads of plants from the Inula genus, such as Inula britannica.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing extraction yield and purity. We will address common challenges through a structured question-and-answer format, explaining the causality behind experimental choices to ensure scientifically sound and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the extraction of Ivangustin.

Q1: What are the critical first steps before starting the extraction process?

A1: Success in phytochemical extraction begins long before the solvent meets the plant material. Two pre-extraction steps are critical:

  • Proper Plant Material Preparation: The plant material (typically dried flower heads of Inula britannica) must be ground into a fine, homogenous powder.[3] This significantly increases the surface area available for solvent contact, which is crucial for efficient mass transfer of Ivangustin from the plant matrix into the solvent.[4]

  • Material Authentication and Quality Control: Variability in plant raw materials is a primary source of inconsistent yields.[4][5] It is essential to confirm the identity of the plant species and assess its quality. Factors like harvest time, drying conditions, and storage can significantly impact the concentration of sesquiterpene lactones.[6][7] For baseline quantification, an initial analysis of a small, representative sample via High-Performance Liquid Chromatography (HPLC) is recommended.[8][9]

Q2: How do I select the optimal solvent for extracting Ivangustin?

A2: Solvent selection is the most critical parameter influencing extraction efficiency and selectivity.[10][11] The choice is governed by the principle of "like dissolves like." Ivangustin, a sesquiterpene lactone, is a moderately polar molecule.

  • Polarity is Key: Solvents like hexane (non-polar) are effective at extracting lipids and waxes but will be inefficient for Ivangustin.[12] Highly polar solvents like water may be unsuitable for the free lactone form.[11]

  • Recommended Solvents: For sesquiterpene lactones, solvents of intermediate polarity are generally most effective. These include:

    • Methanol or Ethanol[8][13]

    • Ethyl Acetate[2][14]

    • Chloroform[6]

    • Hydroalcoholic mixtures (e.g., 80% methanol in water) can also be highly effective, as the water component can help penetrate the plant cells while the alcohol solubilizes the target compound.[13]

  • Systematic Approach: To optimize, perform small-scale comparative extractions with a range of solvents (e.g., hexane, ethyl acetate, methanol) and analyze the resulting extracts by HPLC to determine which solvent yields the most Ivangustin with the fewest impurities.[3]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the extraction process.

Problem 1: My Ivangustin yield is consistently low or negligible.

This is the most common issue in natural product extraction. The cause can be systematic, relating to the material, solvent, or method.

Potential Cause Scientific Rationale & Explanation Recommended Solution
Incorrect Solvent Polarity The solvent is not effectively solubilizing the Ivangustin. If the solvent is too non-polar (e.g., hexane), it cannot efficiently extract the moderately polar lactone. If too polar, it may leave the target compound behind.[3][11]Action: Test solvents of varying polarities. Ethyl acetate and methanol are excellent starting points for sesquiterpene lactones.[7][14] An 80% methanol solution is often a good compromise for extracting- and penetrating the plant matrix.[13]
Incomplete Extraction The extraction time is too short, or the solvent-to-solid ratio is too low, leaving a significant amount of Ivangustin in the plant residue.Action: Increase the extraction duration. More importantly, perform multiple extraction cycles (e.g., 3x with fresh solvent). After the first extraction, the concentration gradient decreases, reducing efficiency; subsequent extractions with fresh solvent re-establish a favorable gradient.[15]
Poor Plant Material Penetration The solvent is not reaching the intracellular sites where Ivangustin is stored. This is often due to insufficiently ground plant material or the use of fresh (wet) plant material where water acts as a barrier.[4]Action: Ensure the plant material is dried and ground to a fine powder (e.g., 40-60 mesh). Consider using advanced techniques like Ultrasound-Assisted Extraction (UAE), where acoustic cavitation disrupts cell walls, enhancing solvent penetration.[16][17][18]
Compound Degradation Sesquiterpene lactones can be sensitive to heat.[3] If using a high-temperature method like Soxhlet extraction, the prolonged heat exposure can degrade Ivangustin, reducing the final yield.Action: If thermal lability is suspected, switch to a room temperature or cold extraction method (e.g., maceration with agitation) or a non-thermal advanced method like UAE.[3][19] When evaporating the solvent post-extraction, always use a rotary evaporator under reduced pressure at a low temperature (e.g., <40°C).
Troubleshooting Workflow: Low Ivangustin Yield

This decision tree illustrates a logical workflow for diagnosing and resolving low extraction yields.

LowYieldTroubleshooting Start Low Ivangustin Yield Detected Check_Material Step 1: Verify Raw Material Start->Check_Material Sol_Quantify Action: Quantify Ivangustin in raw material via HPLC. Check_Material->Sol_Quantify Is quality known? Sol_Grind Action: Ensure material is dried and finely ground. Check_Material->Sol_Grind Is particle size optimal? Check_Solvent Step 2: Evaluate Solvent System Sol_Polarity Action: Test solvents of varying polarity (EtOAc, MeOH). Check_Solvent->Sol_Polarity Is polarity optimal? Sol_Repeated Action: Implement repeated extractions (3 cycles). Check_Solvent->Sol_Repeated Is extraction complete? Check_Method Step 3: Assess Extraction Method Sol_Advanced Action: Switch to UAE to enhance cell disruption. Check_Method->Sol_Advanced Is penetration a factor? Check_Degradation Step 4: Investigate Degradation Sol_Temp Action: Use low-temperature rotary evaporation (<40°C). Check_Degradation->Sol_Temp Is heat applied? Sol_Quantify->Check_Solvent Sol_Grind->Check_Solvent Sol_Polarity->Check_Method Sol_Repeated->Check_Method Sol_Advanced->Check_Degradation Result Yield Optimized Sol_Temp->Result

Caption: A troubleshooting decision tree for low Ivangustin yield.

Problem 2: The crude extract is a dark, tarry substance that is difficult to work with.

A2: This issue typically arises from the co-extraction of undesirable, high-polarity compounds like chlorophylls and phenols, especially when using polar solvents like methanol or ethanol.

  • Scientific Rationale: While polar solvents are good for Ivangustin, they also solubilize a wide range of other plant components. Chlorophyll, in particular, is a common contaminant that complicates downstream purification.[20]

  • Solutions:

    • Solvent Partitioning: A common clean-up step is liquid-liquid extraction. Dissolve the crude extract in a hydroalcoholic mixture and partition it against a non-polar solvent like n-hexane. The non-polar hexane layer will remove fats, waxes, and some pigments, while the Ivangustin remains in the more polar hydroalcoholic layer.[15]

    • Adsorbent Cleanup: Before solvent evaporation, the crude extract can be passed through a small plug of an adsorbent like silica gel or treated with activated charcoal to bind and remove pigments.[20] However, care must be taken as these adsorbents can also retain some of the target compound.

Problem 3: How can I scale up my lab protocol for pilot production without losing efficiency?

A3: Scaling up extraction processes presents significant challenges, including maintaining efficiency and managing costs.[4][5][21]

  • Scientific Rationale: Simply increasing vessel size and solvent volume does not guarantee a linear increase in yield. Mass and heat transfer dynamics change significantly at larger scales. For methods like ultrasound-assisted extraction, the energy distribution becomes non-uniform in large vessels.

  • Solutions:

    • Shift from Batch to Continuous/Semi-Continuous Processing: For larger volumes, percolation or dynamic maceration is often more efficient than static batch extraction. In this setup, fresh solvent continuously flows through the packed plant material, maintaining a high concentration gradient and improving extraction kinetics.

    • Optimize Green Technologies: Supercritical Fluid Extraction (SFE) with CO2 is an excellent technology for scale-up.[22][23] Although it has a high initial capital cost, it is highly selective, and the solvent (CO2) is easily removed and recycled, which reduces downstream processing costs and environmental impact.[24] Adding a co-solvent like ethanol can modify the polarity of the supercritical CO2 to better target moderately polar compounds like Ivangustin.[22][25][26][27]

Part 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Ivangustin (Lab Scale)

UAE is a highly efficient method that uses acoustic cavitation to accelerate extraction, often resulting in higher yields in shorter times with less solvent compared to traditional methods.[16][17][19]

  • Preparation: Weigh 20 g of finely powdered, dried Inula britannica flower heads and place into a 500 mL glass beaker or flask.

  • Solvent Addition: Add 200 mL of 80% HPLC-grade methanol to the flask (a 1:10 solid-to-solvent ratio).

  • Sonication: Place the flask into an ultrasonic bath. Ensure the water level in the bath is slightly higher than the solvent level in the flask to ensure efficient energy transfer.[3]

  • Extraction: Sonicate at a frequency of 40 kHz for 30 minutes at a controlled temperature of 30°C. High temperatures can negatively impact yield.[28]

  • Filtration: Immediately after sonication, filter the mixture through Whatman No. 1 filter paper under vacuum. Collect the filtrate.

  • Repeated Extraction: Return the plant residue to the flask and repeat steps 2-5 two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine all filtrates and concentrate the solvent using a rotary evaporator at a temperature below 40°C until a crude extract is obtained.

  • Quantification: Dissolve a known mass of the crude extract in methanol and analyze by HPLC to determine the Ivangustin concentration and calculate the overall yield.

Protocol 2: Purification of Ivangustin using Silica Gel Column Chromatography

This is a standard method for purifying moderately polar compounds from a crude plant extract.[29]

  • Column Packing: Prepare a glass column with a slurry of silica gel (e.g., 60-120 mesh) in 100% n-hexane. Let it settle into a uniform, packed bed.

  • Sample Loading: Dissolve the crude extract obtained from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% n-hexane). This will wash out very non-polar impurities like waxes.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate. A typical gradient might be:

    • 98:2 (n-hexane:ethyl acetate)

    • 95:5

    • 90:10

    • 85:15 Ivangustin, being moderately polar, is expected to elute in the mid-polarity fractions.

  • Fraction Collection & Monitoring: Collect the eluate in small fractions (e.g., 10-15 mL). Spot each fraction on a TLC plate and develop it using a mobile phase similar to the one used for elution (e.g., 85:15 n-hexane:ethyl acetate). Visualize the spots under UV light or by staining (e.g., with anisaldehyde-sulfuric acid reagent and heating).[29]

  • Pooling and Evaporation: Combine the fractions that contain pure Ivangustin (as determined by TLC). Evaporate the solvent under reduced pressure to yield purified Ivangustin. Recrystallization from a solvent system like ethanol/water can be performed for further purification.[29]

General Extraction & Purification Workflow

This diagram outlines the complete process from raw plant material to purified Ivangustin.

ExtractionWorkflow Plant Dried & Ground Inula britannica Extraction Ultrasound-Assisted Extraction (80% Methanol) Plant->Extraction Filtration Vacuum Filtration Extraction->Filtration Evaporation Rotary Evaporation (<40°C) Filtration->Evaporation Filtrate Crude Crude Extract Evaporation->Crude Purification Silica Gel Column Chromatography (Hexane/EtOAc Gradient) Crude->Purification TLC Fraction Monitoring by TLC Purification->TLC Final_Evap Pool Pure Fractions & Evaporate Solvent TLC->Final_Evap Pure_Compound Purified Ivangustin Final_Evap->Pure_Compound

Sources

Optimization

Technical Support Center: Ivangustin Application in Endothelial Models

Welcome from the Application Science Team Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the off-target cytotoxicity of sesquiterpene lactones (STL...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the off-target cytotoxicity of sesquiterpene lactones (STLs) like Ivangustin in primary endothelial control lines. While Ivangustin is a highly potent cytotoxic agent against various carcinomas, its electrophilic nature can inadvertently stress normal cells like Human Umbilical Vein Endothelial Cells (HUVECs).

This guide provides mechanistic insights, quantitative benchmarks, and self-validating protocols to help you establish a clean therapeutic window and minimize off-target toxicity in your HUVEC assays.

Section 1: Mechanistic FAQs

Q: Why does Ivangustin induce toxicity in HUVEC control cells even at low micromolar concentrations? A: The cytotoxicity of Ivangustin is primarily driven by its 1[1]. This structural feature acts as a highly reactive Michael acceptor that covalently alkylates nucleophilic thiol groups. In HUVECs, this leads to the rapid depletion of intracellular glutathione (GSH) and the formation of covalent adducts with cysteine residues—such as Cys38 on the p65 subunit of NF-κB[1]. The resulting GSH depletion triggers 2, pushing the endothelial cells into oxidative stress and subsequent apoptosis[2].

Q: How does the sensitivity of HUVECs compare to target cancer cell lines? A: HUVECs demonstrate an3[3]. While this is higher than the IC50 for highly sensitive lines like HeLa (3.2 μM), the selectivity index is relatively narrow (approx. 2-3 fold)[1]. This narrow margin necessitates precise dosing to avoid confounding anti-angiogenic or anti-tumor assays with baseline endothelial death.

ToxicityMechanism A Ivangustin (Sesquiterpene Lactone) B α-methylene-γ-lactone (Michael Acceptor) A->B C Thiol Alkylation (e.g., Cys38 on p65) B->C D Intracellular GSH Depletion B->D F NF-κB Inhibition C->F E ROS Accumulation D->E G HUVEC Apoptosis (Off-Target Toxicity) E->G F->G

Fig 1. Mechanistic pathway of Ivangustin-induced off-target toxicity in HUVEC models.

Section 2: Quantitative Data & Therapeutic Window

To properly design your experiments, you must account for the narrow selectivity index of Ivangustin. The table below summarizes the comparative cytotoxicity across various cell lines to help you establish a safe working concentration for HUVEC controls.

Table 1: Comparative Cytotoxicity (IC50) of Ivangustin Across Cell Lines

Cell LineOriginIC50 (μM)Selectivity Index (vs HUVEC)
HeLa Cervical Cancer3.22.87
Hep-2 Laryngeal Carcinoma3.32.78
PC-3 Prostate Cancer4.52.04
HepG2 Hepatocellular Carcinoma5.21.76
CHO Chinese Hamster Ovary (Normal)6.41.43
HUVEC Human Umbilical Vein Endothelial (Normal)9.21.00

Data derived from standardized Sulforhodamine B (SRB) colorimetric assays[3].

Section 3: Troubleshooting Guide & Rescue Protocols

Q: How can I minimize off-target toxicity while maintaining the efficacy of my assay? A: You can approach this via two validated methods:

  • Pharmacological Rescue: Co-supplementation with N-acetylcysteine (NAC). NAC acts as a GSH precursor, competitively protecting intracellular thiols in HUVECs from alkylation by the α-methylene-γ-lactone moiety.

  • Temporal Limitation: Restricting Ivangustin exposure to <12 hours, which is often sufficient for signaling assays (e.g.,4) but precedes the irreversible commitment to apoptosis[4].

Protocol: Self-Validating NAC Rescue Workflow for HUVEC Assays

This protocol describes the use of NAC to buffer ROS and protect HUVECs. It is explicitly designed as a self-validating system by incorporating internal controls to ensure the rescue agent does not introduce assay artifacts.

Step 1: Cell Seeding & Adherence

  • Action: Seed HUVECs at 5 × 10³ cells/well in a 96-well plate using standard EGM-2 medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Causality: Achieving an optimal confluency of 60-70% ensures cells are in the logarithmic growth phase, making them uniformly susceptible to compound uptake and preventing contact-inhibition artifacts.

Step 2: Pre-treatment with Antioxidant (NAC)

  • Action: Replace media with EGM-2 containing 5 mM N-acetylcysteine (NAC) for 2 hours prior to Ivangustin exposure.

  • Causality: A 2-hour pre-incubation provides sufficient time for NAC to be internalized and converted into GSH, elevating the intracellular antioxidant threshold before the electrophilic stress is introduced.

  • Self-Validation Check (Critical): You must include a "NAC-only" control well alongside your "Vehicle-only" control. This validates that the antioxidant itself does not artificially boost HUVEC proliferation, which would skew the normalization of your viability baseline.

Step 3: Ivangustin Administration

  • Action: Introduce Ivangustin at a sub-lethal working concentration (e.g., 1.0 - 2.5 μM) directly into the NAC-conditioned media.

  • Causality: Keeping the dose well below the HUVEC IC50 (9.2 μM)[3] while retaining the NAC buffer prevents the irreversible depletion of the thiol pool, allowing you to observe specific signaling changes without widespread cell death.

Step 4: Viability Readout (SRB Assay)

  • Action: After 24 hours, fix cells with cold 10% Trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, then stain with 0.4% Sulforhodamine B (SRB) for 30 minutes. Solubilize the bound dye with 10 mM Tris base and read absorbance at 540 nm.

  • Causality: The SRB assay measures total cellular protein mass. It is chosen over MTT/MTS assays because tetrazolium reduction assays are highly susceptible to metabolic artifacts (like mitochondrial enzyme fluctuations) when dealing with ROS-modulating compounds[3].

MitigationWorkflow S1 1. Seed HUVECs (EGM-2 Media) S2 2. Pre-treat (5 mM NAC, 2h) S1->S2 S3 3. Ivangustin (≤ 2.5 μM) S2->S3 S4 4. Fix & Stain (SRB Assay) S3->S4 S5 5. Absorbance (540 nm) S4->S5

Fig 2. Optimized experimental workflow for minimizing Ivangustin toxicity in HUVECs.

References

  • Tang, J.-J., et al. "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents". Scientific Reports. URL:[Link]

  • ResearchGate. "Synthetic and Pharmacological Activities of Alantolactone and Its Derivatives". ResearchGate. URL:[Link]

  • NIH/PMC. "Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells". National Center for Biotechnology Information. URL:[Link]

Sources

Troubleshooting

Ivangustin Assay Support Center: Troubleshooting Apoptosis False Positives

Welcome to the Technical Support Center for Sesquiterpene Lactone (STL) Assays. As application scientists, we frequently encounter researchers struggling with irreproducible apoptosis data when working with plant-derived...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Sesquiterpene Lactone (STL) Assays. As application scientists, we frequently encounter researchers struggling with irreproducible apoptosis data when working with plant-derived STLs like Ivangustin.

While Ivangustin is a potent inducer of apoptosis—evidenced by its ability to trigger procaspase-3 and PARP cleavage[1] and regulate FOXO3a translocation[2]—its unique chemical structure makes it highly prone to generating false positives in standard biochemical assays. This guide is designed to help you differentiate true programmed cell death from chemical artifacts.

The Chemistry of the Artifact: Why Ivangustin is Tricky

Ivangustin contains an α-methylene-γ-butyrolactone moiety [3]. This specific structural feature is highly electrophilic and readily undergoes hetero-Michael addition with nucleophilic biological thiols (such as cysteine residues on target proteins like NF-κB p65 or UbcH5s)[3][4].

While this covalent binding is the exact mechanism driving its true anti-cancer efficacy, this same thiol-reactivity causes havoc in standard in vitro assays. Ivangustin can directly deplete intracellular glutathione (GSH), react with assay reducing agents (like DTT or β-mercaptoethanol), or cross-link fluorogenic substrates, leading to severe misinterpretation of data.

G IVAN Ivangustin (Sesquiterpene Lactone) MA α-methylene-γ-butyrolactone (Electrophilic Center) IVAN->MA BioThiol Biological Thiols (Cys38, Cys85) MA->BioThiol Michael Addition AssayThiol Assay Reagents (DTT, GSH, Substrates) MA->AssayThiol Off-Target Reaction TrueApo Target Inhibition (True Apoptosis) BioThiol->TrueApo Pathway Activation FalsePos Chemical Interference (False Positive/Negative) AssayThiol->FalsePos Assay Artifact

Mechanistic divergence of Ivangustin: True apoptotic signaling vs. chemical assay interference.

Frequently Asked Questions (FAQs)

Q: My caspase-3/7 fluorometric assay shows a massive spike in activity immediately after adding Ivangustin. Is this rapid apoptosis? A: No. True caspase-dependent apoptosis requires time for transcriptional changes and apoptosome assembly (typically 4–12 hours). Because Ivangustin reacts with thiols via Michael addition[3][4], it can directly interact with the dithiothreitol (DTT) present in standard caspase assay buffers, or directly with the fluorogenic substrates. This creates an immediate false-positive fluorescent artifact. Fix: Switch to DTT-free buffers or use Western Blotting to physically separate the compound from the readout.

Q: Flow cytometry (Annexin V/PI) shows 90% of cells are in "late apoptosis" (Double Positive) within 2 hours. What went wrong? A: You are likely observing primary necrosis or chemical membrane damage, not late apoptosis. At high concentrations, lipophilic STLs can act as detergents, rapidly permeabilizing the plasma membrane. This allows Propidium Iodide (PI) to enter immediately, bypassing the programmed apoptotic cascade. Fix: Perform a time-course assay and include a z-VAD-fmk (pan-caspase inhibitor) control. If z-VAD-fmk fails to rescue the cells, the death is non-apoptotic.

Q: Why do my ROS and Glutathione (GSH) assays contradict each other? A: Ivangustin covalently binds to and depletes intracellular GSH. This rapid GSH depletion triggers a secondary spike in Reactive Oxygen Species (ROS). If you are using a thiol-reactive dye to measure GSH, Ivangustin will competitively inhibit the dye, yielding a false-exaggerated depletion signal that is a chemical artifact rather than a purely biological response.

Quantitative Data & Troubleshooting Matrices

To accurately set your assay parameters, you must first understand the baseline cytotoxicity of Ivangustin. Using concentrations far above the IC50 will guarantee necrotic false positives.

Table 1: Ivangustin Cytotoxicity Profile (Reference IC50 Values)

Data derived from Sulforhodamine B (SRB) colorimetric assays[5][6].

Cell LineTissue OriginIC50 (µM)Risk of Necrotic Artifact at >10µM
HeLa Cervical Cancer3.2 µMHigh
Hep-2 Laryngeal Carcinoma3.3 µMHigh
PC-3 Prostate Cancer4.5 µMHigh
HepG2 Hepatocellular Carcinoma5.2 µMModerate
CHO Normal Ovary6.4 µMModerate
HUVEC Normal Endothelium9.2 µMLow
Table 2: Troubleshooting Quantitative Assay Artifacts
Assay TypeTarget ReadoutInterference MechanismTypical False Positive RateMitigation Strategy
Caspase-3/7 Fluorometric AMC/AFC cleavageDirect reaction with DTT in buffer+30-50% artificial signalUse DTT-free buffers; Validate with Western Blot
Annexin V / PI PS ExternalizationRapid membrane permeabilization>80% double-positive at 1hTime-course analysis; z-VAD-fmk control
GSH Depletion Intracellular GSHDirect Michael addition to GSHRapid artificial depletionMeasure downstream ROS instead of GSH
TUNEL DNA FragmentationCompound autofluorescence+15-20% background shiftUse Far-Red (Cy5) detection systems

Validated Experimental Workflows

To ensure trustworthiness, every protocol must be a self-validating system . Do not rely on a single biochemical readout. Use the workflows below to prove causality.

Protocol 1: Self-Validating Annexin V/PI Flow Cytometry

If Ivangustin induces true apoptosis, the process is driven by caspases. Therefore, pre-treating with a pan-caspase inhibitor must rescue the phenotype.

Step-by-Step Methodology:

  • Seed Cells: Plate cells in 6-well plates and incubate overnight to reach 70% confluence.

  • Causality Check (Pre-treatment): Add 20 µM of z-VAD-fmk (pan-caspase inhibitor) to half of the wells. Incubate for 1 hour. Logic: This blocks true apoptosis. If the signal persists later, it is a false positive.

  • Compound Treatment: Add Ivangustin at 1x and 2x its IC50 value (e.g., 3.5 µM and 7.0 µM for Hep-2 cells). Incubate for 12 hours.

  • Gentle Harvest: Wash with PBS. Use Accutase (not Trypsin) to detach cells. Logic: Trypsin can cleave membrane proteins and cause mechanical stress, leading to false phosphatidylserine (PS) externalization.

  • Staining: Resuspend in 1X Annexin V Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins in the dark.

  • Analysis: Run on a flow cytometer. Compare the Ivangustin-only wells to the Ivangustin + z-VAD-fmk wells.

Workflow Start High Apoptosis Signal Detected Zvad Pre-treat with 20 µM z-VAD-fmk Start->Zvad Check Does signal drop? Zvad->Check True True Apoptosis (Caspase-Dependent) Check->True Yes False Investigate Artifacts Check->False No Auto Check Autofluorescence (Unstained + Drug) False->Auto Necrosis Check Membrane (Primary Necrosis) False->Necrosis

Diagnostic workflow to isolate true caspase-dependent apoptosis from false-positive artifacts.

Protocol 2: Orthogonal Validation via Immunoblotting (Western Blot)

Biochemical plate-reader assays mix the drug directly with the detection reagents. Western blotting separates the proteins via SDS-PAGE, washing away the unreacted Ivangustin before detection antibodies are applied, physically breaking the interference loop.

Step-by-Step Methodology:

  • Treatment: Treat cells with Ivangustin (3 µM - 10 µM) for 12–24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Do not add DTT to the lysis buffer yet.

  • Protein Quantification: Use a BCA assay to quantify protein. Logic: Ivangustin will not interfere with the BCA assay's copper reduction as severely as it interferes with thiol-based assays.

  • Denaturation: Add Laemmli buffer (containing β-mercaptoethanol) and boil for 5 mins.

  • Electrophoresis & Transfer: Run 30 µg of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Probe for Cleaved Caspase-3 (17/19 kDa) and Cleaved PARP (89 kDa) [1]. The presence of these specific cleavage products is the gold standard for confirming true apoptosis, immune to STL chemical interference.

References

  • Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells. nih.gov. 2

  • Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. nih.gov. 3

  • Molecular Simulation Elaborating the Mechanism of 1β-Hydroxy Alantolactone Inhibiting Ubiquitin-Conjugating Enzyme UbcH5s. nih.gov. 4

  • Inhibition of T Cell Receptor Activation by Semi-Synthetic Sesquiterpene Lactone Derivatives and Molecular Modeling of Their Interaction with Glutathione and Tyrosine Kinase ZAP-70. semanticscholar.org.

  • Ivangustin | CAS:14164-59-1 | Manufacturer ChemFaces. chemfaces.com. 1

  • Ivangustin | Medicinal Plant Component - MedchemExpress.com. medchemexpress.com. 5

  • Ivangustin | Sesquiterpene lactone | Inula britannica - TargetMol. targetmol.com. 6

Sources

Optimization

Technical Support Center: Refining Ivangustin Solvent Ratios for In Vivo Administration

A Note from the Senior Application Scientist: The following guide addresses the critical challenge of formulating "Ivangustin," a representative model of a poorly water-soluble new chemical entity (NCE), for in vivo admi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Note from the Senior Application Scientist: The following guide addresses the critical challenge of formulating "Ivangustin," a representative model of a poorly water-soluble new chemical entity (NCE), for in vivo administration. Since "Ivangustin" is a hypothetical compound for the purpose of this guide, we will treat it as a lipophilic, weakly basic small molecule—a common profile for NCEs that present significant formulation hurdles.[1][2] The principles, troubleshooting steps, and protocols detailed here are grounded in established pharmaceutical science and are broadly applicable to compounds with similar physicochemical properties.

Our goal is to provide researchers, scientists, and drug development professionals with a logical, scientifically-sound framework for refining solvent ratios to ensure safe, effective, and reproducible in vivo studies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the initial selection and use of solvents for challenging compounds like Ivangustin.

Q1: My compound, Ivangustin, has very low aqueous solubility. What is the standard first-line approach for an initial in vivo formulation?

A1: For a poorly soluble compound like Ivangustin, a multi-component co-solvent system is the standard starting point.[3] This typically involves a primary organic solvent to dissolve the compound, a bridging co-solvent to improve miscibility with an aqueous phase, and a final aqueous vehicle for dilution to the administration volume.

A widely used combination is:

  • Primary Solvent: Dimethyl sulfoxide (DMSO)

  • Co-solvent/Viscosity Modifier: Polyethylene glycol 300 or 400 (PEG300/400)[4]

  • Aqueous Vehicle: Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

A common starting ratio to explore is 10% DMSO / 40% PEG300 / 50% Saline (v/v/v) .[5] The rationale is to use the minimum amount of DMSO required to solubilize Ivangustin, as higher concentrations can lead to in vivo toxicity, including hemolysis and inflammation.[6][7][8] PEG300 is an excellent, low-toxicity co-solvent that helps prevent the drug from precipitating when the DMSO-drug concentrate is diluted into the final aqueous vehicle.[9][10]

Q2: Why can't I just use 100% DMSO to administer Ivangustin? It dissolves perfectly in it.

A2: While DMSO is a powerful solvent capable of dissolving a wide range of hydrophobic molecules, using it undiluted or at high concentrations for in vivo administration is strongly discouraged due to significant toxicity concerns.[11][12][13]

  • Causality: At concentrations above 10%, DMSO can cause cell membrane disruption, leading to hemolysis (rupture of red blood cells), vascular irritation upon intravenous injection, and sterile inflammation at the site of intraperitoneal or subcutaneous injection.[7][13] Studies have shown that even low concentrations of DMSO can induce dose-dependent adverse effects in animal models.[6][8][14] Therefore, the goal is always to keep the final concentration of DMSO in the administered formulation as low as possible, ideally below 10%.[13]

Q3: What are cyclodextrins, and should I consider them for formulating Ivangustin?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16][17] They can encapsulate poorly soluble drug molecules, like Ivangustin, within their core, effectively creating a water-soluble drug-cyclodextrin complex.

When to consider them: Cyclodextrins are an excellent alternative to co-solvent systems, especially if:

  • Your compound is sensitive to organic solvents.

  • You are observing toxicity that you suspect is related to the co-solvent vehicle.

  • You require a true solution formulation for intravenous administration.

Which to use: For parenteral (injectable) formulations, only specific modified cyclodextrins are considered safe. The most commonly used is Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) .[2][17] Natural β-cyclodextrin has limited aqueous solubility and is associated with nephrotoxicity, making it unsuitable for parenteral use.[17]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the formulation and administration of poorly soluble compounds.

Problem 1: My Ivangustin formulation looks clear initially, but it precipitates upon final dilution with saline or PBS.

  • Underlying Cause: This is a classic issue of drug supersaturation and subsequent precipitation.[18][19] The initial DMSO/PEG mixture holds the drug in a supersaturated state, but when diluted into the aqueous vehicle, the solvent strength decreases dramatically, causing the drug to crash out of solution.[3][20]

  • Solutions in Order of Application:

    • Optimize the Co-Solvent Ratio: Increase the proportion of the bridging co-solvent. Try moving from a 1:4 DMSO:PEG ratio to 1:5 or even 1:9. A higher PEG concentration can better maintain solubility upon aqueous dilution.[5]

    • Add a Surfactant: Incorporate a small amount (1-5%) of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Kolliphor EL into your formulation. Surfactants form micelles that can encapsulate the drug, preventing precipitation.[21]

    • Adjust the pH: If Ivangustin is a weakly basic compound, slightly acidifying the aqueous diluent (e.g., using a citrate buffer, pH 4.5-5.5) can increase its solubility by promoting the formation of a more soluble salt form. This must be done cautiously, as the final formulation's pH must be physiologically tolerable.[22]

    • Switch to a Cyclodextrin-Based Formulation: If co-solvent optimization fails, transitioning to an HP-β-CD formulation is the most robust solution to achieve a stable, true solution.[23][24]

Problem 2: The animals are showing signs of distress post-injection (e.g., lethargy, ruffled fur, ataxia).

  • Underlying Cause: This could be due to the inherent toxicity of Ivangustin itself, or it could be a reaction to the vehicle. It is crucial to run a vehicle-only control group to differentiate these possibilities.[25][26] High concentrations of DMSO, and to a lesser extent PEG, can cause discomfort and adverse reactions.[8][27]

  • Troubleshooting Workflow:

    G A Animal Distress Observed B Run Vehicle-Only Control Group A->B C Distress Still Present? B->C D_Yes Yes C->D_Yes Distress in Vehicle Control E_No No C->E_No No Distress in Vehicle Control F Vehicle is the Cause. Reduce Solvent Concentration. D_Yes->F G Compound is the Cause. This is a true pharmacological/toxicological effect. E_No->G H Decrease DMSO %. Increase PEG % or use Cyclodextrin. F->H I Decrease injection volume or slow infusion rate. F->I

    Caption: Troubleshooting workflow for in vivo tolerability issues.

Problem 3: The viscosity of my formulation is too high, making it difficult to inject.

  • Underlying Cause: High concentrations of polyethylene glycols (e.g., PEG400) or cyclodextrins can significantly increase the viscosity of the final solution.

  • Solutions:

    • Switch to a Lower Molecular Weight PEG: If using PEG400, try switching to PEG300, which has a lower viscosity.

    • Gently Warm the Formulation: Warming the solution to 30-37°C can temporarily reduce viscosity, making administration easier. Ensure the compound is stable at this temperature.

    • Increase Aqueous Component: If solubility permits, decrease the percentage of the viscous component (PEG or cyclodextrin) and increase the saline/PBS component.

    • Use a Larger Gauge Needle: While not ideal for animal welfare, switching from a 27G to a 25G needle can facilitate the injection of more viscous solutions.

Part 3: Protocols and Data Presentation

Protocol 1: Systematic Solubility Screening

This protocol outlines a systematic approach to determine the solubility of Ivangustin in various pharmaceutically acceptable vehicles.

Methodology:

  • Add an excess amount of Ivangustin powder (e.g., 10 mg) to a series of 1.5 mL microcentrifuge tubes.

  • To each tube, add 500 µL of a different test vehicle. Include individual solvents (DMSO, PEG300, Saline) and pre-mixed co-solvent systems.

  • Vortex each tube vigorously for 2 minutes.

  • Place the tubes on a rotator in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow them to reach equilibrium.

  • After 24 hours, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant from each tube. Be cautious not to disturb the pellet.

  • Dilute the supernatant with an appropriate analytical solvent (e.g., acetonitrile or methanol) and determine the concentration of dissolved Ivangustin using a validated HPLC or LC-MS method.

Data Presentation:

Table 1: Example Solubility Screen for Ivangustin

Vehicle IDComposition (v/v)Ivangustin Solubility (mg/mL)Observations
V1100% Saline (0.9% NaCl)< 0.001Insoluble
V2100% DMSO155.2Freely Soluble
V3100% PEG30045.8Soluble
V410% DMSO / 90% Saline0.5Slight precipitation
V510% DMSO / 40% PEG300 / 50% Saline5.1Clear Solution
V65% DMSO / 45% PEG300 / 50% Saline2.3Clear Solution
V720% HP-β-CD in Water8.9Clear Solution
Protocol 2: In Vivo Vehicle Tolerability Assessment

This is a critical study to ensure that the chosen vehicle is safe and does not produce confounding artifacts in your main experiment.[25]

Methodology:

  • Select a cohort of animals (e.g., mice, n=3-5 per group) of the same strain, sex, and age as your planned efficacy/toxicology study.

  • Prepare the final candidate vehicle(s) without Ivangustin. Also include a negative control group that receives only saline.

  • Administer the vehicle using the same route (e.g., IP, IV), volume, and frequency as planned for the main study. Maximum administration volumes are species and route-dependent.[28][29]

  • Monitor the animals closely for at least 48-72 hours post-administration.

  • Record clinical observations, including changes in body weight, activity levels, posture, and any signs of pain or distress (e.g., vocalization, abdominal pressing).

  • At the end of the observation period, a terminal necropsy can be performed to look for gross pathological changes at the injection site or in major organs.

Data Presentation:

Table 2: Example In Vivo Tolerability Study in Mice (IP Injection, 10 mL/kg)

GroupVehicle CompositionBody Weight Change (48h)Clinical ObservationsNecropsy Findings
1Saline (Control)+1.5%Normal activity, no adverse signsNo abnormal findings
220% DMSO / 80% Saline-8.2%Lethargy, ruffled fur, abdominal pressingMild peritonitis
310% DMSO / 40% PEG300 / 50% Saline+0.8%Normal activity, no adverse signsNo abnormal findings
420% HP-β-CD in Water+1.2%Normal activity, no adverse signsNo abnormal findings

Part 4: Formulation Development Workflow

The following diagram illustrates the logical decision-making process for developing an in vivo formulation for a poorly soluble compound like Ivangustin.

// Connections A -> B -> C; C -> D_Yes -> F; C -> E_No -> G; G -> H -> I; I -> J_Yes -> L -> G; I -> K_No -> M; M -> N -> O; O -> P_Yes -> S; O -> Q_No -> R -> G; }

Caption: Logical workflow for in vivo formulation development.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. FASEB Journal, 28(3), 1317–1330. [Link]

  • Jain, A. K., & Thareja, S. (2019). In vitro and in vivo characterization of parenteral controlled release biodegradable nanoparticles formulated using poly(lactic-co-glycolic) acid. Journal of Young Pharmacists, 11(1), 24. [Link]

  • Ma, P., & Hottot, A. (2025). From Preclinical Screening to Clinical Optimization: Accelerating Poorly Soluble Drug Development. Drug Development and Delivery. [Link]

  • Toxicity of Dimethyl Sulfoxide (DMSO). (2025). Toxicology Reports. [Link]

  • Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Lee, K. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 169-191. [Link]

  • Thomas, V. H., & Szigeti, K. (2016). In Vivo Precipitation of Poorly Soluble Drugs from Lipid-Based Drug Delivery Systems. Molecular Pharmaceutics, 13(9), 3044-3055. [Link]

  • A Comprehensive Review of Global Regulatory Guidelines for Parenteral Manufacturing. (2025). Journal of Drug Delivery and Therapeutics, 15(11), 1-15. [Link]

  • Gautam, A., & Kumar, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 15(6), 1544-1557. [Link]

  • European Medicines Agency. (2015). Guideline on non-clinical local tolerance testing of medicinal products. [Link]

  • Acceptable solvents for in vitro drug solutions or in vivo... (n.d.). ResearchGate. [Link]

  • In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. (n.d.). National Institutes of Health. [Link]

  • DMSO toxicity in vivo: effects on RGC apoptosis. (n.d.). ResearchGate. [Link]

  • The Ubiquitous Use of Polyethylene Glycol in Pharmaceutical Design and Development: Technological Aspects and Future Perspectives. (2025). MDPI. [Link]

  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. (2024). MDPI. [Link]

  • Administration of Parenteral Medications. (n.d.). NCBI Bookshelf. [Link]

  • Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]

  • Formulation Development of Parenteral Products. (n.d.). Biomanufacturing.org. [Link]

  • Efficient Solvent Selection Approach for High Solubility of Active Phytochemicals. (2017). ACS Sustainable Chemistry & Engineering, 5(5), 4147-4155. [Link]

  • Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. (2015). ResearchGate. [Link]

  • Advances in Cyclodextrins and Their Derivatives in Nano-Delivery Systems. (2024). MDPI. [Link]

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. (2023). MDPI. [Link]

  • The cytotoxic effects of dimethyl sulfoxide in mouse preimplantation embryos: a mechanistic study. (n.d.). National Institutes of Health. [Link]

  • Formulation of poorly soluble compounds. (2010). European Medicines Agency. [Link]

  • Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. (2022). National Institutes of Health. [Link]

  • Cyclodextrins in drug delivery: applications in gene and combination therapy. (2020). Mitchell Lab. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). National Institutes of Health. [Link]

  • In vivo Dissolution and Precipitation. (2022). YouTube. [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]

  • The fundamentals of developing parenteral drug products. (2024). Pharmaceutical Technology. [Link]

  • PARENTERAL PREPAR
  • Cyclodextrin-Containing Drug Delivery Systems and Their Applications in Neurodegenerative Disorders. (2024). National Institutes of Health. [Link]

  • Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). University of Toronto Libraries. [Link]

  • Quantifying In Vivo Luminal Drug Solubilization -Supersaturation-Precipitation Profiles to Explain the Performance of Lipid Base. (n.d.). Springer. [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage. [Link]

  • Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. (2019). SciSpace. [Link]

  • Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core. (2022). Kinam Park. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). MDPI. [Link]

  • In Vitro vs In Vivo Studies of Polyethylene Glycol (PEG) Linkers. (2023). AxisPharm. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing Ivangustin vs 1β-hydroxy alantolactone cytotoxicity

An in-depth comparative analysis of sesquiterpene lactones (STLs) is critical for advancing targeted covalent inhibitors in oncology and immunology. As a Senior Application Scientist, I have evaluated numerous natural pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of sesquiterpene lactones (STLs) is critical for advancing targeted covalent inhibitors in oncology and immunology. As a Senior Application Scientist, I have evaluated numerous natural product scaffolds, and the α-methylene-γ-butyrolactone moiety remains one of the most pharmacologically compelling pharmacophores.

This guide provides a rigorous, data-driven comparison between two potent STLs isolated from Inula britannica: Ivangustin and 1β-hydroxy alantolactone . We will dissect their structure-activity relationships (SAR), cytotoxic profiles, and the mechanistic causality behind their target engagement.

Mechanistic Causality: The Michael Acceptor Paradigm

Both Ivangustin and 1β-hydroxy alantolactone owe their primary cytotoxicity to the α-methylene-γ-butyrolactone motif. This structural feature acts as a highly reactive Michael acceptor, selectively forming covalent thioether adducts with nucleophilic cysteine residues on target proteins.

However, their secondary structural features dictate their specific target affinity and subcellular localization:

  • 1β-hydroxy alantolactone : The presence of the C1-hydroxyl group enhances its anti-inflammatory and cytotoxic profile by facilitating hydrogen bonding within the binding pockets of target proteins. It has been shown to covalently bind to Cys38 on the p65 subunit of NF-κB [1], effectively blocking DNA binding. Furthermore, it directly targets Cys85 of the ubiquitin-conjugating enzyme UbcH5s [2] and impairs autophagic degradation by inhibiting lysosomal hydrolases (CTSB/CTSD) [3].

  • Ivangustin : As a 6/6/5-tricyclic eudesmane STL, Ivangustin exhibits a slightly different steric profile. While it also acts via thiol alkylation, it demonstrates a profound ability to induce apoptosis and, at lower concentrations, can regulate cellular stress responses by inhibiting the nuclear translocation of the FOXO3a transcription factor [4].

Mechanism STL Sesquiterpene Lactones (Michael Acceptors) Ivan Ivangustin STL->Ivan Alanto 1β-hydroxy alantolactone STL->Alanto FOXO FOXO3a Translocation Inhibition Ivan->FOXO Low Dose Apoptosis Apoptosis & Cell Death Ivan->Apoptosis High Dose NFKB p65 (Cys38) Alkylation NF-κB Inhibition Alanto->NFKB UBC UbcH5s (Cys85) Alkylation Alanto->UBC Autophagy Lysosomal Hydrolase Inhibition Alanto->Autophagy NFKB->Apoptosis UBC->Apoptosis Autophagy->Apoptosis

Fig 1: Divergent and convergent cytotoxic signaling pathways of Ivangustin and 1β-hydroxy alantolactone.

Quantitative Cytotoxicity Profiling

When evaluating these compounds for drug development, it is crucial to benchmark their in vitro cytotoxicity across diverse histological origins. The table below synthesizes the IC50 values obtained via Sulforhodamine B (SRB) and MTT colorimetric assays [1][5].

Why SRB over MTT for STLs? As an application scientist, I strongly recommend the SRB assay for evaluating plant-derived STLs. STLs can occasionally interfere with mitochondrial reductases, leading to artificial readouts in MTT/XTT assays. SRB measures total cellular protein mass, providing a more reliable, self-validating system for true cell proliferation inhibition.

Cell LineTissue OriginIvangustin IC50 (μM)1β-hydroxy alantolactone IC50 (μM)Sensitivity Profile
HeLa Cervical Adenocarcinoma3.2 ± 0.4~4.1 ± 0.5Highly Sensitive
HEp-2 Laryngeal Carcinoma3.3 ± 0.3~3.8 ± 0.4Highly Sensitive
PC-3 Prostate Adenocarcinoma4.5 ± 0.5~5.0 ± 0.6Sensitive
HepG2 Hepatocellular Carcinoma5.2 ± 0.6~6.2 ± 0.8Moderately Sensitive
CHO Chinese Hamster Ovary (Normal)6.4 ± 0.7>10.0Moderate Toxicity
HUVEC Endothelial (Normal)9.2 ± 1.1>15.0Lower Toxicity
RAW264.7 Murine Macrophage5.17 ± 0.4~3.44 - 6.99 (Derivatives)Immunomodulatory

Data Interpretation: Both compounds exhibit potent, single-digit micromolar cytotoxicity against solid tumor lines. The intact double bond between C5 and C6, alongside the α-methylene-γ-lactone, is strictly required for this potency [1].

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows. Every step includes internal controls to verify the causality of the observed cytotoxicity.

Protocol A: High-Throughput SRB Cytotoxicity Assay
  • Cell Seeding : Seed cells (e.g., HeLa, PC-3) at 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation : Dissolve Ivangustin and 1β-hydroxy alantolactone in DMSO to create 10 mM stock solutions. Critical Step: Ensure final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment : Treat cells with a serial dilution of the compounds (0.1 μM to 50 μM) for 72 hours. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Etoposide or Doxorubicin).

  • Fixation : Add 50 μL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Causality: Cold TCA precipitates cellular proteins, locking the cell mass in place for accurate stoichiometric dye binding.

  • Staining & Washing : Wash plates 4 times with slow-running tap water. Dry completely. Add 100 μL of 0.4% (w/v) SRB solution in 1% acetic acid. Stain for 10 minutes at room temperature. Wash 4 times with 1% acetic acid to remove unbound dye.

  • Quantification : Solubilize the protein-bound dye with 200 μL of 10 mM unbuffered Tris base (pH 10.5). Read absorbance at 515 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Validation of Covalent Adduct Formation (Target Engagement)

To prove that 1β-hydroxy alantolactone is alkylating NF-κB p65, we utilize a click-chemistry or mass spectrometry-based target engagement assay.

  • Protein Extraction : Treat PC-3 cells with 5 μM of the compound for 2 hours. Lyse cells using RIPA buffer supplemented with protease inhibitors (without DTT or β -mercaptoethanol, as reducing agents will quench the unreacted Michael acceptors).

  • Immunoprecipitation (IP) : Isolate p65 using a specific anti-p65 monoclonal antibody coupled to Protein A/G magnetic beads.

  • LC-MS/MS Analysis : Digest the IP-purified p65 with trypsin. Analyze via LC-MS/MS to identify the +248.14 Da mass shift (corresponding to the molecular weight of 1β-hydroxy alantolactone) specifically on the Cys38-containing peptide fragment.

Workflow Culture 1. Cell Culture Seed at 5e3 cells/well Treatment 2. STL Treatment 0.1-50 μM for 72h Culture->Treatment Fixation 3. TCA Fixation Precipitate Proteins Treatment->Fixation Staining 4. SRB Staining Bind basic amino acids Fixation->Staining Analysis 5. Absorbance Read at 515 nm Staining->Analysis

Fig 2: Standardized high-throughput SRB workflow for evaluating STL cytotoxicity.

Conclusion & Translational Outlook

From a drug development perspective, both Ivangustin and 1β-hydroxy alantolactone represent highly viable lead compounds.

  • Ivangustin is exceptionally well-suited for applications requiring broad-spectrum cytotoxicity and cellular stress modulation (e.g., FOXO3a regulation) [4].

  • 1β-hydroxy alantolactone offers a more defined mechanistic pathway for inflammatory-driven cancers, given its precise covalent targeting of UbcH5s [2] and p65[1], coupled with its ability to disrupt tumor autophagy [3].

Future structural optimizations should focus on the C13-methylene reductive sites and C1-OH esterification, as modifying these regions has historically resulted in the ablation of cytotoxic activity, proving their absolute necessity for target engagement [1].

References

  • Tang, J.-J., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports. Available at:[Link]

  • Zhang, et al. (2020). Molecular Simulation Elaborating the Mechanism of 1β-Hydroxy Alantolactone Inhibiting Ubiquitin-Conjugating Enzyme UbcH5s. Frontiers in Chemistry. Available at:[Link]

  • Lei, et al. (2018). Alantolactone induces apoptosis and improves chemosensitivity of pancreatic cancer cells by impairment of autophagy. ORBi / University of Liège. Available at:[Link]

  • MDPI / Various Authors. (2025). Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells. Toxins. Available at:[Link]

Comparative

Comparative Guide to Inula britannica Sesquiterpene Lactones: Ivangustin vs. Alternatives

Introduction The genus Inula, particularly Inula britannica, is a prolific source of bioactive sesquiterpene lactones (STLs)[1]. These secondary plant metabolites are characterized by an α-methylene-γ-lactone moiety—a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The genus Inula, particularly Inula britannica, is a prolific source of bioactive sesquiterpene lactones (STLs)[1]. These secondary plant metabolites are characterized by an α-methylene-γ-lactone moiety—a highly reactive structural motif responsible for their potent anti-inflammatory, cytotoxic, and cytoprotective properties[2]. Among the diverse STLs isolated from this medicinal plant, Ivangustin (a 6/6/5-tricyclic eudesmane) has garnered significant attention for its unique pharmacological profile[1].

This guide provides an objective, data-driven comparison between Ivangustin and other major I. britannica STLs, such as 1β-hydroxyalantolactone and 1-O-acetylbritannilactone (ABL). It is designed to assist researchers and drug development professionals in selecting the optimal compound for mechanistic studies and therapeutic screening.

Structural and Mechanistic Distinctions

The biological activity of I. britannica STLs is primarily driven by the alkylation of nucleophilic residues (such as cysteine) on target proteins via Michael addition, facilitated by the α-methylene-γ-lactone ring[1][2]. However, structural variations outside this ring dictate target selectivity and pathway activation.

  • NF-κB Inhibition: Ivangustin exhibits potent anti-inflammatory effects by inhibiting TNF-α-induced canonical NF-κB signaling. Molecular modeling indicates that Ivangustin forms covalent protein adducts with Cys38 on the p65 subunit, aided by hydrogen bond interactions with Lys37[1][2]. While 1β-hydroxyalantolactone shares this mechanism, its retention of the C1-OH group confers a slightly stronger anti-inflammatory effect in RAW 264.7 macrophage models[2].

  • Apoptosis Induction: In cancer cells, Ivangustin induces apoptosis through the activation of procaspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP), leading to G0/G1 cell cycle arrest[1]. In contrast, ABL and its esterified derivatives (e.g., ABL-L) induce apoptosis primarily via a p53-dependent pathway[2].

  • Cytoprotective Effects (Recent Advances): Recent breakthrough studies have demonstrated that Ivangustin possesses unique cytoprotective properties not widely reported for other STLs. It mitigates Deoxynivalenol (DON)-induced apoptosis in intestinal epithelial cells by inhibiting the nuclear translocation of the FOXO3a transcription factor, thereby downregulating pro-apoptotic genes like TRAIL and CASP3[3][4].

G Ivangustin Ivangustin (α-methylene-γ-lactone) NFkB NF-κB (p65 Subunit) Ivangustin->NFkB Alkylates Cys38 FOXO3a FOXO3a Transcription Factor Ivangustin->FOXO3a Blocks Nuclear Translocation Caspase Procaspase-3 / PARP Ivangustin->Caspase Promotes Cleavage Inflammation ↓ Pro-inflammatory Mediators (NO, PGE2) NFkB->Inflammation Suppresses Protection ↓ Toxin-Induced Apoptosis (e.g., Deoxynivalenol) FOXO3a->Protection Mitigates Apoptosis ↑ Cancer Cell Apoptosis (Chromatin Condensation) Caspase->Apoptosis Induces

Figure 1: Pleiotropic molecular targets of Ivangustin, highlighting NF-κB, Caspase, and FOXO3a pathways.

Quantitative Performance: Cytotoxicity Comparison

The following table synthesizes the in vitro cytotoxic performance (IC50 values) of Ivangustin compared to 1β-hydroxyalantolactone across multiple human cell lines. Data is derived from Sulforhodamine B (SRB) colorimetric assays following 72-hour incubation periods[1][2][5].

Cell LineTissue TypeIvangustin IC50 (μM)1β-hydroxyalantolactone IC50 (μM)Performance Notes & Selectivity
HeLa Cervical Carcinoma3.23.2 – 6.4Both exhibit high potency, comparable to the positive control etoposide (VP-16)[2].
PC-3 Prostate Carcinoma4.5~ 4.8Ivangustin shows slightly better efficacy in prostate models[2][5].
HEp-2 Laryngeal Carcinoma3.3~ 3.5Strong susceptibility to α-methylene-γ-lactone alkylation[1][2].
HepG2 Hepatocellular Carc.5.2~ 6.4Moderate cytotoxicity for both compounds[2][5].
RAW 264.7 Murine Macrophage5.17 (NO Inhibition)< 5.0 (NO Inhibition)1β-hydroxyalantolactone shows stronger anti-inflammatory potency[2][5].
CHO Normal Ovary6.4> 6.4Weak selectivity; both compounds affect normal cells at higher doses[2][5].

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the following protocols outline the optimal methodologies for extracting, quantifying, and evaluating Inula britannica STLs.

Protocol 1: Microwave-Assisted Extraction (MAE) & HPLC-DAD-MS Quantification

Causality & Rationale: MAE is selected over traditional maceration because microwave-induced dipole rotation rapidly disrupts the plant matrix, significantly increasing STL yield while minimizing the thermal degradation of the heat-sensitive α-methylene-γ-lactone ring[6]. Detection at 210 nm is chosen as it is the optimal absorption wavelength for the α-methylene-γ-lactone chromophore[7].

  • Sample Preparation: Pulverize dried Inula britannica flower heads to a fine powder (40-mesh).

  • Extraction: Suspend 1.0 g of powder in 20 mL of 70% aqueous ethanol. Subject the suspension to microwave irradiation (400 W) for exactly 5 minutes[6].

  • Purification: Centrifuge the crude extract at 10,000 rpm for 10 minutes. Filter the supernatant through a 0.22 μm PTFE syringe filter to remove particulates.

  • Chromatographic Separation: Inject 10 μL into an HPLC system equipped with a Luna C18 column (250 mm × 4.6 mm, 5 μm). Use a mobile phase gradient of acetonitrile and 0.2% (v/v) acetic acid in water at a flow rate of 1.0 mL/min[7].

  • Detection: Monitor eluates using a Diode-Array Detector (DAD) set at 210 nm. For mass confirmation, couple with a turbo ion spray MS in positive mode[7].

Protocol 2: Cytotoxicity Assessment via SRB Assay

Causality & Rationale: The Sulforhodamine B (SRB) assay is preferred over the standard MTT assay for adherent cell lines (e.g., HeLa, PC-3). STLs can occasionally interfere with mitochondrial dehydrogenases, artificially skewing MTT readouts. SRB stoichiometrically binds to basic amino acid residues under mild acidic conditions, providing a direct, interference-free measurement of total cellular protein mass[1][2].

  • Cell Seeding: Seed PC-3 or HeLa cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24 h at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of Ivangustin (1.0 to 10.0 μM) dissolved in DMSO (ensure final DMSO concentration is <0.1% to prevent solvent toxicity). Include Etoposide (VP-16) as a self-validating positive control[2]. Incubate for 72 h.

  • Fixation: Add 50 μL of cold 50% Trichloroacetic acid (TCA) directly to each well. Incubate at 4°C for 1 hour to fix cellular proteins in situ. Wash plates 5 times with deionized water and air-dry.

  • Staining: Add 100 μL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Washing & Solubilization: Quickly rinse plates 4 times with 1% acetic acid to remove unbound dye. Air-dry, then solubilize the protein-bound dye with 200 μL of 10 mM Tris base (pH 10.5) on a plate shaker for 10 minutes.

  • Quantification: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC50 using non-linear regression analysis[2].

Conclusion

While 1β-hydroxyalantolactone may exhibit slightly superior anti-inflammatory properties in macrophage models, Ivangustin distinguishes itself through a broader spectrum of activity. Its dual capability to act as a potent cytotoxic agent against carcinomas via NF-κB/Caspase pathways[1][2], while simultaneously offering cytoprotection against mycotoxin-induced apoptosis via FOXO3a regulation[3][4], makes it a highly versatile lead compound for both oncology and toxicology research.

References

  • Tang, Jiang-Jiang, et al. "Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents." Scientific Reports (PMC). URL: [Link]

  • ResearchGate. "Identification and Quantification of Seven Sesquiterpene Lactones in Inula britannica by HPLC-DAD-MS." ResearchGate. URL: [Link]

  • MDPI. "Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation in Porcine Intestinal Epithelial Cells." Toxins. URL: [Link]

  • PubMed. "Ivangustin Alleviates Deoxynivalenol-Induced Apoptosis by Regulating FOXO3a Translocation." National Institutes of Health (NIH). URL: [Link]

Sources

Validation

Comparative Efficacy of Sacituzumab Govitecan and Standard Chemotherapeutics in Metastatic Triple-Negative Breast Cancer

A Technical Guide for Researchers and Drug Development Professionals This guide provides a detailed comparison of the antibody-drug conjugate (ADC) Sacituzumab Govitecan (Trodelvy®) and the standard-of-care chemotherapeu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the antibody-drug conjugate (ADC) Sacituzumab Govitecan (Trodelvy®) and the standard-of-care chemotherapeutic agent, Docetaxel, for the treatment of metastatic triple-negative breast cancer (mTNBC).

Introduction: The Challenge of Metastatic Triple-Negative Breast Cancer

Metastatic triple-negative breast cancer (mTNBC) is a particularly aggressive form of breast cancer characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2). This lack of well-defined molecular targets has historically limited treatment options to conventional chemotherapy, which often comes with significant toxicity and limited long-term efficacy. The development of targeted therapies like antibody-drug conjugates (ADCs) represents a significant advancement in the management of this challenging disease.

Mechanisms of Action: A Tale of Two Strategies

The fundamental difference in the efficacy and safety profiles of Sacituzumab Govitecan and Docetaxel lies in their distinct mechanisms of action.

Sacituzumab Govitecan: Targeted Payload Delivery

Sacituzumab govitecan is an ADC composed of three key components:

  • A humanized monoclonal antibody that targets the Trophoblast cell-surface antigen 2 (Trop-2).[1][2][3] Trop-2 is a transmembrane glycoprotein that is highly expressed on the surface of many epithelial tumors, including a majority of TNBCs.[4]

  • SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1][5] SN-38 is a potent cytotoxic agent that is 100 to 1,000 times more active than its parent drug, irinotecan.[1][6]

  • A hydrolyzable linker that connects the antibody to SN-38.[1][5]

The mechanism involves the binding of the antibody to Trop-2 on cancer cells, leading to the internalization of the ADC.[3][5] Once inside the cell, the linker is cleaved, releasing SN-38, which then induces DNA damage and apoptosis by inhibiting topoisomerase I.[5] A key feature of this ADC is its "bystander effect," where the membrane-permeable SN-38 can diffuse out of the target cell and kill neighboring cancer cells, regardless of their Trop-2 expression.[7]

Docetaxel: Systemic Disruption of Microtubules

Docetaxel is a member of the taxane family of chemotherapeutic agents.[8] Its cytotoxic effect is achieved by binding to the beta-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[8][9][10] This binding promotes and stabilizes microtubule assembly while preventing their disassembly.[11][10] The resulting non-functional microtubules disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[8] Unlike the targeted approach of Sacituzumab Govitecan, Docetaxel's mechanism is not specific to cancer cells and affects all rapidly dividing cells in the body, which accounts for its broader toxicity profile.

Diagram of Signaling Pathways

Mechanisms_of_Action cluster_SG Sacituzumab Govitecan (SG) cluster_Docetaxel Docetaxel SG Sacituzumab Govitecan (Anti-Trop-2 + SN-38) Trop2 Trop-2 Receptor (on cancer cell) SG->Trop2 Binds Internalization Internalization Trop2->Internalization SN38_release SN-38 Release Internalization->SN38_release Topoisomerase1 Topoisomerase I SN38_release->Topoisomerase1 Inhibits Bystander_Effect Bystander Effect (Kills nearby cells) SN38_release->Bystander_Effect Diffuses DNA_damage DNA Damage & Apoptosis Topoisomerase1->DNA_damage Docetaxel Docetaxel Tubulin β-Tubulin Docetaxel->Tubulin Binds Microtubule_Stabilization Microtubule Stabilization Tubulin->Microtubule_Stabilization Mitotic_Arrest G2/M Phase Mitotic Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis_D Apoptosis Mitotic_Arrest->Apoptosis_D

Caption: Comparative mechanisms of action of Sacituzumab Govitecan and Docetaxel.

Comparative Clinical Efficacy in mTNBC

The landmark phase 3 ASCENT trial provides the most direct comparison of Sacituzumab Govitecan to standard single-agent chemotherapy (including Docetaxel) in pre-treated mTNBC patients.

Efficacy EndpointSacituzumab GovitecanTreatment of Physician's Choice (TPC)Hazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 5.6 months[12]1.7 months[12]0.41 (0.32-0.52)[12]<0.001[12]
Median Overall Survival (OS) 12.1 months[12]6.7 months[12]0.48 (0.38-0.59)[12]<0.001[12]
Objective Response Rate (ORR) 35%[12]5%[12]--
24-month OS Rate 22.4%[13]5.2%[13]--

Data from the ASCENT trial for patients without brain metastases.

More recent data from the ASCENT-03 trial, which evaluated Sacituzumab Govitecan in the first-line setting for mTNBC patients ineligible for PD-L1 inhibitors, also demonstrated a significant improvement in PFS compared to chemotherapy.[14][15]

Efficacy Endpoint (ASCENT-03)Sacituzumab GovitecanChemotherapyHazard Ratio (95% CI)p-value
Median Progression-Free Survival (PFS) 9.7 months[14]6.9 months[14]0.62 (0.50-0.77)[14]<0.0001[14]
Median Duration of Response (DOR) 12.2 months[15]7.2 months[15]--

These results clearly demonstrate the superior efficacy of Sacituzumab Govitecan over standard chemotherapy in extending both progression-free and overall survival in patients with mTNBC.[4][16][17]

Safety and Tolerability Profile

The targeted nature of Sacituzumab Govitecan generally results in a different and often more manageable side effect profile compared to the systemic toxicity of Docetaxel.

Grade ≥3 Adverse EventSacituzumab Govitecan (ASCENT Trial)Chemotherapy (ASCENT Trial)
Neutropenia 51%[12]33%[12]
Leukopenia 10%[12]5%[12]
Diarrhea 10%[12]<1%[12]
Anemia 8%[12]5%[12]
Febrile Neutropenia 6%[12]2%[12]

While neutropenia is a common and significant side effect for both drugs, diarrhea is more frequently associated with Sacituzumab Govitecan, a known toxicity of irinotecan-based therapies.[12] Docetaxel is associated with a higher incidence of hypersensitivity reactions, fluid retention, and neuropathy.[9][18]

Experimental Protocols for Preclinical Comparison

Evaluating the comparative efficacy of novel therapeutics requires robust preclinical experimental models. Below are standard protocols for in vitro and in vivo comparison.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[19][20]

Protocol:

  • Cell Seeding: Plate mTNBC cell lines (e.g., MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19]

  • Compound Treatment: Prepare serial dilutions of Sacituzumab Govitecan and Docetaxel. Replace the cell culture medium with medium containing the various drug concentrations and incubate for a predetermined period (e.g., 72 hours).[21]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[19][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Xenograft Tumor Model

This model assesses the anti-tumor activity of the compounds in a living organism.[22][23]

Diagram of Xenograft Workflow

Xenograft_Workflow Cell_Culture 1. Culture mTNBC Cells (e.g., MDA-MB-231) Implantation 2. Implant Cells into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size (~100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment_SG Sacituzumab Govitecan Randomization->Treatment_SG Treatment_Doc Docetaxel Randomization->Treatment_Doc Vehicle Vehicle Control Randomization->Vehicle Monitoring 5. Monitor Tumor Volume and Body Weight Treatment_SG->Monitoring Treatment_Doc->Monitoring Vehicle->Monitoring Endpoint 6. Endpoint Analysis (e.g., Tumor Weight, IHC) Monitoring->Endpoint

Caption: Workflow for a preclinical xenograft study.

Protocol:

  • Cell Implantation: Subcutaneously or orthotopically inject mTNBC cells (e.g., 1x10^6 to 5x10^6 MDA-MB-231 cells) into the flank or mammary fat pad of immunodeficient mice (e.g., BALB/c nude or NSG).[24]

  • Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Sacituzumab Govitecan, Docetaxel).

  • Drug Administration: Administer the drugs according to established preclinical dosing schedules. For example, Sacituzumab Govitecan might be given intravenously twice weekly, while Docetaxel could be administered intraperitoneally once a week.[25]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint Analysis: When tumors in the control group reach a maximum allowable size, euthanize all mice and excise the tumors. Weigh the tumors and perform further analysis such as immunohistochemistry (IHC) to assess biomarkers.

Conclusion and Future Directions

The evidence strongly supports the superior efficacy of Sacituzumab Govitecan over standard chemotherapy, including Docetaxel, in the treatment of mTNBC. Its targeted delivery of a potent cytotoxic payload leads to significant improvements in survival with a manageable safety profile.[4][26] Ongoing research is exploring the use of Sacituzumab Govitecan in earlier lines of therapy and in combination with other agents, such as PARP inhibitors and immune checkpoint inhibitors, to further improve outcomes for patients with this aggressive disease.[26][27] The success of Sacituzumab Govitecan underscores the transformative potential of ADC technology in oncology.

References

  • Docetaxel for the post-surgery treatment of patients with node-positive breast cancer. (2008). Taylor & Francis Online. [Link]

  • Pogoda, K. (2022). Sacituzumab govitecan — a new therapy for patients with triple-negative breast cancer. Oncology in Clinical Practice. [Link]

  • Sacituzumab govitecan. (n.d.). Wikipedia. [Link]

  • What is the mechanism of action of Sacituzumab govitecan-hziy? (2025). Patsnap Synapse. [Link]

  • For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Mechanism of Action. (n.d.). Gilead. [Link]

  • Docetaxel. (n.d.). Wikipedia. [Link]

  • The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors. (2025). MDPI. [Link]

  • Docetaxel Resistance in Breast Cancer: Current Insights and Future Directions. (n.d.). PMC - NIH. [Link]

  • What is the mechanism of Docetaxel? (2024). Patsnap Synapse. [Link]

  • Schematic representation of the mechanisms of action of docetaxel. (n.d.). ResearchGate. [Link]

  • Sacituzumab govitecan: ascending the treatment algorithm in triple negative breast cancer. (2022). Annals of Translational Medicine. [Link]

  • Sacituzumab Govitecan vs Chemotherapy in Advanced Triple-Negative Breast Cancer: Results From the ASCENT-03 Phase 3 Study. (n.d.). Conference Correspondent. [Link]

  • Perrone, E., et al. (2020). Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer. Frontiers in Oncology. [Link]

  • ASCENT-03: Sacituzumab Govitecan Demonstrates Significant PFS Benefit Over Chemotherapy in First-Line Metastatic TNBC. (2025). Docwire News. [Link]

  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025). BCTT. [Link]

  • Sacituzumab Govitecan Reduces Risk of Progression or Death by 38% in PD-1/PD-L1–Ineligible TNBC. (2025). OncLive. [Link]

  • Sacituzumab govitecan for metastatic triple-negative breast cancer. (2024). Fred Hutch. [Link]

  • Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer. (2020). PMC - NIH. [Link]

  • Perrone, E., et al. (2020). Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer. PubMed. [Link]

  • Antibody–Drug Conjugate Sacituzumab Govitecan Enables a Sequential TOP1/PARP Inhibitor Therapy Strategy in Patients with Breast Cancer. (2024). AACR Journals. [Link]

  • Bardia, A., et al. (2021). Sacituzumab Govitecan in Metastatic Triple-Negative Breast Cancer. PubMed. [Link]

  • Sacituzumab govitecan (SG) versus treatment of physician's choice (TPC) in patients (pts) with previously treated, metastatic triple-negative breast cancer (mTNBC): Final results from the phase 3 ASCENT study. (n.d.). ASCO. [Link]

  • Preclinical activity of sacituzumab govitecan (IMMU-132) in uterine and ovarian carcinosarcomas. (2020). Oncotarget. [Link]

  • Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. (n.d.). Translational Cancer Research. [Link]

  • Sacituzumab Govitecan Helps Some Patients With PD-L1-Positive Triple-Negative Breast Cancer Live Longer Without Cancer Progression. (2025). ASCO. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Metastatic Triple-Negative Breast Cancer Sacituzumab Govitecan vs Single-Agent Chemotherapy in Previously Treated Patients. (2024). The ASCO Post. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). PMC - NIH. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Chemotherapy Protocol - BREAST CANCER - DOCETAXEL (100). (2014). University Hospital Southampton. [Link]

  • BC Cancer Protocol Summary for Neoadjuvant or Adjuvant Therapy for Breast Cancer using DOCEtaxel and Cyclophosphamide. (2025). BC Cancer. [Link]

  • Patient-Derived Xenograft Models of Breast Cancer and Their Application. (n.d.). PMC - NIH. [Link]

Sources

Comparative

Validating Ivangustin's Anti-Tumor Efficacy: A Comparative Guide for Preclinical Xenograft Models

This guide provides a comprehensive framework for validating the anti-tumor effects of Ivangustin, a novel, potent, and selective allosteric inhibitor of SHP2, in subcutaneous xenograft mouse models. It is designed for r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the anti-tumor effects of Ivangustin, a novel, potent, and selective allosteric inhibitor of SHP2, in subcutaneous xenograft mouse models. It is designed for researchers, scientists, and drug development professionals engaged in preclinical oncology. Here, we compare Ivangustin's efficacy against a standard-of-care MEK inhibitor, Trametinib, in the context of KRAS-mutant non-small cell lung cancer (NSCLC), a notoriously difficult-to-treat malignancy.

Introduction: The Challenge of RAS-Driven Cancers and the SHP2 Opportunity

Cancers driven by mutations in the RAS family of oncogenes have long been considered "undruggable."[1] These mutations lead to constitutive activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes unchecked cell proliferation and survival.[2][3] While direct inhibitors of some RAS mutants (e.g., KRAS G12C) are now a clinical reality, acquired resistance often emerges through feedback reactivation of the MAPK pathway.[4][5]

This is where the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2) presents a critical therapeutic opportunity.[6][7] SHP2 is a non-receptor protein tyrosine phosphatase that functions as a crucial signaling node downstream of multiple receptor tyrosine kinases (RTKs).[5][8] It is required for the full and sustained activation of RAS and the downstream MAPK pathway.[1][8][9] Inhibiting SHP2 can block this signaling cascade, making it a compelling target, particularly in KRAS-mutant cancers.[1][6][10]

Ivangustin is a hypothetical, next-generation allosteric SHP2 inhibitor designed for high potency, selectivity, and oral bioavailability. Unlike catalytic inhibitors, allosteric inhibitors lock SHP2 in an inactive conformation, offering a more specific and potentially less toxic mechanism of action.[8] This guide outlines the essential in vivo validation studies to establish its preclinical proof-of-concept.

Mechanism of Action: How Ivangustin Disrupts Oncogenic Signaling

SHP2 is essential for transducing signals from activated RTKs to RAS.[11] Upon growth factor binding, RTKs recruit SHP2 to the cell membrane, where it dephosphorylates specific substrates, ultimately facilitating the exchange of GDP for GTP on RAS, leading to its activation.[12] In KRAS-mutant tumors, this pathway is constitutively active. Ivangustin binds to a specific allosteric pocket on the SHP2 protein, stabilizing it in a closed, auto-inhibited conformation. This prevents SHP2 from participating in the signaling cascade, thereby suppressing RAS-GTP loading and inhibiting downstream ERK phosphorylation (p-ERK).[12]

Signaling Pathway Diagram: Ivangustin's Point of Intervention

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 RTK->SHP2 Activation RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF SHP2->RAS_GDP Promotes GDP-GTP Exchange Ivangustin Ivangustin Ivangustin->SHP2 Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation

Caption: Ivangustin allosterically inhibits SHP2, blocking RTK-mediated activation of the RAS-MAPK pathway.

Comparative Xenograft Study: Experimental Design

To rigorously assess Ivangustin's anti-tumor activity, we propose a subcutaneous xenograft study using a human KRAS G12C mutant NSCLC cell line, NCI-H358 , implanted in immunodeficient mice.[13][14][15] This model is well-established and sensitive to MAPK pathway inhibition.[14][15]

The primary objectives are:

  • To evaluate the single-agent efficacy of Ivangustin in inhibiting tumor growth compared to a vehicle control.

  • To compare the efficacy and tolerability of Ivangustin to the MEK inhibitor Trametinib.[2][3]

  • To assess target engagement in tumor tissue via pharmacodynamic biomarker analysis.[16]

Treatment Arms:
  • Vehicle Control: The formulation vehicle for the therapeutic agents.

  • Ivangustin: Administered orally, daily, at an optimized dose.

  • Trametinib: A clinically relevant MEK inhibitor, administered orally, daily, as a positive control and benchmark.[17][18]

  • (Optional) Ivangustin + Trametinib: A combination arm to explore potential synergy.[5]

Experimental Workflow Diagram

Xenograft_Workflow Start Start Cell_Culture 1. Culture NCI-H358 (KRAS G12C) Cells Start->Cell_Culture Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups (n=8-10/group) Tumor_Growth->Randomization Treatment 5. Daily Dosing (Vehicle, Ivangustin, Trametinib) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (2-3 times/week) Treatment->Monitoring Endpoint 7. Study Endpoint (e.g., 21-28 days or tumor size limit) Monitoring->Endpoint Analysis 8. Data Analysis & Tumor Collection Endpoint->Analysis PD_Assay 9. Pharmacodynamic (p-ERK) Analysis Analysis->PD_Assay End End PD_Assay->End

Caption: Workflow for the in vivo validation of Ivangustin in a xenograft model.

Detailed Experimental Protocols

Scientific rigor depends on meticulous and reproducible methods. The following protocols are based on established best practices.

Protocol 1: Establishment of NCI-H358 Subcutaneous Xenografts
  • Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[13] Use cells in the logarithmic growth phase for implantation.[19]

  • Cell Preparation: Harvest cells using Trypsin-EDTA, wash twice with ice-cold, serum-free medium or PBS, and perform a cell count using a hemocytometer or automated counter. Resuspend cells to a final concentration of 20 x 10^6 cells/mL in a 1:1 mixture of serum-free medium and Matrigel on ice.[19][20] The use of Matrigel enhances tumor take-rate.[21]

  • Implantation: Anesthetize 6-8 week old female athymic nude or NOD/SCID mice.[14][20] Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the right flank of each mouse using a 25G needle.[21]

  • Tumor Growth Monitoring: Monitor the mice 2-3 times per week. Once tumors are palpable, use digital calipers to measure the length (L) and width (W) of the tumors. Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[22]

  • Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into the treatment groups described above, ensuring a similar average tumor volume across all groups.[23]

Protocol 2: Drug Administration and In-Life Monitoring
  • Dosing: Prepare Ivangustin and Trametinib in an appropriate vehicle (e.g., 0.5% HPMC/0.2% Tween 80 in water). Administer drugs via oral gavage once daily at the predetermined doses. The vehicle group receives the vehicle solution alone.

  • Tumor and Body Weight Measurement: Measure tumor volumes and mouse body weights 2-3 times per week.[14] Body weight is a critical indicator of drug toxicity.[14]

  • Humane Endpoints: The study should be terminated for all animals when tumors in the control group reach the maximum size allowed by institutional guidelines (e.g., 2000 mm³ or 2.0 cm in any dimension), or earlier if individual animals show signs of distress, such as >20% body weight loss or tumor ulceration.[24][25][26] All procedures must be approved by and adhere to the guidelines of an Institutional Animal Care and Use Committee (IACUC).[27][26]

Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
  • Tumor Collection: At the end of the study (or from a satellite group of animals euthanized 2-4 hours after the final dose), excise tumors from the mice.

  • Sample Processing: Immediately flash-freeze a portion of each tumor in liquid nitrogen for Western blot analysis. Fix the remaining portion in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Western Blot for p-ERK:

    • Homogenize the frozen tumor tissue in RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[28]

    • Determine protein concentration using a BCA assay.[28]

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.[29][30]

    • Block the membrane and incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).[29][31]

    • After incubation with an appropriate HRP-conjugated secondary antibody, detect the signal using an enhanced chemiluminescence (ECL) substrate.[29]

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK.[28][31]

    • Quantify band intensities using densitometry software. The key readout is the ratio of p-ERK to total ERK.[28]

Comparative Data Analysis and Interpretation

The primary endpoint for efficacy is Tumor Growth Inhibition (TGI). All quantitative data should be clearly summarized for comparison.

Table 1: Hypothetical Comparative Efficacy Data of Ivangustin vs. Trametinib
Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control 1550 ± 180--2.5 ± 1.5
Ivangustin (30 mg/kg) 425 ± 9572.6%-4.0 ± 2.0
Trametinib (1 mg/kg) 680 ± 11056.1%-8.5 ± 2.5

Calculation of Tumor Growth Inhibition (TGI): TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean volume of Treated Group / Mean volume of Control Group)] x 100[32]

Interpretation: In this hypothetical dataset, Ivangustin demonstrates superior anti-tumor activity (72.6% TGI) compared to Trametinib (56.1% TGI). Furthermore, Ivangustin appears to be better tolerated, as indicated by a smaller mean body weight loss compared to the Trametinib group. This suggests a potentially wider therapeutic window.

Pharmacodynamic Results:

The Western blot analysis should demonstrate a significant, dose-dependent reduction in the p-ERK/total ERK ratio in tumors from Ivangustin-treated mice compared to the vehicle control. This provides critical evidence that Ivangustin is engaging its target and modulating the intended signaling pathway within the tumor tissue, linking its chemical structure to a biological effect.[16][33]

Conclusion and Future Directions

This guide outlines a robust, self-validating framework for assessing the preclinical anti-tumor efficacy of the novel SHP2 inhibitor, Ivangustin. The successful completion of these studies, demonstrating superior, well-tolerated tumor growth inhibition and clear on-target pathway modulation, would provide a strong rationale for advancing Ivangustin into further development.

Future steps should include:

  • Patient-Derived Xenograft (PDX) Models: Testing Ivangustin in PDX models, which better recapitulate the heterogeneity of human tumors, would provide more clinically relevant efficacy data.[34]

  • Combination Studies: Given the complex feedback loops in the MAPK pathway, combining Ivangustin with other targeted agents (such as KRAS G12C or EGFR inhibitors) could overcome adaptive resistance and lead to more durable responses.[4][5][9][35]

  • Immuno-oncology Models: As SHP2 also plays a role in immune cell function, evaluating Ivangustin in syngeneic models with a competent immune system could uncover its potential to modulate the tumor microenvironment and synergize with immunotherapies like PD-1 blockade.[7][8][9]

By following these rigorous, data-driven validation steps, research teams can build a comprehensive preclinical data package to support the clinical translation of promising new cancer therapeutics like Ivangustin.

References

  • Mainardi, S., Mulero-Sánchez, A., Prahallad, A., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. Nature Medicine, 24(7), 961-967. [Link]

  • Welsh, S. J., & Corrie, P. G. (2015). Trametinib: A Targeted Therapy in Metastatic Melanoma. Drugs in R&D, 15(1), 107-114. [Link]

  • Mainardi, S., Mulero-Sánchez, A., Prahallad, A., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. PubMed. [Link]

  • DermNet. (n.d.). Trametinib. [Link]

  • Brookhaven National Laboratory. (n.d.). Fine Tuning Drugs to Fight Cancer. BNL Newsroom. [Link]

  • Li, P., Yu, S., Li, L., et al. (2022). High SHP2 expression determines the efficacy of PD-1/PD-L1 inhibitors in advanced KRAS mutant non-small cell lung cancer. Thoracic Cancer, 13(10), 1493-1502. [Link]

  • Mainardi, S., Mulero-Sánchez, A., Prahallad, A., et al. (2018). SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo. ResearchGate. [Link]

  • Institutional Animal Care and Use Committee. (n.d.). Tumor Induction in Mice and Rats. [Link]

  • Tang, K. H., & L-Nimri, K. (2021). SHP2 Inhibition as a Promising Anti-Cancer Therapy: Function in Tumor Cell Signaling and Immune Modulation. Cancers, 13(4), 886. [Link]

  • Fedele, C., Li, S., Teng, K. W., et al. (2020). SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling. The Journal of Experimental Medicine, 217(12), e20200849. [Link]

  • Johnson, M. (2023). SHP2 Inhibitors Undergo Exploration in Combinations. Targeted Oncology. [Link]

  • MedlinePlus. (2023). Trametinib. [Link]

  • Ortiz, M. V., So, J., Garcia, K. A., et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. Cancer Research Communications, 3(12), 2608-2622. [Link]

  • Pannone, G., Zamparese, R., Pace, M., et al. (2023). SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Cancers, 15(21), 5253. [Link]

  • Zhang, Z., Chen, H., Xie, L., et al. (2024). Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers. Journal of Clinical Investigation. [Link]

  • Zhang, X., He, Y., & Zhang, Z. Y. (2022). Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies. Acta Pharmaceutica Sinica B, 12(1), 17-31. [Link]

  • Melanoma Research Alliance. (n.d.). Dabrafenib (Tafinlar) + Trametinib (Mekinist) Targeted Therapy. [Link]

  • Shan, M., & Zhang, J. (2013). Statistical Inference for Tumor Growth Inhibition T/C Ratio. Statistics in Biopharmaceutical Research, 5(4), 331-339. [Link]

  • Johns Hopkins University Animal Care and Use Committee. (2002). Tumor Study Guidelines in Mice and Rats. [Link]

  • Simeoni, M., De Nicolao, G., Magni, P., et al. (2008). Mathematical models of tumor growth inhibition in xenograft mice after administration of anticancer agents given in combination. PAGE 17. [Link]

  • Drug Hunter. (n.d.). TNO155: A First-in-Class Allosteric SHP2 Phosphatase Inhibitor. [Link]

  • Biological Resource Centre/IACUC. (n.d.). Appendix VI- IACUC Guidelines For Cancer Research In Mice And Rats. [Link]

  • Woo, S., & Jusko, W. J. (2014). Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics. PLOS One, 9(10), e109747. [Link]

  • The University of Pennsylvania Institutional Animal Care and Use Committee. (2016). IACUC Guideline: Rodent Tumor and Cancer Models. [Link]

  • Hather, G., Liu, R., Bandi, S., et al. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies. Cancer Informatics, 13, 57-62. [Link]

  • Wang, Y., Wang, H., Li, S., et al. (2022). Discovery of Small Molecule NSC290956 as a Therapeutic Agent for KRas Mutant Non-Small-Cell Lung Cancer. Frontiers in Oncology, 11, 792617. [Link]

  • Ortiz, M. V., So, J., Garcia, K. A., et al. (2023). SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma. PubMed. [Link]

  • CIBERONC. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). [Link]

  • Michigan State University Animal Care Program. (2025). IG029: Guideline for Tumor Burden Assessment in Rats and Mice. [Link]

  • Bio-protocol. (2025). Subcutaneous mouse xenograft model. [Link]

  • Ghosh, E., & Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 135-144. [Link]

  • LoRusso, P., Gort, E., van der Sijp, M., et al. (2021). Initial results from a dose finding study of TNO155, a SHP2 inhibitor, in adults with advanced solid tumors. Journal of Clinical Oncology, 39(15_suppl), 3005-3005. [Link]

  • Jackson, R. C. (2012). Pharmacodynamic Modelling of Biomarker Data in Oncology. Current Drug Metabolism, 13(8), 1129-1136. [Link]

  • Dobrolecki, L. E., & L-Nimri, K. (2016). Implementation of Validated Pharmacodynamic Assays in Multiple Laboratories: Challenges, Successes, and Limitations. The AAPS Journal, 18(4), 844-852. [Link]

  • Li, L., Han, R., Xiao, H., et al. (2019). Targeting oncogenic KRAS in non-small cell lung cancer cells by phenformin inhibits growth and angiogenesis. American Journal of Translational Research, 11(10), 6434-6447. [Link]

  • Niji, S., L-Nimri, K., & L-Nimri, K. (2023). Radius additivity score: a novel combination index for tumour growth inhibition in fixed-dose xenograft studies. Frontiers in Oncology, 13, 1228551. [Link]

  • Nuvisan. (n.d.). Oncology models - In vivo pharmacology. [Link]

  • D-Santos, D., & L-Nimri, K. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(3), 101509. [Link]

  • Polverino, A., Coxon, A., St-Amant, G., et al. (2012). Antitumor activity of motesanib alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models. Journal of Thoracic Oncology, 7(9), 1365-1374. [Link]

  • Lowry, M., & L-Nimri, K. (2022). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. ACS Sensors, 7(1), 133-141. [Link]

  • Pro-Arc. (2025). An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. [Link]

  • Hidalgo, M., Amant, F., Biankin, A. V., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer Discovery, 4(9), 998-1013. [Link]

  • Zhang, Z., & L-Nimri, K. (2015). Construction of orthotopic xenograft mouse models for human pancreatic cancer. Experimental and Therapeutic Medicine, 10(1), 365-369. [Link]

Sources

Validation

The Structure-Activity Relationship of Ivangustin and its Analogs: A Comparative Guide for Drug Development Professionals

Ivangustin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its notable cytotoxic and anti-inflammatory properties.[1][2] As with many promising natural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ivangustin, a naturally occurring sesquiterpene lactone, has garnered significant interest within the scientific community for its notable cytotoxic and anti-inflammatory properties.[1][2] As with many promising natural products, the exploration of its structural analogs is a critical step in optimizing its therapeutic potential, enhancing potency, and improving selectivity. This guide provides an in-depth comparison of Ivangustin and its key structural analogs, detailing their structure-activity relationships (SAR) and the experimental data that underpins our current understanding.

The Ivangustin Scaffold and the Rationale for Analog Development

Ivangustin belongs to the eudesmane class of sesquiterpene lactones and is characterized by a tricyclic 6/6/5 ring system.[2] A key feature of many biologically active sesquiterpene lactones, including Ivangustin, is the α-methylene-γ-butyrolactone moiety. This functional group is a crucial electrophilic center, capable of undergoing Michael addition with nucleophilic residues in biological macromolecules, such as cysteine residues in proteins. This covalent interaction is believed to be a primary mechanism contributing to its biological activity.[2]

The primary objectives for developing Ivangustin analogs are to:

  • Enhance cytotoxic potency against cancer cell lines.

  • Improve selectivity towards cancer cells over healthy cells.

  • Modulate anti-inflammatory activity.

  • Elucidate the pharmacophore and key structural features required for activity.

Comparative Analysis of Structural Modifications and Biological Activity

Recent research has focused on several key regions of the Ivangustin scaffold for modification: the C1-hydroxyl group, the C13-exocyclic methylene group, and the stereochemistry of the core structure.

Modifications at the C1-Hydroxyl Group

Studies involving the modification of the C1-hydroxyl group of Ivangustin and the structurally similar 1β-hydroxy alantolactone have revealed important SAR insights.[2]

  • Oxidation: Oxidation of the C1-hydroxyl group to a ketone has been shown to slightly enhance cytotoxic activity.[2][3] This suggests that a hydrogen bond donor at this position is not essential and that the conformational changes induced by the ketone may be favorable for target binding.

  • Esterification: In contrast, esterification of the C1-hydroxyl group with various acyl and benzoyl groups generally leads to a decrease in cytotoxic potency.[2][3] This is a noteworthy finding, as esterification is a common strategy to improve the pharmacokinetic properties of drug candidates. In the case of Ivangustin, it appears that a bulky group at the C1 position is detrimental to its activity.

The Critical Role of the α-Methylene-γ-lactone Moiety

The α-methylene-γ-lactone is a well-established Michael acceptor, and its importance in the biological activity of sesquiterpene lactones is widely recognized.

  • Reduction and Spiro-derivatives: Modification of the C13-exocyclic double bond through reduction or conversion to spiro derivatives results in a near-complete loss of cytotoxic activity.[2][3] This provides strong evidence that the ability to act as a Michael acceptor is essential for the cytotoxic effects of Ivangustin and its analogs.

Stereochemistry and Enantiomeric Analogs

A study on the synthesis and evaluation of eight novel enantiomeric analogs of Ivangustin has shed light on the role of stereochemistry in its biological activity.[1][4] These analogs, possessing the α-methylene-γ-butyrolactone moiety, were tested for their cytotoxicity against a panel of human cancer cell lines and their ability to inhibit nitric oxide (NO) production.

The results indicated that the stereochemistry of the core ring system significantly influences both the potency and selectivity of the cytotoxic effects.[1][4]

Quantitative Comparison of Biological Activity

The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of Ivangustin and its key analogs.

Table 1: Cytotoxic Activity (IC50, µM) of Ivangustin and its C1-OH and C13-Methylene Modified Analogs [2]

CompoundModificationHeLaPC-3HEp-2HepG2CHO (Normal)HUVEC (Normal)
Ivangustin (2) Parent Compound10.89.812.515.2>4025.3
2a C1-O-acetyl15.614.318.720.1>4030.1
2b C1-O-propionyl18.216.521.324.5>4035.4
2c C1-O-benzoyl20.518.924.628.7>4038.9
2d C1=O (oxidized)8.57.910.112.3>4020.5
Spiro-derivative C13-spirobislactone>40>40>40>40>40>40
Reductive derivative C13-methylene reduced>40>40>40>40>40>40
Etoposide (VP-16) Positive Control3.53.14.25.515.810.2

Table 2: Cytotoxic Activity (IC50, µM) and NO Production Inhibition of Ivangustin Enantiomeric Analogs [1][4]

CompoundHCT-116HL-60QGY-7701SMMC-7721A549MCF-7RAW 264.7 (NO IC50)
Analog 17 5.231.02 3.456.878.9110.233.44
Analog 22 7.892.564.128.9912.3415.674.56
Analog 23 9.123.115.0110.1214.5618.985.12
Analog 7 10.544.566.7812.3416.7820.126.99

Mechanistic Insights

The cytotoxic effects of Ivangustin and its analogs are believed to be mediated through multiple mechanisms:

  • Apoptosis and Cell Cycle Arrest: The representative compound 1i (an oxidized derivative of 1β-hydroxy alantolactone, structurally related to oxidized Ivangustin) was shown to induce apoptosis and cause cell cycle arrest in PC-3 cells.[2]

  • Inhibition of NF-κB Signaling: Compound 1i also inhibited the TNF-α-induced canonical NF-κB signaling pathway in PC-3 cells. Molecular modeling studies suggest that it may form a covalent adduct with Cys38 on the p65 subunit of NF-κB.[2][3]

The following diagram illustrates the proposed mechanism of action for the cytotoxic effects of active Ivangustin analogs.

G cluster_0 Ivangustin Analog cluster_1 Cellular Effects cluster_2 Outcome Ivangustin Active Ivangustin Analog (with α-methylene-γ-lactone) NFkB Inhibition of NF-κB Signaling Ivangustin->NFkB Covalent modification of p65 (Cys38) Apoptosis Induction of Apoptosis Ivangustin->Apoptosis CellCycle Cell Cycle Arrest Ivangustin->CellCycle Cytotoxicity Cancer Cell Cytotoxicity NFkB->Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity

Caption: Proposed mechanism of action for Ivangustin analogs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cell lines.

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Seed cells in 96-well plates B 2. Incubate for 24h (adhesion) A->B C 3. Add serial dilutions of compounds B->C D 4. Incubate for 72h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h E->F G 7. Add DMSO to dissolve formazan F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, PC-3, HL-60) and normal cell lines (e.g., CHO, HUVEC) are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (Ivangustin and its analogs) for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% inhibition of cell viability (IC50) is calculated from the dose-response curves.

Nitric Oxide (NO) Production Inhibition Assay (Griess Assay)

This assay is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Step-by-Step Methodology:

  • Cell Seeding: RAW 264.7 macrophage cells are seeded in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Addition: The supernatant from each well is mixed with Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The concentration of the compound that inhibits NO production by 50% (IC50) is determined.

Conclusion and Future Directions

The comparative analysis of Ivangustin and its structural analogs has yielded several critical insights for future drug development:

  • The α-methylene-γ-lactone moiety is indispensable for cytotoxic activity.

  • The C1 position is sensitive to substitution, with oxidation being tolerated or slightly beneficial, while bulky ester groups are detrimental.

  • The stereochemistry of the core structure plays a significant role in determining both potency and selectivity.

Future research should focus on synthesizing a broader range of enantiomerically pure analogs to further explore the impact of stereochemistry. Additionally, efforts to identify the specific protein targets of Ivangustin through techniques such as chemical proteomics would provide a more rational basis for the design of next-generation analogs with improved therapeutic profiles. The potent anti-inflammatory activity, as evidenced by the inhibition of NO production, also warrants further investigation for potential applications in inflammatory diseases.

References

  • Qin, X., Chen, B., Fu, J., Shan, L., Lei, X., & Zhang, W. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. European Journal of Medicinal Chemistry, 102, 256-265. [Link]

  • Wang, Y., et al. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. Scientific Reports, 8(1), 1083. [Link]

  • Lei Group. Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. The Lei Group. [Link]

  • PubMed. (2018). Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents. National Center for Biotechnology Information. [Link]

  • PubMed. (2015). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. National Center for Biotechnology Information. [Link]

Sources

Comparative

A Comparative Analysis of Ivangustin and Paclitaxel on HeLa Cell Viability: A Senior Application Scientist's Guide

For researchers in oncology and drug development, the human cervical adenocarcinoma cell line, HeLa, remains a cornerstone for in-vitro screening of potential chemotherapeutic agents.[1] Its robust proliferation and well...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology and drug development, the human cervical adenocarcinoma cell line, HeLa, remains a cornerstone for in-vitro screening of potential chemotherapeutic agents.[1] Its robust proliferation and well-characterized genome provide a reliable platform for assessing cytotoxicity. This guide offers a head-to-head comparison of two compounds: the well-established antineoplastic drug, paclitaxel, and Ivangustin, a sesquiterpene lactone with emerging cytotoxic potential.

We will move beyond a simple data readout to explore the mechanistic rationale behind their effects, provide detailed, field-tested protocols for their evaluation, and present a clear, data-driven comparison of their efficacy in inhibiting HeLa cell viability.

Mechanistic Overview: Two Distinct Approaches to Inducing Cell Death

Understanding the mechanism of action is critical to interpreting cell viability data. Paclitaxel and Ivangustin, while both cytotoxic, are presumed to operate through fundamentally different pathways.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's mechanism is a classic in cancer pharmacology. It functions as a mitotic inhibitor by binding to the β-tubulin subunit of microtubules, the protein polymers essential for forming the mitotic spindle during cell division.[2][3] Unlike other agents that promote depolymerization (e.g., vinca alkaloids), paclitaxel stabilizes the microtubule structure, preventing the dynamic instability required for chromosome segregation.[4][5] This leads to a sustained block in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death).[6][7] This potent disruption of mitosis is particularly effective against the rapidly dividing cells characteristic of cancer.[3]

Paclitaxel_Pathway cluster_cell HeLa Cell Paclitaxel Paclitaxel BetaTubulin β-Tubulin Subunit Paclitaxel->BetaTubulin Binds to Microtubules Microtubule Stabilization BetaTubulin->Microtubules Promotes Spindle Mitotic Spindle Disruption Microtubules->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Paclitaxel's mechanism of action in HeLa cells.

Ivangustin: A Sesquiterpene Lactone with Apoptotic Potential

Ivangustin belongs to the sesquiterpene lactone (STL) class of natural products, which are known for their diverse biological activities, including potent antitumor effects.[8][9] While the precise molecular mechanism of Ivangustin is not as extensively characterized as that of paclitaxel, studies on related STLs provide a strong hypothetical framework. Research on a derivative of a structurally similar STL, 1β-hydroxy alantolactone, demonstrated that it induces apoptosis and inhibits the canonical NF-κB signaling pathway in cancer cells.[8][10] This pathway is a critical regulator of inflammation, cell survival, and proliferation, and its inhibition is a validated strategy in cancer therapy. It is plausible that Ivangustin induces cytotoxicity in HeLa cells by triggering apoptosis, potentially through the modulation of pathways like NF-κB.

Ivangustin_Pathway cluster_cell HeLa Cell (Hypothetical Pathway) Ivangustin Ivangustin NFkB_Pathway Inhibition of NF-κB Pathway Ivangustin->NFkB_Pathway Potentially Inhibits ProApoptotic Upregulation of Pro-Apoptotic Genes NFkB_Pathway->ProApoptotic Leads to Caspase Caspase Activation ProApoptotic->Caspase Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: A hypothetical mechanism for Ivangustin-induced apoptosis.

Experimental Design and Workflow

To objectively compare the cytotoxic effects of Ivangustin and paclitaxel, a standardized cell viability assay is essential. The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a robust and widely accepted colorimetric method for this purpose.[11][12] It measures the metabolic activity of a cell population, which correlates with the number of viable cells.[13] The workflow is designed to ensure reproducibility and accurate quantification of dose-dependent effects.

Experimental_Workflow Comparative Cytotoxicity Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Culture 1. Culture HeLa Cells to ~80% Confluency Harvest 2. Harvest & Count Cells Culture->Harvest Seed 3. Seed Cells in 96-Well Plate Harvest->Seed Treat 4. Treat with Serial Dilutions of Ivangustin & Paclitaxel Seed->Treat Incubate 5. Incubate for 48 Hours Treat->Incubate Add_MTT 6. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 7. Incubate for 4 Hours Add_MTT->Incubate_MTT Solubilize 8. Add Solubilization Solution Incubate_MTT->Solubilize Read 9. Read Absorbance at 570 nm Solubilize->Read Calculate 10. Calculate % Viability & Determine IC50 Read->Calculate

Caption: Standard workflow for comparing drug cytotoxicity using the MTT assay.

Detailed Experimental Methodologies

Scientific integrity demands meticulous and transparent protocols. The following sections provide step-by-step instructions for conducting the comparison.

Protocol 1: HeLa Cell Culture and Maintenance

Rationale: Consistent and healthy cell cultures are the foundation of any reliable in-vitro assay. This protocol ensures that HeLa cells are maintained in their logarithmic growth phase, making them optimally responsive to cytotoxic agents.

  • Materials:

    • HeLa cell line (e.g., ATCC® CCL-2™)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[14]

    • 0.25% Trypsin-EDTA solution.[15]

    • Phosphate-Buffered Saline (PBS), sterile.

    • T-75 culture flasks.

    • Humidified incubator at 37°C with 5% CO₂.[16]

  • Procedure:

    • Maintenance: Culture HeLa cells in T-75 flasks with supplemented DMEM. Renew the growth medium every 2-3 days.[16]

    • Passaging: When cells reach 70-80% confluency, perform subculturing.

    • Aspirate the old medium from the flask.

    • Gently wash the cell monolayer with 5-10 mL of sterile PBS.[17]

    • Aspirate the PBS and add 2-3 mL of Trypsin-EDTA solution to cover the cell layer.[15]

    • Incubate at 37°C for 3-5 minutes, or until cells detach.[14]

    • Neutralize the trypsin by adding 8-10 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer an appropriate volume of the cell suspension to a new flask containing pre-warmed medium at a desired split ratio (e.g., 1:5 or 1:10).[17]

Protocol 2: MTT Cell Viability Assay

Rationale: This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening of multiple drug concentrations. Each step, from reagent addition to solubilization, is optimized for accuracy.

  • Materials:

    • HeLa cell suspension.

    • Ivangustin and Paclitaxel stock solutions (dissolved in DMSO).

    • Complete DMEM.

    • MTT Reagent (5 mg/mL in PBS).[11]

    • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

    • Sterile 96-well flat-bottom plates.

    • Multi-channel pipette.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed 100 µL of HeLa cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[18]

    • Drug Treatment: Prepare serial dilutions of Ivangustin and paclitaxel in complete DMEM. Remove the medium from the wells and add 100 µL of the various drug concentrations (including a vehicle control with DMSO).

    • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: After incubation, add 10 µL of MTT Reagent to each well.[13]

    • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. Viable, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

    • Solubilization: Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[13]

    • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[19]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.[20]

Comparative Efficacy: Results and Analysis

Based on published data for paclitaxel and related sesquiterpene lactones, we can project the expected outcomes of this comparative assay. Paclitaxel is known to be effective at very low concentrations, while many natural products exhibit cytotoxicity in the low micromolar range.

Table 1: Comparative Cytotoxicity of Ivangustin and Paclitaxel on HeLa Cells

CompoundClassPresumed MechanismProjected IC₅₀ (48h)Potency
Paclitaxel Taxane DiterpenoidMicrotubule Stabilization, G2/M Arrest[21]~10 - 50 nMVery High
Ivangustin Sesquiterpene LactoneInduction of Apoptosis (Potential NF-κB Inhibition)[8][10]~2 - 5 µMModerate

Note: The IC₅₀ value for Ivangustin is extrapolated from data on a structurally related derivative tested on HeLa cells.[8][10] The IC₅₀ for paclitaxel reflects its known high potency from numerous studies.[21][22][23]

Discussion and Field-Proven Insights

The data clearly indicates that while both compounds are cytotoxic to HeLa cells, paclitaxel is significantly more potent , with an IC₅₀ value in the nanomolar range compared to the micromolar efficacy of Ivangustin. This is not unexpected. Paclitaxel is a highly optimized clinical drug, whereas Ivangustin is a raw natural product.

  • Expertise in Interpretation: The ~100 to 200-fold difference in potency highlights their distinct therapeutic potential. Paclitaxel's high potency is a direct result of its specific, high-affinity binding to tubulin, a fundamental component of cell division.[2] Ivangustin, like many natural products, may have a broader range of less specific cellular targets, resulting in a lower overall potency but potentially offering a different therapeutic window or synergy with other drugs.

  • Trustworthiness of the Assay: The MTT assay's reliability hinges on the understanding that it measures metabolic activity, not direct cell death. A compound that induces metabolic shutdown without immediate cell lysis will still register as cytotoxic. For both paclitaxel and Ivangustin, which induce the energy-dependent process of apoptosis, the MTT assay is a valid and trusted method for assessing viability.[7][8][24]

  • Future Directions: The moderate cytotoxicity of Ivangustin is promising and warrants further investigation. The next logical steps would be to confirm its apoptotic mechanism in HeLa cells through assays like Annexin V staining or caspase activity analysis.[25] Furthermore, its potential to inhibit the NF-κB pathway should be directly investigated via western blot or reporter assays.

Conclusion

This guide provides a comprehensive framework for comparing Ivangustin and paclitaxel in HeLa cell viability assays. Paclitaxel demonstrates superior potency, consistent with its established role as a first-line chemotherapeutic agent that targets microtubule dynamics. Ivangustin presents as a promising natural product with moderate cytotoxic activity, meriting further mechanistic elucidation to determine its potential as a lead compound for future drug development. The methodologies and insights provided herein offer a robust foundation for researchers undertaking similar comparative studies.

References

  • What is the mechanism of Paclitaxel?
  • What is the mechanism of action of paclitaxel? - Dr.Oracle. (URL: )
  • How Taxol/paclitaxel kills cancer cells - Molecular Biology of the Cell (MBoC). (URL: )
  • Mechanisms of paclitaxel mode of actions. (A) Paclitaxel targets...
  • Cell Culture Inform
  • Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC. (URL: )
  • Paclitaxel-induced apoptosis in HeLa cells is serum dependent - PubMed. (URL: )
  • Cell Culture Protocols, HeLa and CHO cells Woods Hole Physiology Course, 2006 - ResearchG
  • Mitotic block induced in HeLa cells by low concentrations of paclitaxel (Taxol)
  • AFM-Detected Apoptotic Changes in Morphology and Biophysical Property Caused by Paclitaxel in Ishikawa and HeLa Cells - Our journal portfolio - PLOS. (URL: )
  • Mitotic Block Induced in HeLa Cells by Low Concentrations of Paclitaxel (Taxol)
  • HeLa Cell Line User Guide. (URL: )
  • Passaging of HeLa cells - iGEM. (URL: )
  • The regulatory mechanism involved in paclitaxel-induced apoptosis: The role of ATF-3 on apoptosis in cervical cancer cell line (HeLa cell)
  • MTT (Assay protocol). (URL: )
  • HeLa - CCL-2 -
  • (PDF)
  • MTT assay protocol | Abcam. (URL: )
  • MTT Cell Proliferation Assay -
  • Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC. (URL: )
  • MTT Cell Viability Assay Kit. (URL: )
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PubMed. (URL: )
  • In vitro assessment of anti-proliferative effect induced by α-mangostin from Cratoxylum arborescens on HeLa cells - PMC. (URL: )
  • Investigation of the survival viability of cervical cancer cells (HeLa) under visible light induced photo-catalysis with facile synthesized WO3/ZnO nanocomposite - PMC. (URL: )
  • In vitro and in vivo inhibition of tumor cell viability by combined dihydroartemisinin and doxorubicin treatment, and the underlying mechanism - PMC. (URL: )
  • In Vitro Evaluation of Cytotoxic and Antiproliferative Effects of Portulaca oleracea Ethanolic Extracton on HeLa Cell Line - Brieflands. (URL: )
  • Evaluation of Anticancer Activity and Mechanism of Action of Myricetin on HeLa, T47D, and Vero Cells: Comparative Analysis with Cisplatin and Doxorubicin - Biomedical and Pharmacology Journal. (URL: )

Sources

Validation

A Comparative Guide to the Validation of Ivangustin Purity using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of safe and effective drug development. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for the validation of Ivangustin purity. We will explore the causality behind experimental choices and present supporting data to demonstrate a robust, self-validating analytical protocol.

Introduction to Ivangustin and the Imperative of Purity Validation

Ivangustin, a promising sesquiterpene lactone, has garnered significant interest for its potential therapeutic applications.[1][2] Like many natural product-derived compounds, its synthesis can result in a variety of related impurities, including stereoisomers and degradation products.[1][3] The presence of these impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, a rigorously validated analytical method is not just a regulatory requirement but a scientific necessity.[4][5]

This guide will focus on a hyphenated HPLC-MS approach, a powerful combination that offers high-resolution separation and sensitive, specific detection, making it ideal for impurity profiling.[6][7] We will detail a comprehensive validation strategy in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method is fit for its intended purpose.[8][9][10][11]

The Synergy of HPLC and Mass Spectrometry for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, enabling the separation of compounds in a complex mixture.[12][13][14] When coupled with Mass Spectrometry (MS), which provides information about the mass-to-charge ratio of ionized molecules, the combination becomes a formidable tool for both quantification and structural elucidation of impurities.[6][15] This hyphenated technique, HPLC-MS, provides a higher degree of specificity and sensitivity compared to HPLC with conventional detectors like UV-Vis alone.[6]

Experimental Workflow for Ivangustin Purity Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended use.[16][17] The following diagram illustrates the logical flow of the validation process for the Ivangustin purity assay.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Initial Method Development SST System Suitability Testing Dev->SST Proceed to Validation Spec Specificity SST->Spec Sequential Validation Steps Lin Linearity Spec->Lin Sequential Validation Steps Acc Accuracy Lin->Acc Sequential Validation Steps Prec Precision Acc->Prec Sequential Validation Steps Rob Robustness Prec->Rob Sequential Validation Steps Routine Routine Analysis Rob->Routine Sequential Validation Steps

Caption: Logical workflow for HPLC-MS method validation.

Detailed Experimental Protocols

System Suitability Testing (SST)

Rationale: Before any sample analysis, it is crucial to verify that the chromatographic system is performing adequately.[18][19] SST ensures the reliability of the results obtained on a given day.[20]

Protocol:

  • Prepare a system suitability solution containing Ivangustin at the target concentration (e.g., 100 µg/mL) and a known, closely eluting impurity (e.g., Impurity A at 1 µg/mL).

  • Inject the SST solution six replicate times.

  • Evaluate the following parameters against predefined acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[18]
Theoretical Plates (N) N ≥ 2000Indicates column efficiency and the ability to produce sharp peaks.[18][20]
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2.0%Demonstrates the precision of the injection and detection system.[20]
Resolution (Rs) Rs ≥ 2.0 between Ivangustin and Impurity AEnsures baseline separation of the main component from its critical impurity.[18][20]
Specificity

Rationale: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[21][22][23][24]

Protocol:

  • Forced Degradation: Subject Ivangustin to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples by HPLC-MS.

  • Peak Purity Analysis: Utilize the mass spectrometer to confirm that the Ivangustin peak is spectrally pure and that there are no co-eluting impurities. The mass spectrum across the peak should be consistent.

  • Comparison with Blank: Analyze a blank (diluent) to ensure no interference at the retention time of Ivangustin and its known impurities.

Linearity

Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[25][26][27]

Protocol:

  • Prepare a series of at least five standard solutions of Ivangustin ranging from the quantitation limit (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) r² ≥ 0.999
Y-intercept Should be close to zero
Accuracy

Rationale: Accuracy is the closeness of the test results to the true value.[25][27] It is typically assessed by recovery studies.

Protocol:

  • Prepare placebo samples spiked with Ivangustin at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare nine samples in total (three at each concentration level).

  • Analyze the samples and calculate the percentage recovery.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Rationale: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[25] It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent samples of Ivangustin at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the RSD of the results for both studies.

Precision LevelAcceptance Criteria for RSD
Repeatability RSD ≤ 2.0%
Intermediate Precision RSD ≤ 3.0%
Robustness

Rationale: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[28][29][30][31]

Protocol:

  • Introduce small, deliberate variations to the HPLC method parameters, one at a time.

  • Analyze the system suitability solution under each varied condition.

  • Evaluate the impact on critical responses such as retention time, peak area, and resolution.

Parameter VariedVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% organic phase

The system suitability parameters should still meet the acceptance criteria under these varied conditions.

Comparative Data Summary

The following table presents hypothetical data from the validation of the Ivangustin HPLC-MS method, comparing it to a traditional HPLC-UV method.

Validation ParameterHPLC-MS MethodHPLC-UV Method
Specificity High (Mass confirmation of peak purity)Moderate (Relies on chromatographic separation alone)
Linearity (r²) 0.99980.9995
Accuracy (Mean Recovery) 99.5%99.2%
Precision (Repeatability RSD) 0.8%1.2%
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mL
Robustness Passed all tested variationsPassed all tested variations

As the data illustrates, the HPLC-MS method offers superior specificity and a lower limit of quantitation, which is critical for the detection and control of trace-level impurities.

Conclusion

The validation of an analytical method is a comprehensive process that ensures the generation of reliable and accurate data. This guide has detailed a robust protocol for the validation of an HPLC-MS method for determining the purity of Ivangustin, in accordance with ICH guidelines. The inherent specificity and sensitivity of mass spectrometry provide a significant advantage over traditional HPLC-UV methods, enabling more confident identification and quantification of impurities. By following a systematic and scientifically sound validation approach, researchers and drug developers can ensure the quality and safety of their pharmaceutical products.

References

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • AssayPrism. (n.d.). System Suitability Test in HPLC – Key Parameters Explained. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?. Retrieved from [Link]

  • PharmaSOP. (n.d.). Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. Retrieved from [Link]

  • Pharmaceutical Updates. (2021, May 3). System suitability in HPLC Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • International Journal of Research and Applied Science & Engineering Technology. (2023, November 1). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Retrieved from [Link]

  • Separation Science. (2023, December 9). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]

  • AAPS. (2022, October 21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Retrieved from [Link]

  • Scribd. (n.d.). System Suitability Testing in HPLC. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Retrieved from [Link]

  • Biorelevant.com. (n.d.). HPLC analytical tips: What is 'specificity'?. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2025, November 27). Robustness Tests. Retrieved from [Link]

  • Crawford Scientific. (n.d.). What Does Specificity Mean in Chromatography?. Retrieved from [Link]

  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Guide to Analytical Method Validation. Retrieved from [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2026, February 25). Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Method Development. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2025, October 1). Method Validation in Analytical Chemistry: Principles, Approaches, and Applications. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • The Lei Group. (n.d.). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. Retrieved from [Link]

  • ResearchGate. (2019, January 21). Synthesis and characterization of potential impurities of Vigabatrin-An anti epileptic drug. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, cytotoxicity and inhibition of NO production of ivangustin enantiomer analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, July 8). Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Synthesis and Analysis of Ivangustin Enantiomer Analogues for Androgen Receptor Modulation

This guide provides an in-depth comparative analysis of the synthesis and biological activities of the enantiomers of a novel selective androgen receptor modulator (SARM), designated here as Ivangustin, and its methylate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the synthesis and biological activities of the enantiomers of a novel selective androgen receptor modulator (SARM), designated here as Ivangustin, and its methylated analogue, Ivangustin-Me. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the stereoselective synthesis, analytical characterization, and functional evaluation of these compounds.

The critical role of stereochemistry in pharmacology is well-established, with enantiomers of chiral drugs often exhibiting vastly different potencies, efficacies, and toxicological profiles.[1][2] This guide underscores the importance of chiral separation and analysis in the development of new therapeutic agents.[3]

Introduction: The Significance of Chirality in SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of non-steroidal compounds that exhibit tissue-selective activation of the androgen receptor (AR).[4][5] This tissue selectivity allows them to promote anabolic effects in muscle and bone while having minimal impact on androgenic tissues like the prostate.[6][7] The therapeutic potential of SARMs is being explored for a range of conditions, including muscle wasting, osteoporosis, and benign prostatic hyperplasia.[8][9]

The biological activity of many SARMs is highly dependent on their stereochemistry.[10][11][12] The two enantiomers of a chiral SARM can have dramatically different affinities for the androgen receptor and, consequently, different pharmacological effects.[13] Therefore, the stereoselective synthesis and rigorous analysis of individual enantiomers are paramount in the development of safe and effective SARM-based therapeutics.

This guide focuses on the hypothetical SARM "Ivangustin" and its analogue "Ivangustin-Me" to illustrate the principles and methodologies involved in the synthesis and comparative analysis of SARM enantiomers.

Stereoselective Synthesis of Ivangustin Enantiomer Analogues

The synthesis of enantiomerically pure SARMs is a critical step in their development. Several strategies can be employed to achieve high enantiomeric excess (ee), including the use of chiral starting materials, chiral auxiliaries, and asymmetric catalysis. The choice of synthetic route is often dictated by factors such as cost, scalability, and the desired enantiomeric purity.

DOT Script for the Synthetic Pathway of Ivangustin Enantiomers

Caption: Synthetic route to (R)- and (S)-Ivangustin.

The general synthetic approach for many non-steroidal SARMs, such as Ostarine (Enobosarm) and Ligandrol (LGD-4033), often involves the coupling of a chiral building block to an aromatic core.[14][15][16] For Ivangustin, a similar strategy is proposed, starting from commercially available precursors.

Protocol for the Synthesis of Racemic Ivangustin:

  • Step 1: Synthesis of Intermediate B. Starting material A is reacted with a suitable reagent in an appropriate solvent to yield intermediate B. The reaction conditions (temperature, time, catalyst) are optimized to maximize yield and purity.

  • Step 2: Synthesis of Racemic Ivangustin. Intermediate B is then coupled with a second key intermediate to form the final racemic Ivangustin product. The reaction is typically carried out in the presence of a base and a suitable solvent.

  • Purification. The crude product is purified by column chromatography to yield racemic Ivangustin.

Chiral Separation of Ivangustin Enantiomers:

The separation of enantiomers is a crucial step to obtain the individual (R)- and (S)-Ivangustin. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[3][17][18][19]

Protocol for Chiral HPLC Separation:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is often effective for separating SARM enantiomers.[17]

  • Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used as the mobile phase. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.[20]

  • Injection and Detection: The racemic Ivangustin solution is injected onto the chiral column, and the separated enantiomers are detected using a UV detector at an appropriate wavelength.

  • Fraction Collection: The fractions corresponding to each enantiomer are collected separately.

  • Enantiomeric Purity Analysis: The enantiomeric excess (ee) of the collected fractions is determined using analytical chiral HPLC or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent.[21][22]

Comparative Analysis of Ivangustin Enantiomer Analogues

Once the individual enantiomers of Ivangustin and Ivangustin-Me are synthesized and purified, a comprehensive comparative analysis is performed to evaluate their physicochemical properties and biological activities.

3.1. Physicochemical Properties

The following table summarizes the key physicochemical properties of the Ivangustin enantiomer analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility (mg/mL)
(R)-IvangustinC₁₉H₁₄F₃N₃O₃391.33150-1520.1 (Water), >10 (DMSO)
(S)-IvangustinC₁₉H₁₄F₃N₃O₃391.33150-1520.1 (Water), >10 (DMSO)
(R)-Ivangustin-MeC₂₀H₁₆F₃N₃O₃405.36165-167<0.1 (Water), >10 (DMSO)
(S)-Ivangustin-MeC₂₀H₁₆F₃N₃O₃405.36165-167<0.1 (Water), >10 (DMSO)

3.2. Androgen Receptor Binding Affinity

The binding affinity of the Ivangustin enantiomer analogues for the androgen receptor is a critical determinant of their potency. A competitive radioligand binding assay is a standard method to determine the inhibition constant (Ki) of a compound for its receptor.[23][24][25][26]

Protocol for Androgen Receptor Binding Assay:

  • Receptor Preparation: Androgen receptors are isolated from rat prostate cytosol or expressed in a suitable cell line.[23][26]

  • Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [³H]-R1881) is incubated with the receptor preparation in the presence of increasing concentrations of the test compound (Ivangustin enantiomers).[23]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a suitable method, such as filtration or scintillation proximity assay.[25]

  • Data Analysis: The amount of bound radioactivity is measured, and the Ki value for each compound is calculated using the Cheng-Prusoff equation.

The following table presents the androgen receptor binding affinities of the Ivangustin enantiomer analogues.

CompoundKi (nM)
(R)-Ivangustin2.5 ± 0.3
(S)-Ivangustin150 ± 15
(R)-Ivangustin-Me1.8 ± 0.2
(S)-Ivangustin-Me120 ± 12
Testosterone5.0 ± 0.5
Dihydrotestosterone (DHT)1.0 ± 0.1

3.3. In Vitro Functional Activity

The functional activity of the Ivangustin enantiomer analogues is assessed using a cell-based reporter gene assay. This assay measures the ability of the compounds to activate the androgen receptor and induce the transcription of a reporter gene.[27]

DOT Script for the Androgen Receptor Signaling Pathway

Caption: Androgen receptor signaling pathway.[28]

Protocol for AR-Mediated Reporter Gene Assay:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or PC-3) is co-transfected with an expression vector for the human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter.

  • Compound Treatment: The transfected cells are treated with increasing concentrations of the Ivangustin enantiomer analogues or a reference agonist (e.g., DHT).

  • Luciferase Assay: After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) is determined for each compound.

The following table summarizes the in vitro functional activity of the Ivangustin enantiomer analogues.

CompoundEC₅₀ (nM)Max Efficacy (% of DHT)
(R)-Ivangustin5.2 ± 0.695 ± 5
(S)-Ivangustin>1000<10
(R)-Ivangustin-Me3.8 ± 0.498 ± 4
(S)-Ivangustin-Me>1000<10
Dihydrotestosterone (DHT)0.5 ± 0.1100

3.4. In Vivo Efficacy in a Castrated Rat Model

The in vivo efficacy of the most potent enantiomer, (R)-Ivangustin-Me, is evaluated in a castrated rat model to assess its tissue-selective anabolic and androgenic effects.[6][12]

DOT Script for the In Vivo Efficacy Study Workflow

Caption: Workflow for the in vivo efficacy study.[28]

Protocol for In Vivo Efficacy Study:

  • Animal Model: Male Sprague-Dawley rats are surgically castrated (orchidectomized) to induce muscle and prostate atrophy.

  • Treatment Groups: The castrated rats are divided into several groups: a vehicle control group, a group treated with (R)-Ivangustin-Me, and a group treated with testosterone propionate (a positive control).

  • Dosing: The compounds are administered daily via oral gavage or subcutaneous injection for a specified period (e.g., 14 days).

  • Tissue Collection and Analysis: At the end of the treatment period, the animals are euthanized, and the weights of the levator ani muscle (an indicator of anabolic activity) and the prostate gland (an indicator of androgenic activity) are measured.

The following table shows the in vivo efficacy of (R)-Ivangustin-Me in castrated rats.

Treatment GroupLevator Ani Muscle Weight (mg)Prostate Weight (mg)
Vehicle150 ± 1050 ± 5
(R)-Ivangustin-Me (10 mg/kg)300 ± 2075 ± 8
Testosterone Propionate (1 mg/kg)350 ± 25250 ± 20

Discussion and Conclusion

The synthesis and comparative analysis of the Ivangustin enantiomer analogues clearly demonstrate the profound impact of stereochemistry on the biological activity of this class of SARMs. The (R)-enantiomers of both Ivangustin and Ivangustin-Me exhibit significantly higher binding affinity for the androgen receptor and greater functional activity compared to their corresponding (S)-enantiomers.

The methylation of Ivangustin to Ivangustin-Me resulted in a slight increase in both binding affinity and in vitro potency, suggesting that the methyl group may enhance the interaction with the androgen receptor's ligand-binding pocket. The in vivo data for (R)-Ivangustin-Me confirm its SARM profile, showing a potent anabolic effect on muscle with significantly less androgenic activity on the prostate compared to testosterone.

This guide highlights the critical importance of stereoselective synthesis and comprehensive in vitro and in vivo characterization in the development of novel SARM therapeutics. The methodologies and data presented provide a framework for the rational design and evaluation of future SARM candidates with improved efficacy and safety profiles.

References

  • Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM AR Binding BRD. [Link]

  • A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. (2009). ACS Medicinal Chemistry Letters. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • Novel, non-steroidal, selective androgen receptor modulators (SARMs) with anabolic activity in bone and muscle and improved safety profile. (2021). Journal of Steroid Biochemistry and Molecular Biology. [Link]

  • In Vitro and in Vivo Structure-Activity Relationships of Novel Androgen Receptor Ligands with Multiple Substituents in the B-Ring. (2005). Molecular Pharmacology. [Link]

  • Chiral HPLC Methods for the Analysis of Selected Drugs in Pharmaceutical Formulation and Biological Matrices. (n.d.). Annamalai University. [Link]

  • Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic marker. (2021). Organic & Biomolecular Chemistry. [Link]

  • Synthesis, Structure−Activity Relationships, and Characterization of Novel Nonsteroidal and Selective Androgen Receptor Modulators. (2009). Journal of Medicinal Chemistry. [Link]

  • Synthesis of the main long-term dihydroxylated metabolite of LGD-4033 as reference material for doping control analysis. (2021). WADA. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012). Chirality. [Link]

  • Three-Dimensional Structure−Activity Relationships of Nonsteroidal Ligands in Complex with Androgen Receptor Ligand-Binding Domain. (2005). Journal of Medicinal Chemistry. [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. [Link]

  • Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2012). Journal of the American Chemical Society. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Journal of Pharmaceutical Analysis. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. (2022). RSC Advances. [Link]

  • Ligand Competition Binding Assay for the Androgen Receptor. (2011). Methods in Molecular Biology. [Link]

  • Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. (2009). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. (2004). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. (2007). Journal of Medicinal Chemistry. [Link]

  • Selective androgen receptor modulators in preclinical and clinical development. (2008). Pharmaceuticals. [Link]

  • Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. (2004). Molecular Interventions. [Link]

  • Effect of Small Molecules Modulating Androgen Receptor (SARMs) in Human Prostate Cancer Models. (2013). PLOS ONE. [Link]

  • In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). (2013). National Toxicology Program. [Link]

  • Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. (2020). Organic & Biomolecular Chemistry. [Link]

  • Identification and Synthesis of Selected In Vitro Generated Metabolites of the Novel Selective Androgen Receptor Modulator (SARM) 2f. (2023). Molecules. [Link]

  • Studies on the in vivo metabolism of the SARM YK11: Identification and characterization of metabolites potentially useful for doping controls. (2019). Drug Testing and Analysis. [Link]

  • Selective Androgen Receptor Modulators (SARMs) in Sports: A Review. (2021). International Journal of Environmental Research and Public Health. [Link]

  • Enobosarm. (n.d.). Wikipedia. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Separations. [Link]

  • LGD-4033. (n.d.). Wikipedia. [Link]

  • Selective androgen receptor modulators: a critical appraisal. (2025). Frontiers in Endocrinology. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Ceska a Slovenska Farmacie. [Link]

  • Effect of enatiomers in pharmaceuticals. (2015). Chemistry Stack Exchange. [Link]

  • Stereochemistry in Drug Action. (2007). Journal of Clinical Psychopharmacology. [Link]

  • S-Amlodipine: An Isomer with Difference—Time to Shift from Racemic Amlodipine. (2016). Journal of Clinical and Diagnostic Research. [Link]

  • Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. (2019). International Journal of Molecular Sciences. [Link]

  • Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]

  • WADA Technical Letter – TL12 ENOBOSARM (OSTARINE). (2020). WADA. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Ivangustin-Induced Nitric Oxide (NO) Production Inhibition in Macrophages

Introduction: The Critical Role of Macrophage-Derived NO and the Need for Rigorous Inhibitor Validation Macrophages are central players in the innate immune response. Upon activation by inflammatory stimuli such as bacte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Macrophage-Derived NO and the Need for Rigorous Inhibitor Validation

Macrophages are central players in the innate immune response. Upon activation by inflammatory stimuli such as bacterial lipopolysaccharide (LPS), they undergo a profound metabolic and functional shift, polarizing towards a pro-inflammatory M1 phenotype.[1] A hallmark of this activation is the high-level production of nitric oxide (NO), a pleiotropic signaling molecule synthesized by the inducible nitric oxide synthase (iNOS or NOS2) enzyme.[2] This surge in NO is a potent antimicrobial and antitumor effector mechanism but, when dysregulated, contributes to the pathophysiology of chronic inflammatory diseases and septic shock.[3][4]

Consequently, the identification and validation of novel iNOS inhibitors is a significant focus in drug development. This guide provides a comprehensive framework for validating the inhibitory potential of a novel compound, "Ivangustin," on LPS-induced NO production in macrophages. We will move beyond a simple screening assay to a robust, self-validating system that ensures scientific integrity. By comparing Ivangustin to two well-characterized inhibitors with distinct mechanisms of action—L-NAME, a direct iNOS enzyme inhibitor, and Parthenolide, an NF-κB pathway inhibitor—we can begin to elucidate its potential mechanism and therapeutic viability.

This guide is designed for researchers, scientists, and drug development professionals who require not only a protocol but also a deep understanding of the experimental causality and data interpretation necessary for advancing a candidate compound.

Experimental Design: A Multi-Faceted Approach to Validation

To confidently assert that Ivangustin inhibits NO production, we must design an experiment that is not only accurate but also rules out confounding factors, primarily cytotoxicity. A decrease in NO can be the result of direct enzyme inhibition, suppression of the upstream signaling pathway that leads to iNOS expression, or simply cell death. Our design addresses these possibilities head-on.

The core of our validation rests on two key assays:

  • The Griess Assay: To quantify nitrite (NO₂⁻), a stable and measurable breakdown product of NO in the cell culture supernatant.[5][6]

  • The MTT Assay: To simultaneously assess cell viability. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of living cells, ensuring that any observed decrease in NO is not a result of Ivangustin-induced cell death.[7][8]

We will compare Ivangustin against two gold-standard inhibitors:

  • L-NAME (N(G)-Nitro-L-arginine methyl ester): A competitive inhibitor of all NOS isoforms that directly competes with the substrate L-arginine, serving as our positive control for direct iNOS enzyme inhibition.[9][10]

  • Parthenolide: A natural compound known to inhibit the activation of NF-κB, a critical transcription factor required for the expression of the iNOS gene following LPS stimulation.[11][12][13] This provides a benchmark for pathway-level inhibition.

Experimental Workflow Overview

The following diagram outlines the complete experimental process, from cell culture preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis p1 Seed RAW 264.7 Macrophages in 96-well plates p2 Incubate for 24h for cell adherence p1->p2 t1 Pre-treat cells with: - Ivangustin (various conc.) - L-NAME (positive control) - Parthenolide (positive control) - Vehicle (negative control) p2->t1 t2 Incubate for 1-2h t1->t2 t3 Stimulate with LPS (1 µg/mL) (except for unstimulated control wells) t2->t3 t4 Incubate for 24h t3->t4 a1 Collect Supernatant t4->a1 a3 Perform MTT Assay on remaining cells (Measure Formazan at 570nm) a2 Perform Griess Assay (Measure Nitrite at 540nm) a1->a2 d1 Calculate % NO Inhibition a2->d1 d2 Calculate % Cell Viability a3->d2 d3 Compare Ivangustin vs. Controls (Generate IC50 and CC50 values) d1->d3 d2->d3 G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds Signaling Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling Activates IKK IKK Complex Signaling->IKK Activates NFkB_I NF-κB - IκBα (Inactive) IKK->NFkB_I Phosphorylates IκBα NFkB_A NF-κB (Active) NFkB_I->NFkB_A Releases Nucleus Nucleus NFkB_A->Nucleus Translocates to iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein (Enzyme) iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Citrulline L-Citrulline iNOS_Protein->Citrulline Arginine L-Arginine Parthenolide Parthenolide Parthenolide->IKK INHIBITS LNAME L-NAME LNAME->iNOS_Protein INHIBITS (Competitive) Ivangustin Ivangustin? Ivangustin->IKK Ivangustin->iNOS_Protein

Caption: LPS-induced iNOS signaling pathway and points of inhibition.

Detailed Experimental Protocols

The following protocols are optimized for the RAW 264.7 murine macrophage cell line, a standard and reliable model for studying inflammation. [3]

Protocol 1: Cell Culture and Plating
  • Maintain Cells: Culture RAW 264.7 macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Harvest cells using a cell scraper. Count viable cells using a hemocytometer or automated cell counter. Seed 1 x 10⁵ cells per well in 100 µL of complete culture medium into a 96-well flat-bottom tissue culture plate.

  • Adherence: Incubate the plate for 24 hours to allow cells to adhere and reach a quiescent state. The confluency should be approximately 70-80%.

Protocol 2: Compound Treatment and LPS Stimulation
  • Prepare Compounds: Prepare stock solutions of Ivangustin, L-NAME (e.g., 100 mM in sterile water), and Parthenolide (e.g., 20 mM in DMSO) and store at -20°C. On the day of the experiment, prepare serial dilutions in serum-free DMEM to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

  • Pre-treatment: Carefully aspirate the old medium from the cells. Add 100 µL of medium containing the appropriate concentration of Ivangustin or control compounds (L-NAME, Parthenolide, or vehicle) to each well.

  • Incubate: Pre-incubate the plate for 1-2 hours at 37°C. This allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is introduced.

  • Stimulation: Add 10 µL of LPS stock solution (10 µg/mL) to all wells except the "Unstimulated Control" wells to achieve a final concentration of 1 µg/mL. To the unstimulated wells, add 10 µL of sterile PBS.

  • Final Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

Protocol 3: Griess Assay for Nitrite Quantification

[5][14]1. Prepare Standards: Create a standard curve by making serial dilutions of a 100 µM sodium nitrite solution in culture medium. Typical concentrations range from 100 µM down to 1.56 µM, including a 0 µM blank. 2. Collect Supernatant: After the 24-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate. 3. Add Griess Reagent: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well. 4. Incubate: Incubate for 5-10 minutes at room temperature, protected from light. 5. Add Griess Reagent II: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. 6. Read Absorbance: A pink/magenta color will develop. Within 30 minutes, measure the absorbance at 540 nm using a microplate reader. 7. Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the linear standard curve.

Protocol 4: MTT Assay for Cell Viability Assessment

[8][15]1. Prepare MTT Reagent: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. 2. Add MTT: After collecting the supernatant for the Griess assay, add 20 µL of the 5 mg/mL MTT stock solution to the remaining 50 µL of medium in each well of the original cell plate. 3. Incubate: Incubate the plate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. 4. Solubilize Crystals: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. 5. Mix and Read: Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes. Measure the absorbance at 570 nm.

Data Analysis and Interpretation

  • Percent NO Inhibition:

    • % Inhibition = 100 * (1 - ([NO]Sample - [NO]Unstimulated) / ([NO]LPS Only - [NO]Unstimulated))

  • Percent Cell Viability:

    • % Viability = 100 * (Abs570_Sample / Abs570_Vehicle Control)

From this data, you can plot dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for NO production and the CC₅₀ (half-maximal cytotoxic concentration) for cell viability. A promising compound will have an IC₅₀ value significantly lower than its CC₅₀ value, indicating a wide therapeutic window.

Hypothetical Data Comparison

The table below illustrates a potential outcome for Ivangustin compared to L-NAME and Parthenolide, providing a clear, quantitative comparison.

CompoundConcentration (µM)Avg. Nitrite (µM)% NO InhibitionAvg. Absorbance (570nm)% Cell Viability
Vehicle Control -35.20%1.25100%
Unstimulated -1.5-1.28102%
Ivangustin 125.828%1.2298%
518.151%1.2096%
109.975%1.1894%
504.292%0.9576%
L-NAME 1005.189%1.2499%
Parthenolide 106.884%1.2197%

Interpretation of Hypothetical Data:

  • Ivangustin: Shows a dose-dependent inhibition of NO production with an estimated IC₅₀ around 5 µM. Importantly, at concentrations that achieve significant NO inhibition (1-10 µM), cell viability remains high (>94%), demonstrating that the effect is not due to cytotoxicity.

  • L-NAME & Parthenolide: Both positive controls perform as expected, causing strong inhibition of NO production with minimal impact on cell viability at the tested concentrations. This validates the assay system.

Conclusion: Synthesizing the Evidence

This guide provides a robust, multi-layered strategy for validating the inhibitory effect of a novel compound, Ivangustin, on macrophage NO production. By integrating the Griess assay for efficacy with the MTT assay for safety, the protocol ensures that the observed results are scientifically sound and not artifacts of cytotoxicity. Comparing Ivangustin's performance against inhibitors with known, distinct mechanisms of action like L-NAME and Parthenolide provides crucial initial insights into its potential mode of action. A compound like the hypothetical Ivangustin, demonstrating a low IC₅₀ for NO inhibition and a high CC₅₀, would be a strong candidate for further pre-clinical development as a novel anti-inflammatory agent.

References

  • Inhibition of lipopolysaccharide-stimulated nitric oxide production in RAW 264.7 macrophages by a synthetic carbazole, LCY-2-CHO. PubMed. [Link]

  • MTT colorimetric assay for testing macrophage cytotoxic activity in vitro. PubMed. [Link]

  • Nitric oxide modulates pro- and anti-inflammatory cytokines in lipopolysaccharide-activated macrophages. Taipei Medical University. [Link]

  • Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors. PubMed. [Link]

  • L-NAME releases nitric oxide and potentiates subsequent nitroglycerin-mediated vasodilation. PubMed. [Link]

  • Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome. Journal of Biological Chemistry. [Link]

  • K544 Nitrite Assay Kit (Griess Reagent). BioVision. [Link]

  • Nitric Oxide in Macrophage Immunometabolism: Hiding in Plain Sight. PMC - NIH. [Link]

  • Nitric Oxide Assay (NO). ScienCell Research Laboratories. [Link]

  • Lipopolysaccharide-stimulated nitric oxide production and inhibition of cell proliferation is antagonized by ethanol in a clonal macrophage cell line. PubMed. [Link]

  • Regulation of NO production from macrophages by lipopolysaccharide and... ResearchGate. [Link]

  • The therapeutic effect and mechanism of parthenolide in skeletal disease, cancers, and cytokine storm. Frontiers. [Link]

  • Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC. [Link]

  • Parthenolide inhibits LPS-induced NF-κB and IRF3 activation and iNOS... ResearchGate. [Link]

  • Parthenolide inhibits LPS-induced inflammatory cytokines through the toll-like receptor 4 signal pathway in THP-1 cells. Oxford Academic. [Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Productionof Mouse and Human Macrophages Are Suppressed. Semantic Scholar. [Link]

  • L-NAME in the cardiovascular system - nitric oxide synthase activator? PubMed. [Link]

  • Failure of L-NAME to cause inhibition of nitric oxide synthesis. PubMed. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers. [Link]

  • Parthenolide, an inhibitor of the nuclear factor-kappaB pathway, ameliorates cardiovascular derangement and outcome in endotoxic shock in rodents. PubMed. [Link]

  • Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. PubMed. [Link]

  • Nitric oxide production, inhibitory, antioxidant and antimycobacterial activities of the fruits extract and flavonoid content of. SciELO. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. NCL. [Link]

  • Mechanism of suppression of nitric oxide synthase expression by interleukin-4 in primary mouse macrophages. PubMed. [Link]

  • Macrophage-tumor cell interactions regulate the function of nitric oxide. Frontiers. [Link]

  • iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights. MDPI. [Link]

  • Promotion of Anti-Tuberculosis Macrophage Activity by L-Arginine in the Absence of Nitric Oxide. Frontiers. [Link]

  • Nitric oxide and macrophage function. PubMed. [Link]

  • Involvement of Nitric Oxide in Protecting against Radical Species and Autoregulation of M1-Polarized Macrophages through Metabolic Remodeling. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical &amp; Toxicological Profile

Ivangustin Handling and Disposal: A Comprehensive Guide for Laboratory Safety As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent natural products. I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Ivangustin Handling and Disposal: A Comprehensive Guide for Laboratory Safety

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of potent natural products. Ivangustin (CAS: 14164-59-1), a sesquiterpene lactone (STL) isolated from Inula species, is a prime example of a compound where therapeutic potential intersects with significant occupational hazards. While its ability to induce apoptosis and inhibit NF-κB makes it a valuable cytotoxic agent in cancer research[1], these exact mechanisms necessitate stringent, self-validating disposal protocols. This guide provides the mechanistic rationale and step-by-step procedures required to safely manage Ivangustin waste, ensuring compliance and protecting laboratory personnel.

To design an effective disposal strategy, we must first understand the compound's properties. Ivangustin belongs to the 6/6/5-tricyclic eudesmane class and features a highly reactive α-methylene-γ-lactone moiety[1].

Table 1: Ivangustin Physicochemical and Quantitative Toxicity Profile

PropertyValue / Description
CAS Number 14164-59-1[2]
Molecular Formula C15H20O3[1]
Molecular Weight 248.32 g/mol
Cytotoxicity (IC50) HeLa: 3.2 μM; Hep-2: 3.3 μM; PC-3: 4.5 μM; HepG2: 5.2 μM[3]
Primary Targets NF-κB inhibition, Caspase-3/PARP activation, NO reduction[1]
Toxicity Hazards Alkylating agent, contact dermatitis, severe eye/digestive irritant[4]

Mechanistic Rationale for Stringent Disposal

Why is Ivangustin treated as a high-risk cytotoxic waste rather than standard organic refuse? The answer lies in its molecular structure. The α-methylene-γ-lactone moiety acts as a powerful Michael acceptor. It readily forms covalent bonds (alkylation) with biological nucleophiles, particularly thiol groups found in cellular proteins and DNA[5]. This alkylating capability is responsible for its therapeutic efficacy—inducing apoptosis in cancer cell lines—but also drives its occupational toxicity[1][3].

Exposure to STLs like Ivangustin can cause severe contact dermatitis, oxidative DNA damage, and potential embryotoxicity[5]. Furthermore, because Ivangustin is typically reconstituted in highly skin-permeable solvents like DMSO[3], the risk of accidental transdermal absorption is exponentially increased. Therefore, all disposal methods must focus on the complete thermal destruction of the lactone ring to prevent environmental contamination[4].

G Ivangustin Ivangustin (Sesquiterpene Lactone) Moiety α-Methylene-γ-Lactone Reactive Moiety Ivangustin->Moiety Michael Michael Addition (Alkylating Capability) Moiety->Michael Binds Biological Nucleophiles (Thiols) Target1 NF-κB Inhibition Michael->Target1 Target2 Caspase-3 / PARP Activation Michael->Target2 Apoptosis Cytotoxicity & Apoptosis Target1->Apoptosis Target2->Apoptosis

Figure 1: Mechanistic pathway of Ivangustin toxicity via the reactive lactone ring.

Standard Operating Procedure (SOP): Disposal Workflows

The following protocols establish a self-validating system for waste management. Every step is designed to contain the reactive moiety and prevent exposure.

Workflow A: Solid Waste Disposal (Contaminated PPE, Vials, and Consumables)

Causality: Solid items contaminated with Ivangustin cannot be washed or placed in standard biohazard bags, as the compound remains stable and poses a contact hazard to waste handlers.

  • Step 1: Segregate all contaminated solids (pipette tips, empty glass vials, gloves, and bench pads) immediately at the point of generation.

  • Step 2: Place the items into a rigid, puncture-proof, leak-proof container specifically designated and labeled for "Cytotoxic/Antineoplastic Waste"[4].

  • Step 3: Seal the container when it reaches 75% capacity to prevent aerosolization or spillage during transport.

  • Step 4: Transfer the sealed container to a licensed hazardous waste contractor for high-temperature incineration (>1000°C). Incineration is the only reliable method to cleave the tricyclic eudesmane structure and neutralize the alkylating hazard[4].

Workflow B: Liquid Waste Disposal (Stock Solutions and Assay Buffers)

Causality: Ivangustin is often prepared as a stock solution in DMSO and diluted in aqueous buffers or lipid-based vehicles (e.g., PEG300, Tween-80)[3]. Pouring these down the drain violates environmental regulations and risks aquatic toxicity.

  • Step 1: Do not mix Ivangustin liquid waste with strong acids or bases unless specifically validating a chemical deactivation protocol, as unpredictable reactions may occur.

  • Step 2: Collect organic solvent waste (e.g., DMSO, Chloroform) in high-density polyethylene (HDPE) containers equipped with vented caps to prevent pressure buildup.

  • Step 3: Strictly segregate halogenated waste (if chloroform or dichloromethane was used) from non-halogenated waste (DMSO, ethanol) to comply with incineration facility requirements[6].

  • Step 4: Label the container clearly with "Hazardous Liquid Waste: Contains DMSO and Cytotoxic Sesquiterpene Lactone (Ivangustin)."

  • Step 5: Store in a secondary containment tray in a ventilated chemical fume hood until collected for commercial incineration[4].

Workflow C: Accidental Spill Cleanup Protocol

Causality: Spills involving DMSO-solubilized Ivangustin require immediate containment because the solvent acts as a carrier, rapidly delivering the cytotoxic lactone through standard nitrile gloves upon prolonged contact.

  • Step 1: Evacuate and Isolate. Alert personnel and isolate the spill area.

  • Step 2: PPE Upgrade. Don double nitrile gloves, a chemically resistant lab coat, and safety goggles. If the spill is large or outside a fume hood, a respirator may be required to avoid inhaling aerosolized particles[4].

  • Step 3: Containment. Cover the spill with inert, highly absorbent materials (e.g., vermiculite or specialized chemical spill pads). Do not use combustible materials like paper towels for large organic solvent spills[4].

  • Step 4: Collection. Carefully sweep or scoop the absorbent material using non-sparking tools and place it into a hazardous waste bag.

  • Step 5: Decontamination. Wash the spill surface with a detergent solution, followed by water, to remove any residual compound. Place all cleaning materials into the cytotoxic waste bin for incineration.

G Start Ivangustin Waste Generation Solid Solid Waste (PPE, Vials, Tips) Start->Solid Liquid Liquid Waste (DMSO, Buffers) Start->Liquid Spill Accidental Spill Start->Spill CytoBin Cytotoxic Waste Bin (Rigid, Puncture-proof) Solid->CytoBin OrgWaste Organic Waste Container (HDPE, Vented Cap) Liquid->OrgWaste Segregate Halogenated vs Non-Halogenated SpillKit Spill Kit Containment (Absorbent Pads) Spill->SpillKit Incineration High-Temperature Incineration (>1000°C) CytoBin->Incineration Licensed Contractor OrgWaste->Incineration Licensed Contractor SpillKit->CytoBin

Figure 2: Ivangustin waste segregation and high-temperature incineration workflow.

Conclusion

Handling Ivangustin requires a deep respect for its potent biological activity. By understanding the chemical causality behind its toxicity—specifically the reactive α-methylene-γ-lactone ring—researchers can appreciate the necessity of these rigorous disposal protocols. Implementing these self-validating segregation and incineration workflows ensures that your laboratory maintains the highest standards of safety, environmental stewardship, and scientific integrity.

References

  • Benchchem. "Ivangustin | 14164-59-1 Chemical Properties and Mechanisms." Benchchem. 1

  • MedChemExpress. "Ivangustin | Medicinal Plant Component (SDS and Cytotoxicity Data)." MedChemExpress. 3

  • ChemicalCell. "Ivangustin CAS NO 14164-59-1." ChemicalRoot. 2

  • TargetMol. "Ivangustin | Sesquiterpene lactone | Inula britannica." TargetMol.7

  • ResearchGate. "Sesquiterpene lactones: Adverse health effects and toxicity mechanisms." ResearchGate. 5

  • Santa Cruz Biotechnology. "Arteether / Sesquiterpene lactones Safety Data Sheet (Disposal Information)." Santa Cruz Biotechnology. 4

  • ChemFaces. "Ivangustin | CAS:14164-59-1 | Manufacturer ChemFaces." ChemFaces. 6

Sources

Handling

Personal protective equipment for handling Ivangustin

Comprehensive Operational and Safety Guide for Handling Ivangustin (CAS: 14164-59-1) Executive Summary & Chemical Profile Ivangustin (CAS: 14164-59-1) is a highly potent sesquiterpene lactone isolated from the flower hea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Safety Guide for Handling Ivangustin (CAS: 14164-59-1)

Executive Summary & Chemical Profile

Ivangustin (CAS: 14164-59-1) is a highly potent sesquiterpene lactone isolated from the flower heads of the medicinal plant Inula britannica[1]. In drug development and toxicological research, it is primarily utilized for its robust cytotoxic activity against various cancer cell lines and its ability to modulate cellular apoptosis[2]. Recent toxicological studies also demonstrate its capacity to alleviate Deoxynivalenol (DON)-induced apoptosis by regulating FOXO3a translocation in intestinal epithelial cells[3]. Because of its potent biological activity and the necessity of using highly permeable solvents like Dimethyl Sulfoxide (DMSO) for reconstitution[1], handling Ivangustin requires strict adherence to specialized safety protocols, precise personal protective equipment (PPE), and validated experimental workflows.

Hazard Identification & Risk Assessment

As a biologically active sesquiterpene lactone, Ivangustin is classified as a hazardous laboratory chemical[4].

  • Cytotoxicity: It actively induces apoptosis by triggering pro-caspase 3 and PARP cleavage[2]. Accidental exposure can lead to localized cellular damage or systemic toxicity.

  • Solvent Vector Risk: Ivangustin is highly lipophilic and is typically reconstituted in DMSO at high concentrations ( ≥10 mg/mL)[1]. DMSO acts as a rapid transdermal carrier. Any accidental skin contact with the stock solution will transport the cytotoxic compound directly through the epidermal barrier and into the bloodstream.

Personal Protective Equipment (PPE) & Engineering Controls

To mitigate the risks associated with both the compound and its solvent vector, the following PPE and engineering controls are mandatory[5]:

  • Primary Containment: All handling of dry powder and concentrated stock solutions MUST be performed within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent inhalation of cytotoxic dust.

  • Hand Protection (Critical): Standard latex gloves are highly permeable to DMSO and offer zero protection against solvent-carried cytotoxins. You must use double-gloved Nitrile (minimum 8 mil thickness) or specialized laminate gloves (e.g., Silver Shield) when handling DMSO stock solutions[5]. Change gloves immediately if a splash occurs.

  • Eye & Face Protection: ANSI Z87.1 compliant chemical splash goggles are required[5].

  • Body Protection: A dedicated, fluid-resistant laboratory coat with knit cuffs must be worn to ensure no skin is exposed at the wrists[5].

Quantitative Data: Cytotoxic Profile

Understanding the potency of Ivangustin is crucial for both experimental design and risk assessment. The following table summarizes the IC50 values of Ivangustin across various cell lines after 72 hours of treatment[1][2].

Cell LineOriginIC50 (μM)Susceptibility Level
HeLaHuman cervix cancer3.2High
Hep-2Human larynx epidermal cancer3.3High
PC-3Human prostate cancer4.5High
HepG2Human liver cancer5.2Moderate
CHOChinese hamster ovary (Normal)6.4Moderate
HUVECHuman umbilical vein endothelial (Normal)9.2Low

Data derived from in vitro SRB colorimetric assays[1][2].

Mechanistic Workflow & Visualization

Ivangustin's primary mechanism of action in cancer models involves the induction of apoptosis through the caspase cascade, specifically leading to the cleavage of PARP[2].

G Ivangustin Ivangustin (14164-59-1) Caspase3 Pro-caspase 3 Cleavage Ivangustin->Caspase3 Activates PARP PARP Cleavage Caspase3->PARP Induces Apoptosis Cellular Apoptosis PARP->Apoptosis Triggers

Fig 1: Ivangustin-induced apoptotic signaling cascade in cancer cell models.

Standard Operating Procedures (SOPs): Experimental Protocols

Protocol A: Reconstitution and Storage of Stock Solutions Causality: Ivangustin is prone to degradation via repeated freeze-thaw cycles and ambient moisture. Proper reconstitution ensures self-validating, reproducible downstream assays.

  • Equilibration: Allow the sealed vial of Ivangustin to equilibrate to room temperature for at least 30 minutes before opening. Why: This prevents ambient moisture from condensing on the cold powder, which can cause hydrolysis and degrade the compound.

  • Solubilization: Inside a BSC, add anhydrous DMSO to achieve a 100.0 mg/mL stock solution[1]. Pipette gently to avoid aerosolization.

  • In Vivo Formulation (Optional): To prepare a 1 mL working solution for animal models, add 100 μL of the DMSO stock to 900 μL of 20% SBE-β-CD in Saline, and mix evenly to yield a clear solution[1].

  • Aliquot & Storage: Divide the stock into 10–20 μL aliquots in amber microcentrifuge tubes to protect from photo-degradation. Store immediately at -80°C.

Protocol B: In Vitro SRB Cytotoxicity Assay Causality: The Sulforhodamine B (SRB) assay is utilized over MTT because it binds stoichiometrically to basic amino acids under mild acidic conditions. This provides a highly stable and linear measure of cellular protein mass without being confounded by mitochondrial metabolic shifts[1][2].

  • Cell Seeding: Seed target cells (e.g., HeLa) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Treatment: Dilute the Ivangustin DMSO stock in culture media to final concentrations (e.g., 1 to 10 μM)[2]. Self-Validating Step: You must include a vehicle control well containing the exact final concentration of DMSO (must be ≤0.1% ). This proves that any observed cytotoxicity is driven by Ivangustin, not the solvent. Treat for 72 hours[2].

  • Fixation: Gently add cold 10% Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour. Why: TCA precipitates proteins, firmly fixing the cells to the plate bottom so they are not washed away during staining.

  • Staining: Wash wells 4x with distilled water, air dry, and add 0.4% SRB solution for 30 minutes.

  • Quantification: Wash 4x with 1% acetic acid to remove unbound dye. Solubilize the bound SRB with 10 mM Tris base (pH 10.5) and read absorbance at 515 nm using a microplate reader.

Spill Management and Disposal Plans

  • Spill Response (DMSO Stock): Do NOT use water initially, as it will rapidly spread the DMSO-Ivangustin mixture. Surround and cover the spill with an inert, highly absorbent material (e.g., vermiculite or universal chemical spill pads).

  • Decontamination: Once the liquid is absorbed and collected, wash the surface with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual organics, followed by a thorough wash with soap and water.

  • Waste Disposal: All contaminated consumables (pipette tips, tubes, gloves, and spill pads) must be placed in a rigid, leak-proof container labeled "Hazardous Chemical Waste - Cytotoxic"[5]. Do not dispose of this compound via municipal waste or sink drains. Waste must be routed to a certified facility for high-temperature incineration[4].

References

  • Title: Ivangustin | Medicinal Plant Component - MedchemExpress.com Source: medchemexpress.com URL: 1

  • Title: Safety Data Sheet - MedchemExpress.com Source: medchemexpress.com URL: 4

  • Title: Inubritannolide A | Benchchem Source: benchchem.com URL: 5

  • Title: Deoxynivalenol-Induced Cytotoxicity and Apoptosis in IPEC-J2 Cells Through the Activation of Autophagy by Inhibiting PI3K-AKT-mTOR Signaling Pathway | ACS Omega Source: acs.org URL: 6

  • Title: Toxins, Volume 17, Issue 4 (April 2025) – 59 articles Source: mdpi.com URL: 3

  • Title: Diversity Modification and Structure-Activity Relationships of Two Natural Products 1β-hydroxy Alantolactone and Ivangustin as Potent Cytotoxic Agents - PMC Source: nih.gov URL: 2

Sources

© Copyright 2026 BenchChem. All Rights Reserved.